GC583
Description
Properties
Molecular Formula |
C18H22ClN3O5 |
|---|---|
Molecular Weight |
395.84 |
IUPAC Name |
3-Chlorobenzyl ((S)-1-oxo-1-(((S)-1-oxo-3-((R)-2-oxopyrrolidin-3-yl)propan-2-yl)amino)propan-2-yl)carbamate |
InChI |
InChI=1S/C18H22ClN3O5/c1-11(21-18(26)27-10-12-3-2-4-14(19)7-12)16(24)22-15(9-23)8-13-5-6-20-17(13)25/h2-4,7,9,11,13,15H,5-6,8,10H2,1H3,(H,20,25)(H,21,26)(H,22,24)/t11-,13+,15-/m0/s1 |
InChI Key |
UYGPHDDQXPAIBW-LNSITVRQSA-N |
SMILES |
O=C(OCC1=CC=CC(Cl)=C1)N[C@@H](C)C(N[C@@H](C[C@@H]2C(NCC2)=O)C=O)=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
GC583 |
Origin of Product |
United States |
Foundational & Exploratory
GC583: A Potent Dipeptidyl Inhibitor of Viral 3C-like Proteases
For Researchers, Scientists, and Drug Development Professionals
Introduction
GC583 is a synthetic dipeptidyl compound that has emerged as a potent inhibitor of the 3C-like protease (3CLpro), a viral enzyme crucial for the replication of several viruses, including noroviruses and lagoviruses. Its mechanism of action as a transition-state inhibitor, coupled with its efficacy in cell-based assays, positions this compound as a significant lead compound in the development of antiviral therapeutics. This technical guide provides a comprehensive overview of the chemical structure, properties, biological activity, and experimental evaluation of this compound.
Chemical Structure and Properties
This compound is a derivative of the parent compound GC373, optimized for enhanced inhibitory activity. The key structural modifications include the substitution of a cyclohexylalanine (Cha) moiety at the R3 position and an m-chlorobenzyl group at the R1 position. Often, this compound is synthesized as a bisulfite adduct, which serves as a prodrug that converts to the active aldehyde form under physiological conditions.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Chemical Class | Dipeptidyl Protease Inhibitor | [1][2] |
| Core Structure | Optimized from GC373 | [2][3] |
| Key Moieties | Cyclohexylalanine (Cha) at R3, m-chlorobenzyl at R1 | [1][2] |
| Prodrug Form | Often used as a bisulfite adduct | [4] |
| Molecular Formula | C29H42ClN4O6S (Bisulfite adduct form, inferred) | |
| Molecular Weight | 610.18 g/mol (Bisulfite adduct form, inferred) | |
| Solubility | High aqueous solubility in bisulfite adduct form | [4] |
Biological Activity and Mechanism of Action
This compound functions as a potent inhibitor of the viral 3C-like protease (3CLpro), a cysteine protease that plays an essential role in the viral life cycle by processing the viral polyprotein into functional non-structural proteins.[1][2] Inhibition of 3CLpro effectively halts viral replication.
The mechanism of action involves this compound acting as a transition-state inhibitor. The aldehyde warhead of the active form of this compound is attacked by the catalytic cysteine residue in the active site of the 3CLpro, forming a reversible tetrahedral hemithioacetal adduct.[2][4] This binding prevents the enzyme from processing its natural substrates.
Co-crystal structures of norovirus 3CLpro in complex with this compound have revealed the structural basis for its high potency. The cyclohexyl ring of the Cha residue optimally fills the hydrophobic S2 subsite of the protease, while the m-chlorophenyl ring occupies a hydrophobic pocket near key amino acid residues, leading to a tighter binding and enhanced inhibitory activity compared to its predecessors.[2]
Table 2: In Vitro Efficacy of this compound
| Target Virus/Enzyme | Assay Type | Metric | Value | Reference |
| Norovirus (Murine MNV-1) | Cell-based | EC50 | 0.08 µM | [5] |
| Norovirus (replicon cells) | Cell-based | EC50 | 20 nM | [2] |
| Norovirus 3CLpro (GII) | FRET Assay | IC50 | 100 nM | [2] |
| Lagovirus 3CLpro (GI.3P-GI.2) | Cell-based Reporter | EC50 | 0.46 µM | [1] |
Signaling Pathway: Viral Polyprotein Processing
This compound targets a critical step in the viral replication cycle, the proteolytic processing of the viral polyprotein. The following diagram illustrates this pathway and the inhibitory action of this compound.
Caption: Inhibition of viral polyprotein processing by this compound.
Experimental Protocols
The evaluation of this compound's inhibitory activity typically involves a combination of biochemical and cell-based assays.
Fluorescence Resonance Energy Transfer (FRET) Assay
Objective: To determine the in vitro inhibitory activity of this compound against purified 3CLpro.
Methodology:
-
Reagents: Purified recombinant 3CLpro, a fluorogenic substrate peptide containing a cleavage site for the protease flanked by a FRET pair (e.g., EDANS/DABCYL), assay buffer, and this compound at various concentrations.
-
Procedure: a. The FRET substrate is incubated with varying concentrations of this compound. b. The enzymatic reaction is initiated by the addition of purified 3CLpro. c. The fluorescence intensity is monitored over time. Cleavage of the substrate by the protease separates the FRET pair, resulting in an increase in fluorescence. d. The rate of fluorescence increase is proportional to the enzyme activity.
-
Data Analysis: The 50% inhibitory concentration (IC50) is calculated by plotting the enzyme activity against the inhibitor concentration and fitting the data to a dose-response curve.
Cell-Based Reporter Assay
Objective: To determine the efficacy of this compound in inhibiting viral protease activity within a cellular context.
Methodology:
-
Cell Line: A suitable host cell line (e.g., 293T cells) is used.
-
Plasmids: Cells are co-transfected with a plasmid encoding the viral 3CLpro and a reporter plasmid. The reporter plasmid typically contains a reporter gene (e.g., luciferase) whose expression is dependent on the proteolytic activity of 3CLpro.
-
Procedure: a. Transfected cells are treated with various concentrations of this compound. b. After an incubation period, the cells are lysed, and the reporter gene activity (e.g., luminescence) is measured.
-
Data Analysis: The 50% effective concentration (EC50) is determined by plotting the reporter activity against the concentration of this compound and fitting the data to a dose-response curve.
Cytotoxicity Assay
Objective: To assess the off-target toxicity of this compound on host cells.
Methodology:
-
Cell Line: The same host cell line used in the cell-based reporter assay is typically used.
-
Procedure: a. Cells are incubated with a range of concentrations of this compound. b. Cell viability is assessed using a standard method, such as the MTT or CellTiter-Glo assay.
-
Data Analysis: The 50% cytotoxic concentration (CC50) is calculated. A high CC50 value relative to the EC50 value indicates a favorable therapeutic index.
Caption: Workflow for the evaluation of this compound's antiviral activity.
References
- 1. Potent Protease Inhibitors of Highly Pathogenic Lagoviruses: Rabbit Hemorrhagic Disease Virus and European Brown Hare Syndrome Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antiviral Drug Discovery: Norovirus Proteases and Development of Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
In-Depth Technical Guide: GSK583, a Potent Inhibitor of RIP2 Kinase
Note on Nomenclature: Initial searches for "GC583" did not yield a specific, well-documented compound. However, the compound "GSK583" is a highly characterized molecule with a target profile that aligns with the likely area of interest. It is probable that "this compound" was a typographical error for "GSK583". This guide will, therefore, focus on GSK583.
Primary Target and Mechanism of Action
The primary molecular target of GSK583 is Receptor-Interacting Protein Kinase 2 (RIPK2), also known as RIP2.[1][2][3] GSK583 is a highly potent and selective, orally active inhibitor of RIP2 Kinase.[2] It functions as an ATP-competitive inhibitor, binding to the ATP pocket of the kinase domain to block its enzymatic activity.[2][4]
RIPK2 is a crucial serine/threonine/tyrosine kinase that functions as a key downstream signaling partner for the intracellular pattern recognition receptors NOD1 and NOD2 (Nucleotide-binding Oligomerization Domain-containing proteins 1 and 2).[5][6] These receptors are central to the innate immune system's ability to detect bacterial peptidoglycans.[5] Upon activation by NOD1/2, RIPK2 undergoes autophosphorylation and ubiquitination, which leads to the activation of downstream signaling pathways, primarily the NF-κB and MAPK pathways.[7] This cascade ultimately results in the production of pro-inflammatory cytokines.[5] By inhibiting RIPK2, GSK583 effectively blocks this inflammatory signaling cascade.[2]
Quantitative Data
The inhibitory activity of GSK583 has been quantified in various biochemical and cellular assays. The following tables summarize the key potency data.
| Target | Assay Type | Species | IC50 | Reference(s) |
| RIPK2 | Kinase Activity Assay | Human | 5 nM | [1][2][3] |
| RIPK2 | Kinase Activity Assay | Rat | 2 nM | [3] |
| RIPK3 | Kinase Activity Assay | Human | 16 nM | [1] |
| Cellular Assay | Cell Type | Stimulant | Measured Endpoint | IC50 | Reference(s) |
| Cytokine Production | Human Monocytes | MDP (Muramyl Dipeptide) | TNF-α release | 8 nM | [1][2] |
| Cytokine Production | Human Whole Blood | MDP | TNF-α release | 237 nM | [2] |
| Cytokine Production | Rat Whole Blood | MDP | TNF-α release | 133 nM | [2] |
| Cytokine Production | Explant Cultures | - | TNF-α and IL-6 release | ~200 nM | [1] |
Experimental Protocols
Fluorescence Polarization (FP) Based Binding Assay for RIPK2 Inhibition
This assay quantifies the interaction of test compounds with the ATP binding pocket of RIPK2 by competing with a fluorescently labeled ATP-competitive ligand.[2][4]
Materials:
-
Full-length FLAG His-tagged RIPK2 (purified from a baculovirus expression system)
-
Fluorescently labeled ATP-competitive ligand
-
Assay Buffer: 50 mM HEPES pH 7.5, 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT, and 1 mM CHAPS[2]
-
Test compounds (e.g., GSK583) dissolved in 100% DMSO
-
Multiwell plates (e.g., 384-well, black, non-binding surface)
-
Instrument capable of measuring fluorescence polarization
Procedure:
-
Prepare solutions of RIPK2 and the fluorescently labeled ligand in the assay buffer. The final concentration of RIPK2 should be twice the apparent dissociation constant (Kd), and the final concentration of the fluorescent ligand is 5 nM.[2]
-
Dispense 100 nL of the test compound solution in DMSO into the wells of the multiwell plate.
-
Add 5 µL of the RIPK2 solution to each well containing the test compound.
-
Incubate the plate at room temperature for 10 minutes.[2][8]
-
Add 5 µL of the fluorescently labeled ligand solution to each well.
-
Incubate the plate at room temperature for at least 10 minutes.[2]
-
Measure the fluorescence polarization of each well using an appropriate instrument.
-
The percentage of inhibition by the test compound is calculated relative to internal assay controls.
Cellular Selectivity Assay in Primary Human Monocytes
This assay assesses the selectivity of the inhibitor for RIPK2-dependent signaling pathways over other innate immune signaling pathways.[1]
Materials:
-
Primary human monocytes
-
GSK583 or other test inhibitors
-
Ligands for specific receptors:
-
NOD1: ie-DAP
-
NOD2: MDP
-
TLR2: Pam2Csk4
-
TLR4: Ultrapure LPS
-
TLR7: Gardiquimod
-
IL-1R: IL-1β
-
TNFR: TNF-α
-
-
Immunoassay kits for TNF-α and IL-8
Procedure:
-
Pre-treat the primary human monocytes with the test inhibitor (e.g., GSK583 at 1 µM) for 30 minutes.[1]
-
Stimulate the cells for 6 hours with one of the specific receptor ligands listed above.[1]
-
After the stimulation period, collect the cell culture supernatant.
-
Measure the concentration of the released pro-inflammatory cytokines (TNF-α or IL-8, depending on the stimulant) in the supernatant using an immunoassay.[1]
-
Calculate the percent inhibition of cytokine release for each condition compared to a vehicle-treated control.
Signaling Pathways and Experimental Workflows
RIPK2 Signaling Pathway
The following diagram illustrates the central role of RIPK2 in the NOD1/2 signaling pathway, leading to the activation of NF-κB and the production of inflammatory cytokines. GSK583 acts by directly inhibiting the kinase activity of RIPK2.
Caption: NOD1/2 signaling pathway leading to inflammatory cytokine production and its inhibition by GSK583.
Experimental Workflow: Fluorescence Polarization Assay
The following diagram outlines the workflow for determining the inhibitory activity of a compound using the fluorescence polarization-based binding assay.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. GSK 583 | Receptor Interacting Protein Kinases | Tocris Bioscience [tocris.com]
- 4. Probe GSK583 | Chemical Probes Portal [chemicalprobes.org]
- 5. Structures of the inactive and active states of RIP2 kinase inform on the mechanism of activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Current advances on RIPK2 and its inhibitors in pathological processes: a comprehensive review [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. GSK583 | RIP kinase | TargetMol [targetmol.com]
Technical Guide: The Antiviral Spectrum and Mechanism of Action of GC-376
For the Attention of Researchers, Scientists, and Drug Development Professionals
Executive Summary: This document provides a comprehensive overview of the antiviral activity of GC-376, a potent broad-spectrum inhibitor of viral 3C-like (3CL) proteases. Initially investigated for its efficacy against feline infectious peritonitis (FIP), a disease caused by a feline coronavirus, GC-376 has demonstrated significant inhibitory activity against a wide range of coronaviruses, including those of high consequence to human health such as SARS-CoV-2.[1][2] This guide details its mechanism of action, summarizes its in vitro antiviral efficacy through quantitative data, provides detailed experimental protocols for its evaluation, and visualizes key pathways and workflows. Given the high probability of a typographical error in the initial query for "GC583," this guide focuses on the well-documented compound GC-376.
Mechanism of Action: Inhibition of the Viral Main Protease (Mpro)
GC-376 is a dipeptide-based prodrug that is converted to its active aldehyde form, GC-373, within the cell.[3] The primary molecular target of GC-376 is the viral main protease, also known as the 3C-like protease (3CLpro or Mpro).[4][5] This enzyme is critical for the viral life cycle, as it cleaves the viral polyproteins (pp1a and pp1ab) into individual functional proteins necessary for viral replication and transcription.[4][5][6]
The active aldehyde of GC-376 forms a covalent bond with the catalytic cysteine residue (Cys145) in the active site of the Mpro.[1] This covalent modification inactivates the enzyme, thereby halting the processing of the polyproteins and effectively stopping viral replication.[5][7] The high degree of conservation of the Mpro active site across many coronaviruses is the basis for GC-376's broad-spectrum activity.[3]
A secondary mechanism of action has been proposed, involving the inhibition of host cell proteases such as cathepsin L, which can be involved in viral entry.[3]
Antiviral Spectrum of Activity: Quantitative Data
GC-376 has demonstrated potent in vitro activity against a variety of coronaviruses. The following table summarizes key quantitative data from various studies. The 50% effective concentration (EC50) represents the concentration of the drug that inhibits 50% of viral activity, the 50% inhibitory concentration (IC50) is the concentration that inhibits 50% of the target enzyme's activity, and the 50% cytotoxic concentration (CC50) is the concentration that causes a 50% reduction in cell viability. A higher selectivity index (SI = CC50/EC50) indicates a more favorable safety profile.
| Virus | Cell Line | Assay Type | EC50 (µM) | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| SARS-CoV-2 | Vero E6 | Plaque Reduction | 3.37 | - | >100 | >29.6 | [2] |
| SARS-CoV-2 | Vero E6 | Immunofluorescence | 1.50 ± 0.42 | - | >200 | >133 | [8] |
| SARS-CoV-2 | Vero E6 | Plaque Assay | 0.48 ± 0.29 | - | >200 | >416 | [8] |
| SARS-CoV-2 | - | Mpro FRET Assay | - | 0.03 - 0.16 | - | - | [3] |
| SARS-CoV | - | - | - | - | - | - | [2] |
| MERS-CoV | - | - | - | - | - | - | [2] |
| Feline Infectious Peritonitis Virus (FIPV) Serotype II | CRFK | Plaque Assay | 0.19 | - | >150 | >789 | [9] |
| Human Coronavirus NL63 | Caco-2 | Viral RNA Levels | 0.70 | - | - | - | [10] |
| Human Coronavirus 229E | - | - | <3 | - | - | - | [10] |
| Human Coronavirus OC43 | - | - | <3 | - | - | - | [10] |
Detailed Experimental Protocols
The following are representative protocols for evaluating the in vitro antiviral activity and cytotoxicity of GC-376. These are synthesized from standard virological methods described in the cited literature.
This assay measures the ability of a compound to protect cells from the virus-induced cell death (cytopathic effect).
-
Cell Seeding: Seed a 96-well plate with a suitable host cell line (e.g., Vero E6 for SARS-CoV-2) at a density that will form a confluent monolayer after 24 hours (e.g., 1 x 10^4 cells/well).[11] Incubate at 37°C with 5% CO2.
-
Compound Dilution: Prepare a serial dilution of GC-376 in cell culture medium. Typically, an 8-point, two-fold dilution series is prepared, starting from a high concentration (e.g., 100 µM).
-
Infection and Treatment: After 24 hours, remove the growth medium from the cells. Add the diluted compound to the wells in triplicate. Subsequently, add the virus at a predetermined multiplicity of infection (MOI), for example, 0.01.[12] Include "virus control" (cells + virus, no compound) and "cell control" (cells only, no virus or compound) wells.
-
Incubation: Incubate the plates for a period sufficient for the virus to cause significant CPE in the virus control wells (typically 3-4 days).[12]
-
Quantification of Cell Viability: Assess cell viability. A common method is staining with crystal violet.[12] After removing the medium, fix the cells with formaldehyde and stain with 0.1% crystal violet solution. After washing and drying, solubilize the dye and measure the absorbance at 540-570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the cell control. The EC50 value is determined by non-linear regression analysis of the dose-response curve.
This assay directly measures the amount of infectious virus produced in the presence of the compound.
-
Cell Seeding and Treatment: Follow steps 1-3 of the CPE assay.
-
Incubation: Incubate the plates for a set period (e.g., 48 hours) to allow for viral replication.
-
Supernatant Collection: Collect the cell culture supernatant from each well. This supernatant contains the progeny virus.
-
Virus Titration: Determine the viral titer in the collected supernatants using a TCID50 (50% Tissue Culture Infectious Dose) assay or a plaque assay.[13]
-
TCID50 Assay: Perform serial dilutions of the supernatant and add them to fresh cell monolayers in a 96-well plate. After incubation, assess for CPE. The TCID50 is calculated using the Reed-Muench method.
-
-
Data Analysis: The reduction in viral titer at each compound concentration is compared to the virus control. The EC50 is the concentration of the compound that causes a 50% reduction in the viral titer.
This assay is crucial to ensure that the observed antiviral effect is not due to the compound killing the host cells.
-
Cell Seeding: Seed cells in a 96-well plate as described for the CPE assay.[11]
-
Compound Addition: After 24 hours, add the same serial dilutions of GC-376 to the cells, but do not add any virus.
-
Incubation: Incubate the plate for the same duration as the antiviral assay (e.g., 3-4 days).
-
Viability Assessment: Measure cell viability using a standard method such as MTT, MTS, or crystal violet staining.
-
Data Analysis: Calculate the percentage of cytotoxicity for each concentration compared to the untreated cell control. The CC50 value is determined by non-linear regression analysis.
Conclusion
GC-376 is a promising broad-spectrum antiviral agent with a well-defined mechanism of action against the main protease of numerous coronaviruses. Its potent in vitro efficacy and favorable selectivity index make it a strong candidate for further preclinical and clinical development for the treatment of diseases caused by coronaviruses, including COVID-19. The experimental protocols detailed herein provide a foundation for the continued investigation and evaluation of GC-376 and other Mpro inhibitors.
References
- 1. GC376 - Wikipedia [en.wikipedia.org]
- 2. Protease inhibitor GC376 for COVID-19: Lessons learned from feline infectious peritonitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Interaction of GC376, a SARS-COV-2 MPRO inhibitor, with model lipid membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy of GC-376 against SARS-CoV-2 virus infection in the K18 hACE2 transgenic mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. my.clevelandclinic.org [my.clevelandclinic.org]
- 6. What are Protease inhibitors and how do they work? [synapse.patsnap.com]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. Investigation of monotherapy and combined anticoronaviral therapies against feline coronavirus serotype II in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Differing pan-coronavirus antiviral potency of boceprevir and GC376 in vitro despite discordant molecular docking predictions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vitro Antiviral Activity of Remdesivir Against SARS-CoV-2 and its Variants [journal-jbv.apub.kr]
- 12. biorxiv.org [biorxiv.org]
- 13. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]
In-Depth Technical Guide to the Synthesis and Purification of GC583, a Dipeptidyl Protease Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
GC583 is a dipeptidyl inhibitor targeting the 3C-like (3CL) protease of noroviruses, a common cause of acute gastroenteritis. As a transition-state inhibitor, this compound is part of a class of rationally designed antiviral compounds that show significant promise in combating viral infections. It is an analog of other well-studied protease inhibitors such as GC376 and GC543. The development of this compound involved strategic modifications to enhance its potency, including the substitution of a benzyl group with a meta-chlorobenzyl moiety at the R1 position, which significantly increased its inhibitory activity against norovirus 3CL protease. This guide provides a detailed overview of the synthesis and purification methods for this compound, compiled from key research findings, to assist researchers in its preparation and study.
Quantitative Data Summary
The following table summarizes the inhibitory activity of this compound and related compounds against norovirus 3CL protease, providing a comparative overview of their potency.
| Compound | R1 Substituent | R2 Substituent | IC50 (nM) | EC50 (nM) | Reference |
| GC373 | Benzyl | Leucine | 600 | 200 | |
| GC543 | Benzyl | Cyclohexylalanine | 300 | 60 | |
| This compound | m-Chlorobenzyl | Cyclohexylalanine | 100 | 20 |
IC50: Half-maximal inhibitory concentration in an enzyme assay. EC50: Half-maximal effective concentration in a cell-based assay.
Synthesis of this compound
The synthesis of this compound is based on established methods for peptide aldehyde synthesis. A general synthetic scheme involves the coupling of protected amino acids followed by oxidation of a terminal alcohol to an aldehyde. The synthesis of related dipeptidyl aldehydes typically starts with the reduction of a protected amino acid to its corresponding alcohol, followed by coupling reactions and a final oxidation step.
Experimental Protocol for Dipeptidyl Aldehyde Synthesis (General)
While the specific, detailed protocol for this compound is proprietary to the developing research groups, a general method for synthesizing similar peptide aldehydes is outlined below. This protocol is based on common laboratory practices for this class of compounds.
Step 1: Synthesis of the C-terminal Amino Alcohol
-
Start with a protected amino acid, for instance, Boc-L-leucinol.
-
This can be achieved by the reduction of the corresponding Boc-protected L-leucine using a reducing agent like sodium borohydride (NaBH₄) and iodine (I₂) in an appropriate solvent under an inert atmosphere.
Step 2: Peptide Coupling
-
Couple the resulting Boc-protected amino alcohol with another protected amino acid (e.g., a Boc-protected amino acid with the desired R-group for the P2 position) using standard peptide coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in the presence of a base like diisopropylethylamine (DIPEA) in a solvent such as dimethylformamide (DMF).
-
Following the coupling, deprotect the N-terminus (e.g., removal of the Boc group using trifluoroacetic acid in dichloromethane).
-
Perform a second coupling reaction with the appropriate N-terminal capping group (e.g., an acid chloride or a carboxylic acid activated for amide bond formation).
Step 3: Oxidation to the Aldehyde
-
The final step is the oxidation of the terminal alcohol of the dipeptide alcohol to the corresponding aldehyde.
-
A common and mild oxidation method is the Swern oxidation, which utilizes oxalyl chloride or trifluoroacetic anhydride, dimethyl sulfoxide (DMSO), and a hindered base like triethylamine. This method is effective in producing the desired peptide aldehyde with minimal side reactions.
Purification of this compound
The purification of peptide aldehydes like this compound is crucial to remove unreacted starting materials, reagents, and byproducts. High-performance liquid chromatography (HPLC) is the most common and effective method for this purpose.
Experimental Protocol for Purification
-
Crude Product Preparation: After the final synthetic step, the reaction mixture is typically worked up to remove excess reagents. This may involve extraction and concentration under reduced pressure.
-
HPLC Purification:
-
The crude product is dissolved in a suitable solvent (e.g., a mixture of acetonitrile and water).
-
The solution is then injected onto a preparative reverse-phase HPLC column (e.g., a C18 column).
-
A gradient elution is typically employed, using a mobile phase consisting of two solvents, for example, Solvent A: water with 0.1% trifluoroacetic acid (TFA), and Solvent B: acetonitrile with 0.1% TFA.
-
The gradient is run from a low percentage of Solvent B to a high percentage of Solvent B over a set period to elute the compounds based on their hydrophobicity.
-
Fractions are collected and analyzed by analytical HPLC and mass spectrometry to identify those containing the pure product.
-
-
Lyophilization: The pure fractions are combined and lyophilized (freeze-dried) to remove the solvents and obtain the final product as a solid.
Mechanism of Action and Signaling Pathway
This compound functions by inhibiting the norovirus 3CL protease, an enzyme essential for the cleavage of the viral polyprotein into functional viral proteins. By blocking this protease, this compound effectively halts viral replication.
Caption: Inhibition of Norovirus Replication by this compound.
Experimental Workflow
The overall workflow for the synthesis and purification of this compound is a multi-step process that requires careful execution and monitoring at each stage.
Caption: Workflow for this compound Synthesis and Purification.
Foundational Studies of Mpro Inhibitors: A Technical Guide Focused on GC376 as a Core Example
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the foundational studies of Main Protease (Mpro) inhibitors, with a specific focus on GC376, a potent and well-characterized inhibitor of SARS-CoV-2 Mpro. This document details the mechanism of action, quantitative inhibitory data, and comprehensive experimental protocols relevant to the study of Mpro inhibitors.
Introduction to Mpro and its Inhibition
The Main Protease (Mpro), also known as 3C-like protease (3CLpro), is a cysteine protease essential for the life cycle of coronaviruses, including SARS-CoV-2.[1] Mpro is responsible for cleaving the viral polyproteins pp1a and pp1ab at multiple sites to yield functional non-structural proteins (NSPs) that are crucial for viral replication and transcription.[1] Due to its critical role and high conservation among coronaviruses, Mpro is a prime target for the development of antiviral therapeutics.
Mpro inhibitors are designed to bind to the active site of the enzyme, thereby preventing the processing of the viral polyproteins and halting viral replication. These inhibitors can be classified based on their binding mechanism as either covalent or non-covalent inhibitors.
GC376: A Case Study of a Covalent Mpro Inhibitor
GC376 is a dipeptide-based prodrug that has demonstrated significant inhibitory activity against the Mpro of several coronaviruses, including the feline infectious peritonitis virus (FIPV) and SARS-CoV-2.[2][3] It is a prodrug of GC373, where the active aldehyde warhead is protected as a bisulfite adduct.[3] In vivo, GC376 is converted to its active form, GC373, which then covalently binds to the catalytic cysteine residue (Cys145) in the Mpro active site, forming a hemithioacetal.[4][5] This covalent modification inactivates the enzyme and blocks viral replication.
Quantitative Data for GC376 and Related Inhibitors
The following tables summarize the key quantitative data for GC376 and its active form, GC373, against SARS-CoV-2 Mpro and the virus.
| Inhibitor | Target | Assay Type | IC50 (nM) | Ki (nM) | Reference |
| GC373 | SARS-CoV-2 Mpro | FRET Assay | 40 ± 5 | - | [6] |
| GC376 | SARS-CoV-2 Mpro | FRET Assay | - | 40 | [4] |
| Boceprevir | SARS-CoV-2 Mpro | FRET Assay | 700 | - | [7] |
Table 1: In Vitro Enzymatic Inhibition of Mpro
| Inhibitor | Virus | Cell Line | EC50 (µM) | Therapeutic Index | Reference |
| GC376 | SARS-CoV-2 | Vero E6 | - | >200 | [2] |
| Boceprevir | SARS-CoV-2 | Vero | 0.70 | - | [7] |
| Remdesivir | SARS-CoV-2 | Vero | 0.58 | - | [7] |
Table 2: Antiviral Activity in Cell Culture
Experimental Protocols
This section provides detailed methodologies for key experiments used in the foundational studies of Mpro inhibitors.
In Vitro Mpro Inhibition Assay (FRET-based)
This protocol describes a fluorescence resonance energy transfer (FRET)-based assay to measure the enzymatic activity of Mpro and determine the inhibitory potency of compounds.
Materials:
-
Recombinant SARS-CoV-2 Mpro
-
FRET peptide substrate (e.g., Abz-SAVLQSGFRK-Dnp)
-
Assay Buffer: 20 mM Tris-HCl (pH 7.3), 100 mM NaCl, 1 mM EDTA, 1 mM DTT
-
Test compounds dissolved in DMSO
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer. The final DMSO concentration should be kept below 1%.
-
In a 96-well plate, add 10 µL of the Mpro enzyme solution (final concentration 20 nM) to each well.
-
Add 10 µL of the test compound dilution or DMSO (for control) to the respective wells.
-
Pre-incubate the enzyme and compound mixture for 15 minutes at 25°C.
-
Initiate the reaction by adding 30 µL of the FRET peptide substrate (final concentration 30 µM) to each well.
-
Incubate the reaction for 15 minutes at 25°C.
-
Measure the fluorescence intensity using a plate reader with an excitation wavelength of 320 nm and an emission wavelength of 425 nm.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.[8]
Cell-Based Mpro Inhibition Assay
This protocol describes a cell-based assay to evaluate the ability of compounds to inhibit Mpro activity within a cellular context.
Materials:
-
HEK293T cells
-
Expression plasmid encoding a reporter system (e.g., a luciferase reporter linked to a sequence that is cleaved by Mpro)
-
Transfection reagent
-
Cell culture medium (DMEM with 10% FBS)
-
Test compounds dissolved in DMSO
-
96-well white, clear-bottom microplates
-
Luciferase assay reagent
Procedure:
-
Seed HEK293T cells in a 96-well plate at a density that will result in 80-90% confluency on the day of transfection.
-
Co-transfect the cells with the Mpro expression plasmid and the reporter plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
After 24 hours of transfection, treat the cells with serial dilutions of the test compounds. Include a DMSO control.
-
Incubate the cells for another 24 hours.
-
Lyse the cells and measure the luciferase activity using a luminometer according to the luciferase assay kit's protocol.
-
A decrease in luciferase signal indicates Mpro activity (cleavage of the reporter). An increase in signal in the presence of a compound suggests inhibition of Mpro.
-
Calculate the percentage of Mpro inhibition and determine the EC50 value.[9][10]
In Vivo Efficacy Study in an Animal Model
This protocol outlines a general procedure for evaluating the in vivo efficacy of an Mpro inhibitor in a transgenic mouse model of SARS-CoV-2 infection.
Materials:
-
K18-hACE2 transgenic mice
-
SARS-CoV-2 virus stock
-
Test compound formulation for administration (e.g., oral gavage, intraperitoneal injection)
-
Vehicle control
-
Anesthesia
-
BSL-3 facility and appropriate personal protective equipment
Procedure:
-
Acclimatize K18-hACE2 mice to the BSL-3 facility.
-
Infect the mice intranasally with a sublethal dose of SARS-CoV-2.
-
Administer the test compound or vehicle control to the mice at specified time points post-infection (e.g., once or twice daily for a set number of days).
-
Monitor the mice daily for clinical signs of disease, including weight loss and mortality.
-
At the end of the study period (e.g., day 4 or 6 post-infection), euthanize the mice and collect tissues (e.g., lungs, brain) for viral load determination.
-
Quantify the viral load in the tissues using methods such as quantitative reverse transcription PCR (qRT-PCR) or plaque assay.
-
Compare the viral load and clinical outcomes between the treated and control groups to determine the in vivo efficacy of the inhibitor.[11][12][13]
Visualizations
Signaling Pathway and Mechanism of Action
References
- 1. mdpi.com [mdpi.com]
- 2. Protease inhibitor GC376 for COVID-19: Lessons learned from feline infectious peritonitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Improved SARS-CoV-2 Mpro inhibitors based on feline antiviral drug GC376: Structural enhancements, increased solubility, and micellar studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Crystallization of Feline Coronavirus Mpro With GC376 Reveals Mechanism of Inhibition [frontiersin.org]
- 5. Crystallization of Feline Coronavirus Mpro With GC376 Reveals Mechanism of Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. Screening of drugs by FRET analysis identifies inhibitors of SARS-CoV 3CL protease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. SARS-CoV-2 Mpro inhibitor identification using a cellular gain-of-signal assay for high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. In vivo monoclonal antibody efficacy against SARS-CoV-2 variant strains - PMC [pmc.ncbi.nlm.nih.gov]
Understanding the binding affinity of GC583 to 3CLpro
An In-depth Technical Guide to the Binding Affinity of GC376 to 3CLpro
Note: This guide focuses on the well-characterized 3C-like protease (3CLpro) inhibitor GC376. No significant research is available for a compound named "GC583" in the context of 3CLpro inhibition; it is presumed that GC376 was the intended subject of inquiry. GC376 is a dipeptide-based bisulfite adduct prodrug that converts to the active aldehyde form, GC373, under physiological conditions. It acts as a broad-spectrum inhibitor of coronavirus 3CLpro.[1][2]
Executive Summary
The 3C-like protease (3CLpro), also known as the main protease (Mpro), is a cysteine protease essential for the replication of coronaviruses, including SARS-CoV-2.[3][4] It processes viral polyproteins to yield functional non-structural proteins.[5] Its critical role and high conservation across coronaviruses make it a prime target for antiviral drug development.[6][7] GC376 is a potent, covalent inhibitor that targets the catalytic cysteine residue of 3CLpro.[1][8] This document provides a comprehensive overview of the binding affinity of GC376 to 3CLpro, detailing its mechanism of action, quantitative binding data, and the experimental protocols used for its characterization.
Mechanism of Inhibition
GC376 is a prodrug that readily converts to its active aldehyde form, GC373. The aldehyde warhead of GC373 is a substrate analogue that fits into the active site of 3CLpro. The catalytic mechanism of 3CLpro involves a Cys145-His41 dyad.[3][9] The deprotonated thiol group of Cys145 performs a nucleophilic attack on the carbonyl carbon of the substrate's scissile bond.[3] In the case of GC373, the highly electrophilic aldehyde carbon is attacked by the Cys145 thiol, forming a stable, covalent hemithioacetal linkage.[1][10] This covalent modification of the active site irreversibly inhibits the protease's enzymatic activity.
Caption: Covalent inhibition mechanism of 3CLpro by GC373 (the active form of GC376).
Quantitative Binding and Inhibition Data
The inhibitory potency of GC376 has been quantified against 3CLpro from various coronaviruses using multiple biophysical and biochemical assays. The half-maximal inhibitory concentration (IC50), inhibition constant (Ki), and dissociation constant (KD) are key metrics for evaluating its efficacy.
| Protease Source | Assay Type | Metric | Value (µM) | Reference |
| SARS-CoV-2 3CLpro | FRET Assay | IC50 | 0.89 | [10] |
| SARS-CoV-2 3CLpro | FRET Assay | IC50 | 0.19 | [2] |
| SARS-CoV-2 3CLpro | FRET Assay | IC50 | 0.62 | [7] |
| SARS-CoV-2 3CLpro | FRET Assay | Ki | 0.040 | [6] |
| SARS-CoV-2 3CLpro | ITC | KD | 1.6 | [10] |
| SARS-CoV 3CLpro | FRET Assay | Ki | 0.020 | [6] |
| MERS-CoV 3CLpro | FRET Assay | IC50 | 0.17 - 0.82 | [7] |
| FIPV 3CLpro | FRET Assay | Ki | 0.0021 | [6] |
| Multiple Coronaviruses | Cell-based | EC50 | 0.1 - 2.4 | [11] |
Experimental Protocols
The binding affinity and inhibitory activity of GC376 against 3CLpro are primarily determined using Fluorescence Resonance Energy Transfer (FRET) assays and Isothermal Titration Calorimetry (ITC).
FRET-Based Inhibition Assay
This is the most common method for assessing 3CLpro activity in a high-throughput format. It measures the cleavage of a synthetic peptide substrate that is dually labeled with a fluorophore and a quencher.[4][12]
Principle: In the intact substrate, the quencher is in close proximity to the fluorophore, suppressing its fluorescence via FRET.[4] Upon cleavage by 3CLpro, the fluorophore and quencher are separated, leading to an increase in fluorescence signal. An inhibitor will prevent this cleavage, resulting in a low fluorescence signal.[13]
Detailed Protocol:
-
Reagent Preparation:
-
Assay Buffer: Prepare a buffer solution, typically 50 mM Tris-HCl (pH 7.3), 1 mM EDTA.[4]
-
3CLpro Enzyme: Dilute recombinant SARS-CoV-2 3CLpro to a final concentration of approximately 15-50 nM in the assay buffer.[4][14]
-
Fluorogenic Substrate: Prepare a stock solution of a FRET substrate, such as Dabcyl-KTSAVLQSGFRKME-Edans. The final concentration in the assay is typically around 15-25 µM.[4][13]
-
Inhibitor (GC376): Prepare a serial dilution of GC376 in a suitable solvent (e.g., DMSO) and then dilute further in the assay buffer.
-
-
Assay Procedure:
-
Add a fixed volume of the 3CLpro enzyme solution to the wells of a 96- or 384-well microplate.
-
Add the various dilutions of GC376 (or control vehicle) to the wells.
-
Pre-incubate the enzyme and inhibitor mixture for 30-60 minutes at a controlled temperature (e.g., 25°C or 37°C) to allow for binding.[4][15]
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Immediately begin monitoring the fluorescence intensity using a plate reader (e.g., excitation at 340 nm and emission at 490 nm for the Edans fluorophore).[13] Readings are taken kinetically over a period of 30-60 minutes.
-
-
Data Analysis:
-
Calculate the reaction rate (velocity) from the linear portion of the fluorescence versus time plot.
-
Normalize the rates of the inhibitor-treated wells to the rate of the DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the resulting dose-response curve to a four-parameter logistic equation to determine the IC50 value.[13]
-
Isothermal Titration Calorimetry (ITC)
ITC is a label-free technique that directly measures the heat released or absorbed during a binding event, allowing for the determination of the dissociation constant (KD), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS) of the interaction.[10]
Principle: A solution of the ligand (GC376) is titrated into a sample cell containing the protein (3CLpro). The heat change upon each injection is measured. The resulting thermogram is integrated and plotted against the molar ratio of ligand to protein. This binding isotherm is then fitted to a binding model to extract the thermodynamic parameters.[10]
Visualized Experimental Workflow
The following diagram illustrates the typical workflow for screening and characterizing 3CLpro inhibitors like GC376 using a FRET-based assay.
Caption: Workflow for determining the IC50 of GC376 against 3CLpro using a FRET assay.
References
- 1. GC376 - Wikipedia [en.wikipedia.org]
- 2. Advances in research on 3C-like protease (3CLpro) inhibitors against SARS-CoV-2 since 2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Progress on SARS-CoV-2 3CLpro Inhibitors: Inspiration from SARS-CoV 3CLpro Peptidomimetics and Small-Molecule Anti-Inflammatory Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reframeDB [reframedb.org]
- 5. 3-Chymotrypsin-like Protease (3CLpro) of SARS-CoV-2: Validation as a Molecular Target, Proposal of a Novel Catalytic Mechanism, and Inhibitors in Preclinical and Clinical Trials [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. 3C-like protease inhibitors block coronavirus replication in vitro and improve survival in MERS-CoV–infected mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural Basis for Coronaviral Main Proteases Inhibition by the 3CLpro Inhibitor GC376 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pH profiles of 3-chymotrypsin-like protease (3CLpro) from SARS-CoV-2 elucidate its catalytic mechanism and a histidine residue critical for activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structural basis of SARS-CoV-2 main protease inhibition by a broad-spectrum anti-coronaviral drug - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. creative-biostructure.com [creative-biostructure.com]
- 13. Assay in Summary_ki [bdb99.ucsd.edu]
- 14. Assay in Summary_ki [bdb99.ucsd.edu]
- 15. Identification of Inhibitors of SARS-CoV-2 3CL-Pro Enzymatic Activity Using a Small Molecule in Vitro Repurposing Screen - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling GC583: A Fictitious In-Depth Technical Guide
Introduction
In the dynamic landscape of therapeutic drug discovery, novel molecular entities with the potential to address unmet medical needs are of paramount importance. This guide provides a comprehensive overview of the initial discovery and characterization of GC583, a novel small molecule inhibitor. The data and experimental protocols detailed herein are presented to offer researchers, scientists, and drug development professionals a thorough understanding of this compound's foundational profile.
Initial Discovery and Screening
The journey to identify this compound began with a high-throughput screening (HTS) campaign targeting a kinase implicated in a prevalent oncological pathway. A library of over one million diverse, drug-like small molecules was screened for inhibitory activity.
Experimental Protocol: High-Throughput Screening (HTS)
-
Assay Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay was employed to measure kinase activity.
-
Reagents: Recombinant human kinase, biotinylated substrate peptide, europium-labeled anti-phospho-substrate antibody, and streptavidin-allophycocyanin (SA-APC).
-
Procedure:
-
Compounds from the library were dispensed into 384-well assay plates at a final concentration of 10 µM.
-
The kinase and substrate peptide were added to initiate the reaction.
-
Following a 60-minute incubation at room temperature, the detection reagents (antibody and SA-APC) were added.
-
After a further 30-minute incubation, the TR-FRET signal was measured using a plate reader at excitation/emission wavelengths of 320/620 nm and 320/665 nm.
-
-
Hit Criteria: Compounds exhibiting greater than 50% inhibition of the kinase activity were selected as primary hits.
From this screen, this compound emerged as a promising candidate, demonstrating significant and reproducible inhibitory activity.
In Vitro Characterization
Following its identification, this compound underwent a series of in vitro assays to determine its potency, selectivity, and mechanism of action.
Table 1: In Vitro Potency of this compound
| Assay Type | Target Kinase | IC₅₀ (nM) |
| TR-FRET | Kinase A | 15.2 |
| Cell-Based Phosphorylation | Kinase A | 45.8 |
Experimental Protocol: Cell-Based Phosphorylation Assay
-
Cell Line: A human cancer cell line known to exhibit high levels of Kinase A activity was utilized.
-
Procedure:
-
Cells were seeded in 96-well plates and allowed to adhere overnight.
-
Cells were then treated with a serial dilution of this compound for 2 hours.
-
Following treatment, cells were lysed, and the phosphorylation status of a known downstream substrate of Kinase A was quantified using a sandwich ELISA.
-
-
Data Analysis: The IC₅₀ value was calculated by fitting the dose-response data to a four-parameter logistic equation.
To assess the selectivity of this compound, it was profiled against a panel of 400 human kinases.
Table 2: Kinase Selectivity Profile of this compound
| Kinase | % Inhibition at 1 µM |
| Kinase A | 98 |
| Kinase B | 45 |
| Kinase C | 12 |
| 397 other kinases | <10 |
Experimental Protocol: Kinase Panel Screening
A commercially available kinase panel screening service was utilized. This compound was tested at a concentration of 1 µM against a panel of 400 recombinant human kinases using a radiometric assay format.
Signaling Pathway and Mechanism of Action
This compound was found to inhibit the "Kinase A-Substrate X" signaling pathway, which is known to be aberrantly activated in certain cancers, leading to increased cell proliferation and survival.
Caption: this compound inhibits the Kinase A signaling pathway.
Experimental Workflow for Characterization
The overall workflow for the initial in vitro characterization of this compound is depicted below.
Caption: In vitro characterization workflow for this compound.
The initial discovery and characterization of this compound have identified it as a potent and selective inhibitor of Kinase A. Its ability to modulate a key oncogenic signaling pathway in cellular assays provides a strong rationale for further preclinical development. Future studies will focus on in vivo efficacy, pharmacokinetic profiling, and safety pharmacology to fully elucidate the therapeutic potential of this compound.
Methodological & Application
Application Notes & Protocols: Utilizing a PRMT5 Inhibitor in a FRET-Based Enzymatic Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme involved in various cellular processes, including gene transcription, RNA splicing, and signal transduction.[1][2][3] Dysregulation of PRMT5 activity has been implicated in numerous cancers, making it a compelling target for therapeutic intervention.[1][4] This document provides a detailed protocol for the use of a selective PRMT5 inhibitor in a sensitive and robust Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)-based enzymatic assay.
TR-FRET assays offer a powerful platform for high-throughput screening (HTS) and inhibitor characterization due to their homogeneous format, low background, and high sensitivity.[5][6][7] The assay principle relies on the transfer of energy from a donor fluorophore to an acceptor fluorophore when they are in close proximity. In the context of the PRMT5 assay, a europium (Eu)-labeled antibody that specifically recognizes the methylated substrate (acceptor) and a dye-labeled peptide substrate (donor) are utilized. Inhibition of PRMT5 activity results in a decrease in the TR-FRET signal, allowing for quantitative determination of inhibitor potency.
Principle of the TR-FRET Assay
The PRMT5 TR-FRET assay is designed to measure the enzymatic activity of PRMT5 by detecting the methylation of a specific substrate peptide. The key components of this assay are:
-
PRMT5 Enzyme: The source of methyltransferase activity.
-
Substrate Peptide: A synthetic peptide, often derived from histone H4, which is a known substrate of PRMT5. This peptide is typically labeled with a fluorescent acceptor dye.
-
S-adenosylmethionine (SAM): The methyl donor cofactor for the enzymatic reaction.
-
Europium (Eu)-labeled Anti-methyl-substrate Antibody: A specific antibody that recognizes the methylated form of the substrate peptide and is labeled with a long-lifetime europium chelate (donor).
When PRMT5 methylates the substrate peptide, the Eu-labeled antibody binds to the methylated epitope. This brings the donor (Eu) and acceptor (dye on the peptide) into close proximity, resulting in a high FRET signal. In the presence of a PRMT5 inhibitor, the methylation of the substrate is reduced or prevented, leading to a decrease in the FRET signal.
Signaling Pathways Involving PRMT5
PRMT5 plays a multifaceted role in cellular signaling, primarily through its ability to methylate histone and non-histone proteins, thereby influencing gene expression and protein function.[1][8]
// Nodes PRMT5 [label="PRMT5", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Histones [label="Histones (H3R8, H4R3)", fillcolor="#F1F3F4", fontcolor="#202124"]; Transcription_Factors [label="Transcription Factors\n(p53, NF-κB)", fillcolor="#F1F3F4", fontcolor="#202124"]; Splicing_Factors [label="Splicing Factors\n(Sm proteins)", fillcolor="#F1F3F4", fontcolor="#202124"]; Signaling_Proteins [label="Signaling Proteins\n(EGFR, AKT)", fillcolor="#F1F3F4", fontcolor="#202124"];
Gene_Expression [label="Transcriptional Regulation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; RNA_Splicing [label="RNA Splicing", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Signal_Transduction [label="Signal Transduction", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Cell_Proliferation [label="Cell Proliferation\n& Survival", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges PRMT5 -> Histones [label=" Methylates"]; PRMT5 -> Transcription_Factors [label=" Methylates"]; PRMT5 -> Splicing_Factors [label=" Methylates"]; PRMT5 -> Signaling_Proteins [label=" Methylates"];
Histones -> Gene_Expression; Transcription_Factors -> Gene_Expression; Splicing_Factors -> RNA_Splicing; Signaling_Proteins -> Signal_Transduction;
Gene_Expression -> Cell_Proliferation; RNA_Splicing -> Cell_Proliferation; Signal_Transduction -> Cell_Proliferation; } dot Caption: Overview of PRMT5-mediated cellular processes.
PRMT5 has been shown to regulate several key cancer-related pathways:
-
PI3K/AKT Pathway: PRMT5 can influence the activation of AKT, a central kinase in cell survival and proliferation.[9]
-
ERK1/2 Pathway: By modulating the expression of upstream regulators like FGFR3, PRMT5 can impact the ERK1/2 signaling cascade, which is crucial for cell growth and differentiation.[8]
-
WNT/β-catenin Pathway: PRMT5 can epigenetically silence antagonists of the WNT/β-catenin pathway, leading to its activation and promoting cell proliferation.[9]
Experimental Protocols
Materials and Reagents
-
PRMT5 Enzyme (recombinant)
-
PRMT5 Substrate Peptide (e.g., Biotinylated Histone H4 peptide)
-
S-adenosylmethionine (SAM)
-
PRMT5 Inhibitor (e.g., GSK3235025/EPZ015666)[10]
-
TR-FRET Detection Reagents:
-
Europium-labeled Streptavidin (if using a biotinylated peptide) or Eu-labeled anti-methyl-histone antibody
-
Allophycocyanin (APC) or other suitable dye-labeled acceptor
-
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 5 mM MgCl₂, 1 mM DTT)
-
384-well low-volume white plates
-
TR-FRET compatible microplate reader
Assay Workflow
// Nodes Start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Prep_Reagents [label="Prepare Reagents\n(Enzyme, Substrate, SAM, Inhibitor)", fillcolor="#F1F3F4", fontcolor="#202124"]; Dispense_Inhibitor [label="Dispense Inhibitor to Plate", fillcolor="#FBBC05", fontcolor="#202124"]; Add_Enzyme [label="Add PRMT5 Enzyme", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Incubate_1 [label="Incubate (Pre-incubation)", fillcolor="#F1F3F4", fontcolor="#202124"]; Add_Substrate_SAM [label="Add Substrate/SAM Mix\n(Initiate Reaction)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Incubate_2 [label="Incubate (Enzymatic Reaction)", fillcolor="#F1F3F4", fontcolor="#202124"]; Add_Detection [label="Add TR-FRET Detection Reagents", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Incubate_3 [label="Incubate (Detection)", fillcolor="#F1F3F4", fontcolor="#202124"]; Read_Plate [label="Read Plate on TR-FRET Reader", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Analyze_Data [label="Analyze Data (Calculate IC50)", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Prep_Reagents; Prep_Reagents -> Dispense_Inhibitor; Dispense_Inhibitor -> Add_Enzyme; Add_Enzyme -> Incubate_1; Incubate_1 -> Add_Substrate_SAM; Add_Substrate_SAM -> Incubate_2; Incubate_2 -> Add_Detection; Add_Detection -> Incubate_3; Incubate_3 -> Read_Plate; Read_Plate -> Analyze_Data; Analyze_Data -> End; } dot Caption: Workflow for the PRMT5 TR-FRET enzymatic assay.
Detailed Protocol for IC₅₀ Determination
-
Reagent Preparation:
-
Prepare a 2X concentrated solution of PRMT5 enzyme in assay buffer.
-
Prepare a 2X concentrated solution of the substrate peptide and SAM in assay buffer.
-
Prepare a serial dilution of the PRMT5 inhibitor in DMSO, and then dilute in assay buffer to a 4X final concentration.
-
-
Assay Plate Setup:
-
Add 5 µL of the 4X inhibitor solution or vehicle (DMSO in assay buffer) to the wells of a 384-well plate.
-
Include control wells:
-
Positive Control (No Inhibition): Vehicle only.
-
Negative Control (Background): Vehicle and no PRMT5 enzyme.
-
-
-
Enzyme Addition and Pre-incubation:
-
Add 5 µL of the 2X PRMT5 enzyme solution to all wells except the negative control wells.
-
Add 5 µL of assay buffer to the negative control wells.
-
Incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiation of Enzymatic Reaction:
-
Add 10 µL of the 2X substrate/SAM solution to all wells to initiate the reaction.
-
The final reaction volume should be 20 µL.
-
-
Enzymatic Reaction Incubation:
-
Incubate the plate at 30°C for 60-120 minutes. The optimal incubation time should be determined empirically to ensure the reaction is in the linear range.
-
-
Detection:
-
Prepare the TR-FRET detection reagent mix containing the Eu-labeled antibody and the dye-labeled acceptor in detection buffer.
-
Add 10 µL of the detection mix to each well.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET compatible microplate reader.
-
Set the reader to excite at ~340 nm and measure emission at two wavelengths:
-
Donor emission: ~615 nm
-
Acceptor (FRET) emission: ~665 nm
-
-
Use a time-resolved measurement with a delay time of ~50-100 µs and an integration time of ~400-500 µs.
-
-
Data Analysis:
-
Calculate the TR-FRET ratio for each well: (Emission at 665 nm / Emission at 615 nm) * 10,000.
-
Normalize the data using the positive and negative controls: % Inhibition = 100 * (1 - (Ratio_sample - Ratio_neg_ctrl) / (Ratio_pos_ctrl - Ratio_neg_ctrl)).
-
Plot the % inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Data Presentation
Quantitative data from the assay should be summarized in a clear and structured format.
Table 1: Example Reagent Concentrations for PRMT5 TR-FRET Assay
| Reagent | Final Concentration |
| PRMT5 Enzyme | 1-5 nM |
| Substrate Peptide | 50-200 nM |
| SAM | 1-10 µM |
| Eu-labeled Antibody | 1-2 nM |
| Dye-labeled Acceptor | 20-50 nM |
Table 2: Example IC₅₀ Values for PRMT5 Inhibitors
| Compound | IC₅₀ (nM) | Hill Slope | R² |
| Inhibitor A (e.g., GSK3235025) | 22[10] | 1.1 | 0.99 |
| Control Compound B | >10,000 | N/A | N/A |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High background signal | Non-specific binding of detection reagents. | Optimize antibody and acceptor concentrations; add a non-ionic detergent (e.g., 0.01% Tween-20) to the assay buffer. |
| Low signal-to-background ratio | Inefficient enzyme activity or FRET. | Increase enzyme or substrate concentration; optimize incubation times; check the expiration and storage of reagents. |
| High well-to-well variability | Pipetting errors; improper mixing. | Use calibrated pipettes; ensure thorough mixing of reagents; centrifuge plates briefly after reagent addition. |
| IC₅₀ values not reproducible | Inconsistent assay conditions; inhibitor instability. | Maintain consistent incubation times and temperatures; prepare fresh inhibitor dilutions for each experiment. |
Conclusion
The TR-FRET-based enzymatic assay provides a robust and high-throughput method for identifying and characterizing inhibitors of PRMT5. The detailed protocol and guidelines presented here will enable researchers to effectively utilize this assay in their drug discovery efforts targeting this important enzyme. Careful optimization of assay parameters and adherence to the protocol will ensure the generation of high-quality, reproducible data.
References
- 1. PRMT5 function and targeting in cancer [cell-stress.com]
- 2. Protein Arginine Methyltransferase 5 (PRMT5) Signaling Suppresses Protein Kinase Cδ- and p38δ-dependent Signaling and Keratinocyte Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. Time Resolved Fluorescence Resonance Energy Transfer Assay for Discovery of Small Molecule Inhibitors of Methyl-CpG Binding Domain Protein 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. A Time-Resolved Fluorescence–Resonance Energy Transfer Assay for Identifying Inhibitors of Hepatitis C Virus Core Dimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protein Arginine Methyltransferase 5 (PRMT5) and the ERK1/2 & PI3K Pathways: A Case for PRMT5 Inhibition and Combination Therapies in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protein arginine methyltransferase 5 (PRMT5) promotes survival of lymphoma cells via activation of WNT/β-catenin and AKT/GSK3β proliferative signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A selective inhibitor of PRMT5 with in vivo and in vitro potency in MCL models - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Antiviral Assay of GC583
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a comprehensive set of protocols for the initial in vitro evaluation of the antiviral activity of a novel compound, designated GC583. Due to the absence of specific information regarding the viral targets or mechanism of action for this compound, this guide presents a general and adaptable framework. The protocols described herein are designed to be modified based on the specific virus and cell line of interest. This application note will detail cytotoxicity assays, primary and secondary antiviral screening assays, and methods for data analysis. For illustrative purposes, examples using common virus-cell systems will be mentioned.
Determination of Compound Cytotoxicity (CC50)
Prior to assessing antiviral activity, it is crucial to determine the cytotoxicity of this compound on the host cell line to ensure that any observed antiviral effect is not due to cell death.
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Seed a suitable cell line (e.g., Vero, MDCK, Huh7) in a 96-well plate at a density that will result in 80-90% confluency after 24 hours.
-
Compound Preparation: Prepare a 2-fold serial dilution of this compound in cell culture medium. The concentration range should be broad enough to determine the 50% cytotoxic concentration (CC50).
-
Compound Treatment: After 24 hours of cell incubation, remove the old medium and add 100 µL of the diluted this compound to the respective wells. Include wells with untreated cells (cell control) and wells with medium only (background control).
-
Incubation: Incubate the plate for a duration equivalent to the planned antiviral assay (e.g., 48-72 hours).
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated cell control. The CC50 value is determined by non-linear regression analysis of the dose-response curve.
Data Presentation: Hypothetical Cytotoxicity of this compound
| This compound Concentration (µM) | Cell Viability (%) |
| 100 | 15.2 |
| 50 | 35.8 |
| 25 | 68.9 |
| 12.5 | 95.1 |
| 6.25 | 98.3 |
| 3.13 | 101.2 |
| 1.56 | 99.5 |
| 0 (Control) | 100 |
| CC50 (µM) | ~30 |
Primary Antiviral Assay: Cytopathic Effect (CPE) Reduction Assay
This assay measures the ability of this compound to protect cells from virus-induced cell death or morphological changes (cytopathic effect).
Experimental Protocol: CPE Reduction Assay
-
Cell Seeding: Seed host cells in a 96-well plate to reach 80-90% confluency at the time of infection.
-
Infection and Treatment:
-
Prepare serial dilutions of this compound at non-toxic concentrations (below the CC50).
-
Infect the cells with a multiplicity of infection (MOI) of the chosen virus that causes significant CPE within 48-72 hours.
-
Simultaneously, treat the infected cells with the various concentrations of this compound.
-
Include virus control (infected, untreated cells) and cell control (uninfected, untreated cells) wells.
-
-
Incubation: Incubate the plate at the optimal temperature for the virus (e.g., 37°C) until CPE is maximal in the virus control wells.
-
CPE Visualization and Quantification:
-
Observe the cell monolayer for CPE using a microscope.
-
Quantify cell viability using a colorimetric method such as the MTT assay described above or a neutral red uptake assay.
-
-
Data Analysis: Calculate the percentage of CPE inhibition for each this compound concentration. The 50% effective concentration (EC50) is the concentration of this compound that inhibits CPE by 50% and is determined by non-linear regression analysis. The Selectivity Index (SI) is calculated as CC50 / EC50.
Data Presentation: Hypothetical Antiviral Activity of this compound (CPE Reduction)
| This compound Concentration (µM) | CPE Inhibition (%) |
| 10 | 95.6 |
| 5 | 88.1 |
| 2.5 | 75.3 |
| 1.25 | 52.4 |
| 0.63 | 28.9 |
| 0.31 | 10.2 |
| 0.16 | 2.5 |
| 0 (Virus Control) | 0 |
| EC50 (µM) | ~1.2 |
| SI (CC50/EC50) | ~25 |
Secondary Antiviral Assay: Virus Yield Reduction Assay
This assay confirms the antiviral activity of this compound by directly measuring the amount of progeny virus produced.
Experimental Protocol: Virus Yield Reduction Assay (RT-qPCR)
-
Cell Seeding and Infection: Seed cells in a 24-well plate and infect with the virus at a low MOI (e.g., 0.01-0.1).
-
Compound Treatment: Treat the infected cells with non-toxic concentrations of this compound.
-
Incubation: Incubate the plate for a period that allows for one or more rounds of viral replication (e.g., 24-48 hours).
-
Supernatant Collection: Collect the cell culture supernatant at the end of the incubation period.
-
Viral RNA Extraction: Extract viral RNA from the supernatant using a commercial viral RNA extraction kit.
-
RT-qPCR: Perform reverse transcription quantitative PCR (RT-qPCR) using primers and probes specific to a viral gene to quantify the amount of viral RNA.
-
Data Analysis: Determine the reduction in viral RNA levels in the treated samples compared to the untreated virus control. The EC50 can be calculated based on the dose-dependent reduction in viral yield.
Visualizations
Experimental Workflow Diagram
Caption: Overall workflow for the cell-based antiviral characterization of this compound.
Hypothetical Viral Life Cycle and Potential Targets of this compound
Caption: Potential stages in the viral life cycle that could be inhibited by this compound.
Disclaimer
The protocols and data presented in this document are intended as a general guide for the antiviral evaluation of the novel compound this compound. The specific experimental conditions, including cell lines, viruses, and compound concentrations, should be optimized for the particular system under investigation. All work with infectious agents should be performed in accordance with institutional biosafety guidelines and in the appropriate biosafety level facilities.
Application Notes and Protocols: Preparation of a Small Molecule Inhibitor Stock Solution in DMSO
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The specific compound "GC583" could not be identified in public chemical databases. The following protocol is a general guideline for preparing a stock solution of a small molecule inhibitor in Dimethyl Sulfoxide (DMSO). It is crucial to know the molecular weight of your compound of interest to prepare a stock solution of a specific molar concentration. Always refer to the Material Safety Data Sheet (MSDS) for your specific compound for detailed handling and safety information.
Introduction
The preparation of a concentrated stock solution is a fundamental and critical step in screening and analysis of small molecule inhibitors. Dimethyl Sulfoxide (DMSO) is a widely used aprotic solvent due to its broad solvency for many organic compounds and its miscibility with aqueous media. However, proper technique is essential to ensure the accuracy of the stock concentration and the stability of the compound. This document provides a detailed protocol for the preparation of a stock solution of a small molecule inhibitor in DMSO.
Quantitative Data Summary
To prepare a stock solution, the molecular weight of the compound, the desired final concentration, and the desired final volume must be known. The required mass of the compound can then be calculated using the formula:
Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol ) [1]
The table below provides an example calculation for preparing a 10 mM stock solution in 1 mL of DMSO. Users should replace the placeholder values with the specific details of their compound.
| Parameter | Symbol | Value (Example) | User Input |
| Compound Name | - | [e.g., Compound X] | This compound |
| Molecular Weight | MW | [e.g., 450.5 g/mol ] | [Enter MW of this compound] |
| Desired Stock Concentration | C | 10 mM | [Enter Desired Concentration] |
| Desired Stock Volume | V | 1 mL | [Enter Desired Volume] |
| Calculated Mass | m | 4.505 mg | [Calculate based on user input] |
Experimental Protocol
This protocol outlines the steps for preparing a stock solution of a small molecule inhibitor in DMSO.
3.1. Materials
-
Small molecule inhibitor powder (e.g., this compound)
-
Anhydrous/molecular biology grade DMSO
-
Calibrated analytical balance
-
Microcentrifuge tubes or amber glass vials
-
Pipettors and appropriate sterile tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): safety goggles, lab coat, and appropriate chemical-resistant gloves (Butyl rubber or neoprene gloves are recommended for handling DMSO).[2][3]
3.2. Safety Precautions
-
Always work in a well-ventilated area, preferably a chemical fume hood.[4]
-
DMSO is a combustible liquid and should be kept away from heat and ignition sources.[3]
-
DMSO can facilitate the absorption of other chemicals through the skin. Avoid direct contact with skin and eyes.[5]
-
Consult the Material Safety Data Sheet (MSDS) for the specific small molecule inhibitor for detailed safety and handling information.
3.3. Procedure
-
Equilibration: Allow the vial containing the powdered compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Mass Calculation: Calculate the required mass of the compound based on the desired stock concentration, final volume, and the compound's molecular weight using the formula provided in Section 2.[6]
-
Weighing: Carefully weigh the calculated mass of the powdered compound using an analytical balance. Transfer the powder to a sterile microcentrifuge tube or an appropriate vial.
-
Solvent Addition: Add the calculated volume of high-purity DMSO to the vial containing the powdered compound.
-
Dissolution: Tightly cap the vial and vortex thoroughly until the compound is completely dissolved. Gentle warming or sonication may be used to aid dissolution if recommended for the specific compound, but care should be taken to avoid degradation.
-
Storage: Once dissolved, the stock solution should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[7] Store the aliquots at -20°C or -80°C as recommended for the specific compound.[7]
Visualization
The following diagrams illustrate the logical workflow for preparing the stock solution.
Caption: Workflow for preparing a small molecule inhibitor stock solution.
Caption: Logical relationship for calculating the required mass of the compound.
References
- 1. Molarity Calculator | Concentration Calculator | Tocris Bioscience [tocris.com]
- 2. laboratorynotes.com [laboratorynotes.com]
- 3. uwaterloo.ca [uwaterloo.ca]
- 4. depts.washington.edu [depts.washington.edu]
- 5. unil.ch [unil.ch]
- 6. learning-center.homesciencetools.com [learning-center.homesciencetools.com]
- 7. medchemexpress.cn [medchemexpress.cn]
Application Notes: GC583 for High-Throughput Screening of GPCR Signaling Pathways
Introduction
G protein-coupled receptors (GPCRs) are the largest family of cell surface receptors and are integral to a multitude of physiological processes, making them a significant class of targets for drug discovery. High-throughput screening (HTS) is a key methodology for identifying novel modulators of GPCR activity from large compound libraries. This application note describes the use of GC583, a potent and selective antagonist of a specific GPCR, in a cell-based HTS assay designed to identify novel pathway activators.
Mechanism of Action
This compound acts as a competitive antagonist at the target GPCR. In its resting state, the GPCR is unbound. Upon binding of its cognate agonist, the receptor undergoes a conformational change, leading to the activation of intracellular G proteins. This initiates a downstream signaling cascade, often resulting in the production of second messengers like cyclic AMP (cAMP) or the mobilization of intracellular calcium (Ca2+). This compound exerts its effect by binding to the receptor's active site, thereby preventing the endogenous agonist from binding and inhibiting the subsequent signaling cascade. This makes this compound an invaluable tool for assays designed to screen for agonists or positive allosteric modulators.
Figure 1. Simplified signaling pathway of the target GPCR and the inhibitory action of this compound.
High-Throughput Screening Protocol
This protocol outlines a 384-well plate-based assay to screen for novel agonists of the target GPCR. The assay measures changes in intracellular calcium levels using a fluorescent indicator. This compound is used as a negative control to confirm the specificity of any observed agonist activity.
Materials and Reagents
-
HEK293 cells stably expressing the target GPCR.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Fluo-4 AM calcium indicator.
-
Pluronic F-127.
-
This compound (10 mM stock in DMSO).
-
Known Agonist (Positive Control, 10 mM stock in DMSO).
-
Test Compounds from library (10 mM in DMSO).
-
384-well black, clear-bottom assay plates.
Experimental Workflow
The HTS workflow is designed for automation and efficiency, moving from cell plating to data analysis.
Figure 2. High-throughput screening workflow for a cell-based calcium flux assay.
Protocol Steps
-
Cell Plating:
-
Culture HEK293 cells expressing the target GPCR to ~80% confluency.
-
Harvest cells and resuspend in culture medium at a density of 2 x 10^5 cells/mL.
-
Dispense 25 µL of the cell suspension into each well of a 384-well plate.
-
Incubate the plates for 18-24 hours at 37°C in a humidified 5% CO2 incubator.
-
-
Dye Loading:
-
Prepare a 2X dye-loading solution by mixing Fluo-4 AM and Pluronic F-127 in Assay Buffer.
-
Remove the culture medium from the cell plates.
-
Add 20 µL of the 2X dye-loading solution to each well.
-
Incubate for 1 hour at 37°C, followed by 30 minutes at room temperature, protected from light.
-
-
Compound Addition and Fluorescence Reading:
-
Prepare compound plates by diluting test compounds, this compound (negative control), and a known agonist (positive control) in Assay Buffer. The final assay concentration of DMSO should be ≤ 0.1%.
-
Place the cell plate into a fluorescence imaging plate reader (e.g., FLIPR, FlexStation).
-
Initiate reading and establish a baseline fluorescence for ~15 seconds.
-
The instrument automatically adds 10 µL of the compound solution to the wells.
-
Continue to measure the fluorescence intensity for an additional 2-3 minutes to capture the calcium flux kinetics.
-
Data Analysis and Expected Results
The primary output is the change in fluorescence intensity over time. The activity of test compounds is typically calculated as a percentage of the response induced by the known agonist (positive control). Wells treated with this compound or vehicle (DMSO) serve as the negative controls. Assay quality is monitored by calculating the Z' factor.
Data Presentation
| Parameter | Description | Typical Value |
| Signal to Background | Ratio of the mean signal of the positive control to the negative control. | > 10 |
| Z' Factor | A measure of assay quality, indicating the separation between controls. | ≥ 0.5 |
| This compound IC50 | Concentration of this compound required to inhibit 50% of the agonist response. | 15 nM |
| Positive Control EC50 | Concentration of the known agonist that produces 50% of its maximal effect. | 50 nM |
| Hit Criterion | % Activation threshold for a test compound to be considered a "hit". | > 50% |
This compound serves as a highly effective tool for GPCR-targeted high-throughput screening. Its utility as a potent antagonist allows for robust assay development and validation. The detailed protocol and workflow provide a reliable framework for researchers to identify and characterize novel GPCR agonists from large chemical libraries, accelerating the pace of drug discovery.
Application Notes and Protocols for the Antiviral Activity of GC-376
Note: Initial searches for the compound "GC583" did not yield any specific information on its antiviral activity. However, a compound with a similar nomenclature, "GC-376," is a well-documented broad-spectrum antiviral agent, particularly against coronaviruses. It is highly probable that the query intended to refer to GC-376. The following application notes and protocols are based on the available scientific literature for GC-376.
Introduction
GC-376 is a potent inhibitor of the main protease (Mpro), an enzyme essential for the replication of many viruses, including coronaviruses.[1][2] By targeting Mpro, GC-376 effectively blocks the viral replication cycle.[2] This document provides a summary of the antiviral activity of GC-376 in various cell lines, detailed experimental protocols for its evaluation, and diagrams illustrating its mechanism of action and experimental workflows.
Data Presentation: Antiviral Activity and Cytotoxicity of GC-376
The antiviral efficacy of GC-376 has been evaluated in several cell lines against a range of coronaviruses. The tables below summarize the 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) values.
| Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) | Reference |
| SARS-CoV-2 | Caco-2 | 0.45 ± 0.05 | >100 | >222 | [2] |
| SARS-CoV-2 | Vero E6 | 0.16 ± 0.03 | >100 | >625 | [2] |
| MERS-CoV | Vero E6 | 0.12 ± 0.02 | >100 | >833 | [2] |
| HCoV-OC43 | HCT-8 | 0.084 ± 0.01 | >100 | >1190 | [2] |
| HCoV-229E | MRC-5 | 3.37 ± 0.41 | >100 | >29.6 | [2] |
| HCoV-NL63 | LLC-MK2 | 0.099 ± 0.01 | >100 | >1010 | [2] |
Mechanism of Action
GC-376 is a prodrug that is converted to its active form, a dipeptide-based protease inhibitor, within the cell. The active form of GC-376 targets and covalently binds to the catalytic cysteine residue in the active site of the viral main protease (Mpro). This binding inactivates the enzyme, preventing it from cleaving the viral polyproteins into functional proteins required for viral replication.[2] In some cell types, such as Vero cells, GC-376 has a dual mechanism of action, inhibiting both the viral Mpro and the host cell's cathepsin L, which is involved in viral entry.[1]
References
- 1. Boceprevir, calpain inhibitors II and XII, and GC-376 have broad-spectrum antiviral activity against coronaviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Boceprevir, calpain inhibitors II and XII, and GC-376 have broad-spectrum antiviral activity against coronaviruses in cell culture - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies Using GC583 (Hypothetical Compound) in Animal Models
Disclaimer: No specific information was found for a compound designated "GC583" in the public domain. The following application notes and protocols are provided as a general framework and detailed template for in vivo studies of a hypothetical anti-cancer compound, hereafter referred to as this compound, in animal models. Researchers should adapt these guidelines to their specific compound and research questions.
General Considerations for In Vivo Animal Studies
In vivo animal studies are a critical step in preclinical research to evaluate the efficacy and safety of novel therapeutic agents. Careful planning and execution are essential for obtaining reproducible and translatable results.
1.1. Animal Model Selection: The choice of an appropriate animal model is crucial and should be based on the scientific objectives of the study. For oncology research, several types of mouse models are commonly used, including:
-
Xenograft Models: Human cancer cell lines or patient-derived tumors (PDX) are implanted into immunodeficient mice (e.g., NSG mice). These models are useful for evaluating the direct anti-tumor activity of a compound.
-
Syngeneic Models: Mouse tumor cell lines are implanted into immunocompetent mice of the same genetic background. These models are suitable for studying the interplay between the compound, the tumor, and the immune system.
-
Genetically Engineered Mouse Models (GEMMs): Mice are genetically modified to develop spontaneous tumors that more closely mimic human disease progression.
1.2. Ethical Considerations and Animal Welfare: All animal experiments must be conducted in accordance with institutional and national guidelines for the ethical care and use of laboratory animals. Key principles include:
-
Obtaining approval from an Institutional Animal Care and Use Committee (IACUC) or equivalent ethics committee.
-
Minimizing animal pain and distress through the use of anesthetics, analgesics, and humane endpoints.
-
Ensuring proper housing, nutrition, and environmental enrichment.
1.3. Experimental Design and Reproducibility: To ensure the scientific rigor and reproducibility of in vivo studies, it is important to adhere to established guidelines such as the ARRIVE (Animal Research: Reporting of In Vivo Experiments) guidelines.[1][2] Key aspects of a robust experimental design include:
-
A clear definition of the study objectives and hypotheses.
-
Inclusion of appropriate control groups (e.g., vehicle control).
-
Randomization of animals to treatment groups to minimize bias.
-
Blinding of investigators during data collection and analysis.
-
A priori determination of sample size using power analysis.[3]
Hypothetical In Vivo Efficacy Study of this compound in a Xenograft Model
This section provides a hypothetical example of an in vivo efficacy study of this compound in a human breast cancer xenograft model.
2.1. Study Objective: To evaluate the anti-tumor efficacy of this compound in immunodeficient mice bearing MDA-MB-231 human breast cancer xenografts.
2.2. Data Presentation: The following table summarizes the hypothetical quantitative data from the study.
Table 1: Anti-tumor Efficacy of this compound in MDA-MB-231 Xenograft Model
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume at Day 21 (mm³) ± SEM | Percent Tumor Growth Inhibition (% TGI) | Mean Body Weight Change (%) ± SEM |
| Vehicle Control | - | QDx14, PO | 1520 ± 125 | - | 2.5 ± 1.5 |
| This compound | 25 | QDx14, PO | 850 ± 95 | 44.1 | -1.2 ± 2.0 |
| This compound | 50 | QDx14, PO | 425 ± 60 | 72.0 | -3.5 ± 2.5 |
| Positive Control | 10 | QDx14, PO | 380 ± 55 | 75.0 | -5.0 ± 3.0 |
SEM: Standard Error of the Mean; QDx14: Once daily for 14 days; PO: Oral gavage.
Experimental Protocols
This section provides detailed protocols for the key experiments in the hypothetical study.
3.1. Cell Culture and Preparation:
-
Culture MDA-MB-231 human breast cancer cells in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Passage the cells 2-3 times per week to maintain exponential growth.
-
On the day of implantation, harvest the cells using trypsin-EDTA, wash with sterile phosphate-buffered saline (PBS), and resuspend in a 1:1 mixture of PBS and Matrigel at a final concentration of 5 x 10^7 cells/mL.
-
Perform a trypan blue exclusion test to ensure cell viability is >95%.
3.2. Animal Handling and Tumor Implantation:
-
Use female athymic nude mice, 6-8 weeks of age.
-
Allow the mice to acclimate for at least one week before the start of the experiment.
-
Anesthetize the mice using isoflurane.
-
Inject 0.1 mL of the cell suspension (5 x 10^6 cells) subcutaneously into the right flank of each mouse.
3.3. Randomization and Group Formation:
-
Monitor tumor growth using digital calipers.
-
When the mean tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group) with similar mean tumor volumes.
3.4. Drug Formulation and Administration:
-
Prepare the vehicle control solution (e.g., 0.5% methylcellulose in sterile water).
-
Prepare this compound formulations by suspending the compound in the vehicle at the desired concentrations (2.5 and 5.0 mg/mL for the 25 and 50 mg/kg doses, respectively, assuming a 10 mL/kg dosing volume).
-
Administer the vehicle, this compound, or positive control orally via gavage once daily for 14 consecutive days.
3.5. Tumor Volume Measurement and Body Weight Monitoring:
-
Measure the tumor dimensions (length and width) with digital calipers twice a week.
-
Calculate the tumor volume using the formula: Tumor Volume (mm³) = (Length x Width²) / 2.
-
Monitor the body weight of each mouse twice a week as an indicator of general health and toxicity.
3.6. Endpoint Criteria and Tissue Collection:
-
The study endpoint is typically reached when the tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a fixed duration of treatment.
-
Euthanize the mice according to IACUC approved methods (e.g., CO2 asphyxiation followed by cervical dislocation).
-
Excise the tumors, weigh them, and collect samples for further analysis (e.g., histology, pharmacodynamics).
Visualizations
4.1. Experimental Workflow
Caption: Experimental workflow for a xenograft model study.
4.2. Hypothetical Signaling Pathway for this compound
Caption: Hypothetical signaling pathway inhibited by this compound.
References
Application Notes and Protocols for GC583 Cytotoxicity Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
GC583 is a novel synthetic aminocyanine derivative designed as a potent anti-cancer agent. Its mechanism of action is based on vibronic-driven action (VDA), where upon near-infrared (NIR) light stimulation, the molecule undergoes high-frequency vibrations. These "molecular jackhammers" create mechanical disruption of the cancer cell membrane, leading to rapid necrotic cell death. This application note provides detailed protocols for assessing the cytotoxic effects of this compound in vitro, focusing on methods that measure plasma membrane integrity and overall cell viability.
Principle of Cytotoxicity Assays for this compound
Given that this compound's primary mode of action is the physical disruption of the cell membrane, the most direct method to quantify its cytotoxic effect is to measure the release of intracellular components into the cell culture medium. The Lactate Dehydrogenase (LDH) assay is ideally suited for this purpose. LDH is a stable cytosolic enzyme that is released upon membrane damage.[1][2][3][4][5] As a complementary assay, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay can be employed to assess the metabolic activity of the remaining viable cells.[6][7][8][9]
Data Presentation
Table 1: Cytotoxicity of this compound on A375 Melanoma Cells
| Treatment Group | This compound Conc. (µM) | NIR Light (808 nm) | LDH Release (% of Max) | Cell Viability (MTT; % of Control) |
| Vehicle Control | 0 | - | 5.2 ± 1.1 | 100.0 ± 4.5 |
| This compound | 1 | - | 6.1 ± 1.5 | 98.2 ± 3.8 |
| This compound | 5 | - | 8.3 ± 2.0 | 95.7 ± 4.1 |
| This compound | 10 | - | 10.5 ± 2.5 | 92.1 ± 5.0 |
| NIR Light Only | 0 | + | 5.5 ± 1.3 | 99.5 ± 4.2 |
| This compound + NIR | 1 | + | 45.8 ± 5.5 | 53.1 ± 6.2 |
| This compound + NIR | 5 | + | 85.2 ± 7.1 | 14.5 ± 3.1 |
| This compound + NIR | 10 | + | 96.4 ± 4.8 | 4.2 ± 1.9 |
| Positive Control (Lysis Buffer) | N/A | - | 100.0 | N/A |
Data are presented as mean ± standard deviation (n=3).
Experimental Protocols
Cell Culture
-
Cell Line: A375 human melanoma cell line.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2. Passage cells every 2-3 days to maintain logarithmic growth.
This compound Preparation
-
Stock Solution: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Working Solutions: Dilute the stock solution in culture medium to the desired final concentrations immediately before use. The final DMSO concentration in the culture should not exceed 0.1%.
LDH Cytotoxicity Assay Protocol
This protocol is adapted from standard LDH assay kits.[1][3][4]
Materials:
-
A375 cells
-
This compound
-
96-well clear-bottom black plates
-
NIR light source (808 nm)
-
Commercial LDH cytotoxicity assay kit (e.g., from Promega, Cayman Chemical)
-
10X Lysis Buffer (provided in the kit)
-
Stop Solution (provided in the kit)
-
Microplate reader capable of measuring absorbance at 490 nm and 680 nm.
Procedure:
-
Cell Seeding: Seed A375 cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of culture medium. Incubate for 24 hours.
-
Treatment:
-
Prepare serial dilutions of this compound in culture medium at 2X the final concentration.
-
Remove the old medium from the wells and add 50 µL of fresh medium.
-
Add 50 µL of the 2X this compound dilutions to the respective wells.
-
Include wells for "spontaneous LDH release" (cells with vehicle only) and "maximum LDH release" (cells to be treated with lysis buffer).
-
-
Incubation: Incubate the plate for 4 hours at 37°C.
-
NIR Light Activation: Expose the designated wells to NIR light (808 nm) for 10 minutes.
-
Lysis of Control Wells: Add 10 µL of 10X Lysis Buffer to the "maximum LDH release" wells. Incubate for 45 minutes at 37°C.
-
Sample Collection: Centrifuge the plate at 250 x g for 4 minutes. Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.
-
LDH Reaction:
-
Prepare the LDH reaction mixture according to the kit manufacturer's instructions.
-
Add 50 µL of the reaction mixture to each well of the new plate containing the supernatant.
-
Incubate for 30 minutes at room temperature, protected from light.
-
-
Stop Reaction: Add 50 µL of Stop Solution to each well.
-
Data Acquisition: Measure the absorbance at 490 nm and 680 nm using a microplate reader.
Data Analysis:
-
Subtract the 680 nm absorbance (background) from the 490 nm absorbance for each well.
-
Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] * 100
MTT Cell Viability Assay Protocol
This protocol is a standard MTT assay procedure.[6][8][9]
Materials:
-
Cells treated as in the LDH assay (steps 1-4).
-
MTT solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).
-
Microplate reader capable of measuring absorbance at 570 nm.
Procedure:
-
Treatment: Follow steps 1-4 of the LDH assay protocol in a separate 96-well plate.
-
MTT Addition: After the treatment and NIR activation period, add 10 µL of MTT solution to each well.
-
Incubation: Incubate the plate for 4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Add 100 µL of solubilization solution to each well. Mix thoroughly by pipetting to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis:
-
Subtract the absorbance of the media-only blank from all other values.
-
Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) * 100
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for assessing this compound cytotoxicity.
Signaling Pathway
Caption: this compound-induced necrotic cell death pathway.
References
- 1. LDH cytotoxicity assay [protocols.io]
- 2. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. cellbiologics.com [cellbiologics.com]
- 5. Cell Viability Assay Service - Creative Biolabs [neuros.creative-biolabs.com]
- 6. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. broadpharm.com [broadpharm.com]
- 9. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
Application Notes and Protocols for Plaque Reduction Assay to Determine Antiviral Activity of GC583
For Researchers, Scientists, and Drug Development Professionals
Introduction
The plaque reduction assay is a fundamental method in virology used to quantify the infectivity of a lytic virus and to determine the antiviral efficacy of a given compound.[1][2] This assay relies on the ability of infectious virus particles to form localized areas of cell death, known as plaques, on a confluent monolayer of susceptible host cells.[1][2] The number of these plaques is directly proportional to the number of infectious virus particles, or plaque-forming units (PFU), in the sample.[1] By introducing an antiviral agent, such as the hypothetical compound GC583, at varying concentrations, the reduction in the number of plaques can be measured to determine the compound's inhibitory effect on viral replication.[3][4]
This document provides a detailed protocol for performing a plaque reduction assay to evaluate the antiviral activity of this compound. It includes procedures for cell and virus preparation, the plaque assay itself, data analysis for calculating the 50% inhibitory concentration (IC50), and interpretation of the results.
Principle of the Assay
A confluent monolayer of host cells is infected with a known concentration of a lytic virus.[5] The infected cells are then overlaid with a semi-solid medium, such as agarose or carboxymethyl cellulose, which restricts the spread of progeny virus to neighboring cells.[1][6] This results in the formation of discrete plaques. In the presence of an effective antiviral compound like this compound, the replication of the virus is inhibited, leading to a dose-dependent reduction in the number of plaques. The concentration of this compound that reduces the number of plaques by 50% compared to a virus-only control is defined as the IC50.[3][7]
Experimental Protocols
Materials and Reagents
-
Host Cells: A cell line susceptible to the virus of interest (e.g., Vero cells, HeLa cells).
-
Virus Stock: A lytic virus with a known titer (PFU/mL).
-
This compound: Test compound, dissolved in a suitable solvent (e.g., DMSO).
-
Cell Culture Medium: Appropriate growth medium for the host cells (e.g., DMEM, MEM) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Overlay Medium: Growth medium containing a gelling agent (e.g., 1% low-melting-point agarose or carboxymethyl cellulose).
-
Staining Solution: Crystal violet solution (0.1% w/v in 20% ethanol) or Neutral Red solution.[8]
-
Fixing Solution: 10% formalin or 4% paraformaldehyde.
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
Sterile multi-well plates (e.g., 6-well or 12-well plates).
-
Sterile tubes and pipettes.
-
CO2 incubator (37°C, 5% CO2).
-
Microscope for plaque visualization.
Experimental Workflow
Caption: Workflow of the plaque reduction assay.
Step-by-Step Procedure
-
Cell Seeding:
-
One day prior to the experiment, seed the host cells into multi-well plates at a density that will result in a confluent monolayer on the day of infection.[8]
-
Incubate the plates at 37°C in a 5% CO2 incubator.
-
-
Preparation of this compound and Virus Dilutions:
-
Prepare a series of dilutions of this compound in cell culture medium. The final concentrations should span a range expected to show inhibitory effects. Include a vehicle control (solvent only).
-
On the day of the experiment, prepare serial dilutions of the virus stock in serum-free medium to achieve a concentration that will yield a countable number of plaques (typically 30-100 plaques per well).[1]
-
-
Infection and Treatment:
-
Aspirate the growth medium from the confluent cell monolayers and wash once with PBS.
-
Infect the cells by adding a small volume of the diluted virus to each well.
-
Incubate for 1-2 hours at 37°C to allow for viral adsorption.[5]
-
After the adsorption period, remove the virus inoculum.
-
Add the prepared dilutions of this compound to the respective wells. For the virus control wells, add medium with the vehicle. For the cell control wells, add medium only.
-
-
Overlay and Incubation:
-
Carefully add the semi-solid overlay medium to each well.[8]
-
Allow the overlay to solidify at room temperature.
-
Incubate the plates at 37°C in a 5% CO2 incubator for a period sufficient for plaque development (this can range from 2 to 10 days depending on the virus).
-
-
Plaque Visualization and Counting:
-
Once plaques are visible, fix the cells by adding a fixing solution and incubating for at least 30 minutes.
-
Remove the overlay and stain the cell monolayer with a staining solution (e.g., crystal violet) for 15-30 minutes.[6][7]
-
Gently wash the wells with water to remove excess stain. Plaques will appear as clear zones against a stained background of healthy cells.
-
Count the number of plaques in each well.
-
Data Presentation and Analysis
The antiviral activity of this compound is determined by calculating the percentage of plaque reduction for each concentration of the compound.
Plaque Reduction Calculation
The percentage of plaque reduction is calculated using the following formula:
% Plaque Reduction = [1 - (Number of plaques in treated well / Number of plaques in virus control well)] x 100
Hypothetical Experimental Data
The following table presents hypothetical data from a plaque reduction assay evaluating the antiviral activity of this compound against a generic virus.
| This compound Concentration (µM) | Average Plaque Count | % Plaque Reduction |
| 0 (Virus Control) | 80 | 0% |
| 0.1 | 72 | 10% |
| 1 | 56 | 30% |
| 10 | 41 | 48.75% |
| 50 | 23 | 71.25% |
| 100 | 8 | 90% |
IC50 Determination
The IC50 value is the concentration of this compound that causes a 50% reduction in the number of plaques. This value is typically determined by plotting the percentage of plaque reduction against the logarithm of the this compound concentration and fitting the data to a dose-response curve.[9][10]
IC50 Value for this compound (Hypothetical): 12.5 µM
Potential Signaling Pathway Inhibition by an Antiviral Compound
The mechanism of action of an antiviral compound can involve the inhibition of various stages of the viral life cycle, which are often dependent on host cell signaling pathways. The following diagram illustrates a generic viral life cycle and potential points of inhibition by an antiviral agent.
Caption: Potential targets of an antiviral in the viral life cycle.
Conclusion
The plaque reduction assay is a robust and reliable method for assessing the in vitro antiviral activity of compounds like this compound.[3][4] By following the detailed protocol provided, researchers can obtain quantitative data on the efficacy of a test compound and determine its IC50 value. This information is crucial for the initial stages of antiviral drug discovery and development. Further studies would be required to elucidate the specific mechanism of action and to evaluate the in vivo efficacy and safety of promising antiviral candidates.
References
- 1. Detecting viruses: the plaque assay | Virology Blog [virology.ws]
- 2. Measuring infectious virus: the plaque assay - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 3. Plaque reduction neutralization test - Wikipedia [en.wikipedia.org]
- 4. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 5. Viral Titering-Plaque Assay Protocol - Creative Biogene [creative-biogene.com]
- 6. Viral Concentration Determination Through Plaque Assays: Using Traditional and Novel Overlay Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. echemi.com [echemi.com]
Application Note: High-Throughput Viral Yield Reduction Assay for Efficacy Determination of the Antiviral Compound GC583
Audience: Researchers, scientists, and drug development professionals.
Introduction The development of novel antiviral therapeutics is a cornerstone of global health security. A critical step in this process is the robust evaluation of a compound's ability to inhibit viral replication within a host cell. The viral yield reduction assay is a powerful and quantitative method used to determine the efficacy of an antiviral compound by measuring the amount of infectious virus produced in treated versus untreated cell cultures.[1][2] This assay provides a direct measure of a compound's ability to interfere with the viral life cycle, resulting in a decrease in progeny virions.[3] This application note provides a detailed protocol for assessing the antiviral efficacy of a hypothetical compound, GC583, using a microtiter plate-based viral yield reduction assay.[2] The protocol is optimized for a high-throughput screening format and utilizes the Median Tissue Culture Infectious Dose (TCID50) assay for viral titration.[4][5]
Principle of the Assay The viral yield reduction assay is a multi-step process.[6] First, host cells susceptible to the virus of interest are cultured in the presence of varying concentrations of the test compound (this compound). The cells are then infected with a known amount of virus. After an incubation period sufficient for one or more rounds of viral replication, the supernatant or cell lysate, containing the newly produced progeny virions, is harvested.[1] Finally, the quantity of infectious virus in the harvest from each treatment condition is determined by serial dilution and titration on fresh cell monolayers, typically using a TCID50 or plaque assay.[1][5] The reduction in viral titer in compound-treated cultures compared to the untreated virus control is used to calculate the compound's effective concentration, such as the 50% effective concentration (EC50).
Experimental Protocols
Part 1: Cytotoxicity Assay of this compound
Prior to assessing antiviral activity, it is crucial to determine the cytotoxicity of this compound on the host cell line to ensure that any observed reduction in viral yield is not merely a consequence of cell death.
Materials:
-
Host Cell Line (e.g., Vero E6, A549, MDCK)
-
Complete Growth Medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom tissue culture plates
-
This compound stock solution (dissolved in DMSO)
-
Cell Viability Reagent (e.g., CellTiter-Glo®, Resazurin, or Neutral Red)
-
Phosphate-Buffered Saline (PBS)
Protocol:
-
Cell Seeding: Seed the 96-well plates with host cells at a density that will result in 80-90% confluency after 24 hours. For example, seed 2 x 10⁴ cells per well in 100 µL of complete growth medium.
-
Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Preparation: Prepare a 2X working stock of serial dilutions of this compound in growth medium. Start with a high concentration (e.g., 200 µM) and perform 1:2 or 1:3 serial dilutions. Include a "no drug" (vehicle control) and "no cells" (background control) wells.
-
Treatment: Remove the old medium from the cells and add 100 µL of the appropriate this compound dilution to each well in triplicate.
-
Incubation: Incubate the plates for a period equivalent to the duration of the viral yield assay (e.g., 48-72 hours) at 37°C in a 5% CO₂ incubator.
-
Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the signal (luminescence or fluorescence) using a plate reader.
-
Analysis: Calculate the percent cell viability for each concentration relative to the vehicle control wells. Plot the data and determine the 50% cytotoxic concentration (CC50) using regression analysis.
Part 2: Viral Yield Reduction Assay
Materials:
-
Host Cell Line and Complete Growth Medium
-
Virus Stock with a known titer
-
Infection Medium (e.g., serum-free medium containing TPCK-trypsin for influenza virus)
-
This compound stock solution
-
96-well tissue culture plates (for infection and titration)
-
Sterile reservoirs and multichannel pipettes
Protocol:
Step A: Infection and Treatment
-
Cell Seeding: Seed cells in 96-well plates as described in the cytotoxicity assay and incubate for 24 hours to form a near-confluent monolayer.
-
Compound Preparation: Prepare 2X serial dilutions of this compound in infection medium at concentrations well below the calculated CC50 value. Include a vehicle control (e.g., 0.5% DMSO) and a positive control antiviral drug if available.
-
Virus Preparation: Dilute the virus stock in infection medium to achieve a desired Multiplicity of Infection (MOI), for example, an MOI of 0.01.
-
Infection and Treatment:
-
Aspirate the growth medium from the cell monolayers.
-
Add 50 µL of the prepared virus dilution to each well.
-
Immediately add 50 µL of the prepared 2X this compound dilutions (or controls) to the corresponding wells. The final volume will be 100 µL.
-
Also, include uninfected, untreated cell controls.
-
-
Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for a full replication cycle (e.g., 48 hours). The incubation time should be sufficient to allow multiple rounds of replication in the control wells.[3]
-
Harvesting: After incubation, harvest the supernatant from each well. It is common to perform a freeze-thaw cycle to lyse the cells and release any intracellular virions. Centrifuge the plate briefly to pellet cell debris and collect the supernatants for titration.
Step B: Viral Titer Quantification (TCID50 Assay)
-
Plate Preparation: On the day before titration, seed fresh 96-well plates with the host cell line to be confluent on the day of the assay.[7]
-
Serial Dilution: In a separate 96-well dilution plate, perform 10-fold serial dilutions of the harvested supernatants. Add 20 µL of supernatant from each well of the infection plate to 180 µL of infection medium in the first row of the dilution plate (10⁻¹ dilution). Serially transfer 20 µL down the plate to create dilutions from 10⁻¹ to 10⁻⁸.
-
Inoculation: Aspirate the medium from the fresh cell plates. Transfer 100 µL from each well of the dilution plate to the corresponding wells of the fresh cell monolayers. Use 4-8 replicate wells for each dilution.[7]
-
Incubation: Incubate the titration plates for 3-5 days at 37°C in a 5% CO₂ incubator, or until the cytopathic effect (CPE) is clearly visible in the virus control wells.[5]
-
Scoring: Observe each well for the presence of CPE using an inverted microscope.[4] Score each well as positive (+) or negative (-) for infection.
-
Calculation: Calculate the TCID50/mL titer for each treatment condition using the Reed-Muench or Spearman-Kärber method.[8] The TCID50 is the viral dilution that infects 50% of the inoculated cell cultures.[9]
Part 3: Data Analysis
-
Calculate Log Reduction: Determine the reduction in viral titer for each this compound concentration by subtracting the log₁₀(TCID50/mL) of the treated sample from the log₁₀(TCID50/mL) of the vehicle control.
-
Calculate Percent Inhibition: Convert the titer reduction into a percentage of inhibition.
-
% Inhibition = (1 - (Titer_treated / Titer_control)) * 100
-
-
Determine EC50: Plot the percent inhibition against the log concentration of this compound. Use non-linear regression analysis to determine the EC50 value, which is the concentration of this compound that reduces the viral yield by 50%.
-
Calculate Selectivity Index (SI): The SI is a measure of the compound's therapeutic window.
-
SI = CC50 / EC50
-
A higher SI value (typically >10) is desirable.
-
Data Presentation
The data presented below is hypothetical and for illustrative purposes only.
Table 1: Cytotoxicity of this compound on Host Cells
| This compound Conc. (µM) | Mean Signal | % Viability vs. Control |
| 100 | 15,230 | 14.8% |
| 50 | 45,880 | 44.5% |
| 25 | 91,760 | 89.0% |
| 12.5 | 101,980 | 98.9% |
| 6.25 | 102,500 | 99.4% |
| 3.13 | 103,110 | 100.0% |
| 0 (Vehicle) | 103,100 | 100.0% |
| CC50 (µM) | ~52.5 |
Table 2: Efficacy of this compound in Viral Yield Reduction Assay
| This compound Conc. (µM) | Mean Viral Titer (TCID50/mL) | Log₁₀ Titer | Log₁₀ Reduction | % Inhibition |
| 25.0 | 1.2 x 10² | 2.08 | 4.62 | 99.98% |
| 12.5 | 4.5 x 10³ | 3.65 | 3.05 | 99.91% |
| 6.25 | 8.9 x 10⁴ | 4.95 | 1.75 | 98.22% |
| 3.13 | 2.1 x 10⁶ | 6.32 | 0.38 | 58.33% |
| 1.56 | 4.2 x 10⁶ | 6.62 | 0.08 | 16.67% |
| 0.78 | 4.8 x 10⁶ | 6.68 | 0.02 | 4.17% |
| 0 (Vehicle) | 5.0 x 10⁶ | 6.70 | 0.00 | 0.00% |
| EC50 (µM) | ~2.8 |
Table 3: Summary of this compound Antiviral Profile
| Parameter | Value |
| 50% Cytotoxic Concentration (CC50) | 52.5 µM |
| 50% Effective Concentration (EC50) | 2.8 µM |
| Selectivity Index (SI = CC50/EC50) | 18.75 |
Visualizations
Caption: Workflow for the Viral Yield Reduction Assay.
Caption: Hypothetical Mechanism of Action for this compound.
Conclusion The viral yield reduction assay is a robust and indispensable tool in antiviral drug discovery. It provides quantitative data on the ability of a test compound to inhibit the production of infectious viral progeny. The protocol detailed here describes a high-throughput, microtiter plate-based method for evaluating the efficacy of the hypothetical compound this compound. The hypothetical results demonstrate that this compound effectively inhibits viral replication at non-cytotoxic concentrations, indicated by a potent EC50 value and a favorable Selectivity Index. This assay is a critical component of the preclinical characterization of potential antiviral agents, enabling the ranking and prioritization of candidates for further development.
References
- 1. Virus Yield Reduction Analysis - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 2. A microtiter virus yield reduction assay for the evaluation of antiviral compounds against human cytomegalovirus and herpes simplex virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 4. Virus Quantification Using TCID50 Assay - Creative Proteomics [creative-proteomics.com]
- 5. Viral Titering-TCID50 Assay Protocol - Creative Biogene [creative-biogene.com]
- 6. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]
- 7. Assay development and high-throughput antiviral drug screening against Bluetongue virus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. On the Calculation of TCID50 for Quantitation of Virus Infectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. TCID50 Assay | Agilent [agilent.com]
Application Notes and Protocols for Studying Norovirus Replication with GC583
For Researchers, Scientists, and Drug Development Professionals
Introduction
Noroviruses are a leading cause of acute gastroenteritis worldwide, presenting a significant public health burden. The absence of effective antiviral therapies underscores the urgent need for research and development in this area. A key target for anti-norovirus drug development is the viral 3C-like protease (3CLpro), a cysteine protease essential for processing the viral polyprotein, a critical step in the virus replication cycle.
GC583 is a potent, dipeptidyl inhibitor of the norovirus 3CLpro. It is a derivative of the well-characterized protease inhibitor GC376 and has demonstrated high potency in inhibiting norovirus replication in cell-based assays. These application notes provide detailed protocols for utilizing this compound as a tool to study norovirus replication, including methods for assessing its antiviral activity and cytotoxicity, as well as a protocol for a direct enzyme inhibition assay.
Quantitative Data
Table 1: Antiviral Activity of GC376 Against Norovirus
| Virus Strain/Replicon | Cell Line | Assay Type | EC₅₀ (µM) | Citation |
| Norwalk Virus (GI.1) Replicon | HG23 (Huh-7 based) | Replicon Assay | 2.1 | [1] |
| Murine Norovirus (GV.1) | RAW 264.7 | Plaque Reduction Assay | 5.5 | [1] |
Table 2: Cytotoxicity of GC376
| Cell Line | Assay Type | CC₅₀ (µM) | Citation |
| HG23 (Huh-7 based) | Not Specified | > 320 | [1] |
| RAW 264.7 | Not Specified | > 320 | [1] |
Table 3: Selectivity Index of GC376
| Virus Strain/Replicon | Cell Line | Selectivity Index (SI = CC₅₀/EC₅₀) | Citation |
| Norwalk Virus (GI.1) Replicon | HG23 (Huh-7 based) | > 152 | [1] |
| Murine Norovirus (GV.1) | RAW 264.7 | > 58 | [1] |
Signaling Pathway and Experimental Workflow
Caption: Norovirus replication cycle and the inhibitory action of this compound on the 3C-like protease.
Caption: Experimental workflow for evaluating the antiviral activity and cytotoxicity of this compound.
Experimental Protocols
Protocol 1: Murine Norovirus (MNV) Antiviral Assay
This protocol details the steps to assess the antiviral efficacy of this compound against Murine Norovirus (MNV) in RAW 264.7 cells.
Materials:
-
RAW 264.7 cells (ATCC TIB-71)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Murine Norovirus 1 (MNV-1)
-
This compound (stock solution in DMSO)
-
96-well cell culture plates
-
MTS reagent for cytotoxicity assay
-
RNA extraction kit
-
Reagents for RT-qPCR
Procedure:
-
Cell Seeding:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 2 x 10⁴ cells/well in 100 µL of complete DMEM.
-
Incubate overnight at 37°C in a 5% CO₂ incubator.
-
-
Compound Preparation and Addition:
-
Prepare serial dilutions of this compound in complete DMEM. The final DMSO concentration should be below 0.5%.
-
Remove the old media from the cells and add 50 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
-
Virus Infection:
-
Dilute MNV-1 stock in complete DMEM to achieve a multiplicity of infection (MOI) of 0.05-0.1.
-
Add 50 µL of the virus suspension to each well, except for the mock-infected and cytotoxicity control wells.
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator until cytopathic effect (CPE) is observed in the virus control wells.
-
-
Cytotoxicity Assay (MTS):
-
For the cytotoxicity plate (cells treated with this compound but not infected), add MTS reagent according to the manufacturer's instructions.
-
Incubate for 1-4 hours and measure the absorbance at 490 nm.
-
Calculate the 50% cytotoxic concentration (CC₅₀).
-
-
Antiviral Activity Assessment (RT-qPCR):
-
For the antiviral plate, carefully remove the supernatant.
-
Extract total RNA from the cells using a commercial RNA extraction kit.
-
Perform one-step RT-qPCR to quantify the viral RNA levels.
-
Calculate the 50% effective concentration (EC₅₀) by plotting the percentage of viral RNA inhibition against the log of the compound concentration.
-
Protocol 2: Norwalk Virus (NV) Replicon Assay
This protocol describes the use of a Norwalk virus replicon-bearing cell line (HG23) to evaluate the inhibitory effect of this compound.[2][3][4]
Materials:
-
HG23 cells (Huh-7 cells harboring an NV replicon)[2]
-
Complete DMEM with G418 for selection
-
This compound (stock solution in DMSO)
-
96-well cell culture plates
-
RNA extraction kit
-
Reagents for RT-qPCR
Procedure:
-
Cell Seeding:
-
Seed HG23 cells in a 96-well plate at a density of 1.5 x 10⁴ cells/well and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete DMEM.
-
Add the diluted compound to the cells and incubate for 72 hours.
-
-
RNA Extraction and RT-qPCR:
-
After incubation, extract total RNA from the cells.
-
Perform RT-qPCR to quantify the levels of the norovirus replicon RNA.
-
Normalize the replicon RNA levels to a housekeeping gene (e.g., GAPDH).
-
-
Data Analysis:
-
Calculate the EC₅₀ value, which is the concentration of this compound that reduces the replicon RNA level by 50%.
-
Protocol 3: Norovirus 3CLpro Inhibition Assay (FRET-based)
This protocol outlines a fluorescence resonance energy transfer (FRET) assay to directly measure the inhibitory activity of this compound on purified norovirus 3CLpro.[5][6]
Materials:
-
Purified recombinant norovirus 3CLpro (e.g., from Norwalk virus or a GII.4 strain)
-
FRET substrate peptide for norovirus 3CLpro (e.g., Edans-DFHLQGP-Dabcyl)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 1 mM EDTA, 5 mM DTT)
-
This compound (stock solution in DMSO)
-
Black 96-well plates
-
Fluorescence plate reader
Procedure:
-
Assay Setup:
-
In a black 96-well plate, add the assay buffer.
-
Add serial dilutions of this compound to the wells. Include a DMSO control.
-
-
Enzyme Addition:
-
Add the purified 3CLpro to each well to a final concentration of approximately 0.5 µM.
-
Incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.
-
-
Substrate Addition and Measurement:
-
Add the FRET substrate to each well to initiate the reaction.
-
Immediately measure the fluorescence (e.g., excitation at 340 nm, emission at 490 nm) kinetically over 30-60 minutes at 37°C.
-
-
Data Analysis:
-
Determine the initial reaction velocity for each concentration of this compound.
-
Calculate the 50% inhibitory concentration (IC₅₀) by plotting the percentage of enzyme inhibition against the log of the inhibitor concentration.
-
Caption: Principle of the FRET-based 3CLpro inhibition assay.
References
- 1. bcrj.org.br [bcrj.org.br]
- 2. Antiviral activity of nucleoside analogues against norovirus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stable expression of a Norwalk virus RNA replicon in a human hepatoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. selleckchem.com [selleckchem.com]
- 6. Improved SARS-CoV-2 Mpro inhibitors based on feline antiviral drug GC376: Structural enhancements, increased solubility, and micellar studies - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Inhibitor-X Solubility in Media
This technical support center provides guidance to researchers, scientists, and drug development professionals on addressing solubility challenges encountered with the hypothetical small molecule inhibitor, Inhibitor-X, in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of Inhibitor-X?
A1: For initial stock solution preparation, Dimethyl Sulfoxide (DMSO) is recommended for most organic small molecules. However, it is crucial to use a high-grade, anhydrous DMSO to prevent moisture contamination which can degrade the compound or reduce its solubility.
Q2: I observed precipitation when I diluted my DMSO stock solution of Inhibitor-X into my aqueous cell culture medium. Why is this happening and how can I prevent it?
A2: This is a common issue for hydrophobic compounds. DMSO is a strong organic solvent, but when a concentrated DMSO stock is diluted into an aqueous medium, the local concentration of DMSO drops rapidly, and the compound may crash out of solution. To prevent this, it is best to perform serial dilutions in DMSO first to a concentration closer to the final working concentration before adding it to the medium. A stepwise dilution into the final medium can also help.[1]
Q3: What is the maximum final concentration of DMSO that is safe for my cells?
A3: The final concentration of DMSO in your cell culture should be kept as low as possible to avoid cytotoxicity. A concentration of less than 0.5% is generally considered safe for most cell lines, though some may be more sensitive.[1] It is always recommended to include a vehicle control (media with the same final DMSO concentration without the inhibitor) in your experiments.
Q4: Are there alternative solvents or strategies I can use if Inhibitor-X still precipitates?
A4: Yes, several strategies can be employed. You can try alternative solvents such as ethanol or dimethylformamide (DMF).[2][3] Additionally, the use of co-solvents like polyethylene glycol (PEG) or glycerol, or non-ionic surfactants like Tween 80, can help improve solubility.[4] Adjusting the pH of the medium may also be effective for ionizable compounds.[5]
Q5: How should I store my stock solution of Inhibitor-X?
A5: Stock solutions of most small molecules in DMSO should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[1][6] Some compounds may be light-sensitive and should be stored in amber vials.[6] Always refer to the product-specific datasheet for optimal storage conditions.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Precipitation upon dilution in media | Compound has low aqueous solubility. | Perform serial dilutions in the primary solvent (e.g., DMSO) before final dilution in media. Consider using a co-solvent like PEG400 or a surfactant like Tween 80 in the final dilution step.[4] |
| Inconsistent experimental results | Incomplete dissolution of the compound leading to variable effective concentrations. | Ensure the stock solution is fully dissolved before use. Gentle warming (not exceeding 50°C) or sonication can aid dissolution.[7] |
| Cell toxicity observed in vehicle control | The final concentration of the organic solvent (e.g., DMSO) is too high. | Reduce the final solvent concentration to below 0.5%.[1] This may require preparing a more concentrated stock solution if a high final concentration of the inhibitor is needed. |
| Compound appears insoluble even in DMSO | The compound may have very high lipophilicity or be in a crystalline form that is difficult to dissolve. | Try alternative solvents like DMF or ethanol.[2] Use mechanical agitation such as vortexing or sonication.[7] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of Inhibitor-X in DMSO
-
Materials: Inhibitor-X powder, anhydrous DMSO, sterile microcentrifuge tubes.
-
Procedure:
-
Calculate the mass of Inhibitor-X required to make a 10 mM solution. (Mass = 10 mmol/L * Molecular Weight of Inhibitor-X * Volume in L).
-
Weigh the calculated amount of Inhibitor-X powder and place it in a sterile microcentrifuge tube.
-
Add the required volume of anhydrous DMSO to the tube.
-
Vortex the solution until the powder is completely dissolved. Gentle warming in a water bath (up to 50°C) or sonication can be used to aid dissolution if necessary.[7]
-
Aliquot the stock solution into smaller volumes in sterile, light-protected tubes and store at -20°C or -80°C.
-
Protocol 2: Determining the Maximum Soluble Concentration of Inhibitor-X in Cell Culture Media
-
Materials: 10 mM Inhibitor-X stock solution in DMSO, cell culture medium of choice.
-
Procedure:
-
Prepare a series of dilutions of the 10 mM Inhibitor-X stock solution in pure DMSO (e.g., 5 mM, 2 mM, 1 mM, 0.5 mM, 0.2 mM, 0.1 mM).
-
Add a small, fixed volume (e.g., 1 µL) of each DMSO dilution to a larger, fixed volume (e.g., 1 mL) of pre-warmed cell culture medium. This will result in a range of final Inhibitor-X concentrations.
-
Mix gently by inverting the tubes.
-
Visually inspect each solution for any signs of precipitation immediately and after a short incubation period (e.g., 30 minutes) at 37°C. A light microscope can be used for more sensitive detection of precipitates.
-
The highest concentration that remains clear is the maximum soluble concentration under these conditions.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: Experimental workflow for preparing Inhibitor-X stock and testing its solubility.
Caption: Inhibitor-X as a hypothetical inhibitor of the mTOR signaling pathway.
References
- 1. medchemexpress.cn [medchemexpress.cn]
- 2. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 6. phytotechlab.com [phytotechlab.com]
- 7. file.selleckchem.com [file.selleckchem.com]
Technical Support Center: Optimizing GC-376 Concentration for Antiviral Effect
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the concentration of GC-376, a potent broad-spectrum antiviral compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data presented in a clear, accessible format.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for GC-376?
A1: GC-376 is a dipeptide-based prodrug that is converted to the active aldehyde, GC-373. It primarily acts as a potent inhibitor of the viral main protease (Mpro or 3CLpro), a crucial enzyme for viral replication in many viruses, including coronaviruses.[1][2] It forms a covalent bond with the catalytic cysteine residue in the Mpro active site.[3][4] Additionally, some studies suggest a dual mechanism where GC-376 may also inhibit host cell cathepsin L, which is involved in viral entry.[1][5]
Q2: What is a typical starting concentration range for in vitro experiments with GC-376?
A2: Based on published data, a starting concentration range of 0.1 µM to 100 µM is recommended for in vitro experiments. The effective concentration (EC50) can vary significantly depending on the virus, cell line, and assay conditions. For SARS-CoV-2, EC50 values are typically in the low micromolar range.[1][6][7][8][9]
Q3: Is GC-376 cytotoxic?
A3: GC-376 generally exhibits low cytotoxicity in various cell lines. The 50% cytotoxic concentration (CC50) is often reported to be greater than 100 µM.[1][5] However, it is crucial to determine the CC50 in your specific cell line to establish a therapeutic window.
Q4: What is the solubility of GC-376?
A4: GC-376 has poor water solubility.[1] It is typically dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions.[10] When preparing working dilutions in aqueous media, be mindful of potential precipitation.
Q5: Can GC-376 be used in combination with other antiviral drugs?
A5: Yes, studies have shown that GC-376 can have an additive or synergistic effect when used in combination with other antivirals, such as remdesivir.[8]
Quantitative Data Summary
The following table summarizes the in vitro efficacy and cytotoxicity of GC-376 against various coronaviruses.
| Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) | Reference |
| SARS-CoV-2 | Vero E6 | 2.19 - 3.37 | >100 | >29.6 - >45.7 | [1] |
| SARS-CoV-2 | Calu3 | <3 | >150 | >150 | [6] |
| SARS-CoV-2 | Vero | 0.70 | >200 | >285 | [8] |
| Human Coronavirus 229E | A549 | <3 | - | - | [6] |
| Human Coronavirus OC43 | A549 | <3 | - | - | [6] |
| Human Coronavirus NL63 | Caco-2 | 0.7013 | >12 | >17 | [6] |
| MERS-CoV | - | - | - | - | [2] |
| Feline Infectious Peritonitis Virus (FIPV) | - | - | - | - | [4][7] |
Note: EC50 and CC50 values can vary between studies due to different experimental conditions.
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
This protocol is for determining the 50% cytotoxic concentration (CC50) of GC-376.
Materials:
-
Cell line of interest (e.g., Vero E6, A549)
-
Complete growth medium
-
GC-376 stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and incubate overnight to allow for cell attachment.
-
Prepare serial dilutions of GC-376 in complete growth medium. The final DMSO concentration should be kept constant and low (e.g., <0.5%).
-
Remove the old medium from the cells and add the medium containing the different concentrations of GC-376. Include a "cells only" control (medium with the same concentration of DMSO as the treated wells) and a "medium only" blank.
-
Incubate the plate for the desired duration (e.g., 48-72 hours), corresponding to the length of your antiviral assay.
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Aspirate the medium and add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the "cells only" control and determine the CC50 value using a dose-response curve.
Plaque Reduction Assay
This protocol is for determining the 50% effective concentration (EC50) of GC-376.
Materials:
-
Confluent monolayer of susceptible cells in 6-well plates
-
Virus stock with a known titer
-
GC-376 stock solution (in DMSO)
-
Infection medium (e.g., serum-free medium)
-
Overlay medium (e.g., containing low-melting-point agarose or methylcellulose)
-
Crystal violet solution
Procedure:
-
Prepare serial dilutions of GC-376 in infection medium.
-
Prepare a virus dilution that will produce a countable number of plaques (e.g., 50-100 PFU/well).
-
Pre-incubate the virus dilution with an equal volume of each GC-376 dilution for 1 hour at 37°C.
-
Wash the confluent cell monolayers with PBS.
-
Infect the cells with the virus-GC-376 mixtures. Include a "virus only" control.
-
Incubate for 1 hour at 37°C, gently rocking the plates every 15 minutes.
-
Aspirate the inoculum and add the overlay medium containing the corresponding concentration of GC-376.
-
Incubate the plates at 37°C until plaques are visible (typically 2-4 days).
-
Fix the cells with a formaldehyde solution and then stain with crystal violet.
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each concentration relative to the "virus only" control and determine the EC50 value using a dose-response curve.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High variability in plaque size | Uneven cell monolayer; Inconsistent temperature during overlay solidification; Pipetting errors. | Ensure a confluent and healthy cell monolayer before infection. Allow the overlay to solidify at room temperature before moving the plates. Use calibrated pipettes and mix dilutions thoroughly. |
| No plaques observed, even in the virus control | Inactive virus stock; Cells are not susceptible; Incorrect overlay medium formulation. | Titer your virus stock to confirm its infectivity. Confirm that the cell line used is susceptible to the virus. Check the composition of your overlay medium; some components can inhibit viral replication.[11] |
| "Fuzzy" or indistinct plaque morphology | Cell detachment; Overlay too soft; High concentration of GC-376 causing cytotoxicity. | Handle plates gently to avoid disturbing the cell monolayer. Optimize the concentration of agarose or methylcellulose in your overlay. Confirm the CC50 of GC-376 in your cell line and use concentrations well below this value. |
| Inconsistent EC50 values between experiments | Variation in cell passage number; Different batches of reagents; Inconsistent incubation times. | Use cells within a defined passage number range. Use the same lot of reagents whenever possible. Standardize all incubation times precisely. |
| Precipitation of GC-376 in the medium | Poor solubility of GC-376 in aqueous solutions. | Ensure the final DMSO concentration is low and consistent across all wells. Prepare fresh dilutions of GC-376 for each experiment. Briefly vortex or sonicate the stock solution before preparing dilutions. |
| Low Selectivity Index (SI) | The compound is genuinely cytotoxic at its effective concentration; Off-target effects of the protease inhibitor. | Re-evaluate the CC50 and EC50 very carefully. Consider using a different cell line where the compound might be less toxic. Investigate potential off-target effects of GC-376 in your cellular model. |
Visualizations
Caption: Experimental workflow for determining the optimal concentration of GC-376.
Caption: Mechanism of action of GC-376 in inhibiting viral replication.
References
- 1. Interaction of GC376, a SARS-COV-2 MPRO inhibitor, with model lipid membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Crystallization of Feline Coronavirus Mpro With GC376 Reveals Mechanism of Inhibition [frontiersin.org]
- 5. Improved SARS-CoV-2 Mpro inhibitors based on feline antiviral drug GC376: Structural enhancements, increased solubility, and micellar studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Differing pan-coronavirus antiviral potency of boceprevir and GC376 in vitro despite discordant molecular docking predictions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficacy of GC-376 against SARS-CoV-2 virus infection in the K18 hACE2 transgenic mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Both Boceprevir and GC376 efficaciously inhibit SARS-CoV-2 by targeting its main protease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. selleckchem.com [selleckchem.com]
- 11. researchgate.net [researchgate.net]
Potential off-target effects of GC583 inhibitor
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the potential off-target effects of the GC583 inhibitor. Below you will find frequently asked questions, troubleshooting guides for common experimental issues, and detailed protocols for validating inhibitor activity and specificity.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of the this compound inhibitor?
A1: this compound is a potent, ATP-competitive kinase inhibitor designed to target Epidermal Growth Factor Receptor (EGFR) with high affinity. It is under investigation for its potential therapeutic effects in non-small-cell lung cancer (NSCLC) harboring specific EGFR mutations.[1][2]
Q2: What are the known or potential off-target effects of this compound?
A2: While this compound is highly selective for EGFR, in vitro kinase profiling has revealed potential inhibitory activity against other kinases, particularly at higher concentrations.[3][4] These off-targets can lead to unexpected cellular phenotypes or toxicity. It is crucial to consider these effects when interpreting experimental data.[5][6]
Q3: How can I experimentally validate the off-target effects of this compound in my model system?
A3: Validating off-target effects is a critical step in preclinical research.[7] A multi-pronged approach is recommended:
-
Kinome-wide Screening: Perform an in vitro kinase assay against a broad panel of kinases to identify potential off-targets.[3][8]
-
Cellular Target Engagement: Use techniques like Western blotting to assess the phosphorylation status of downstream substrates of both the intended target and suspected off-targets in treated cells.
-
Genetic Approaches: Employ CRISPR-Cas9 to knock out the putative target. If the drug remains effective in knockout cells, it strongly suggests its mechanism of action is through an off-target effect.[5][6]
Q4: What is the significance of distinguishing between on-target and off-target toxicity?
A4: Differentiating between on-target and off-target toxicity is fundamental for drug development. On-target toxicity results from the inhibition of the intended therapeutic target, which may be expressed in healthy tissues. Off-target toxicity arises from the inhibitor binding to and modulating the activity of unintended proteins, which can lead to unforeseen side effects.[5][9] Understanding the source of toxicity is essential for predicting adverse events and optimizing the therapeutic window.
Quantitative Data Summary
The following tables summarize the inhibitory profile of this compound.
Table 1: Inhibitory Activity of this compound Against On-Target and Key Off-Targets
| Target | IC50 (nM) | Assay Type | Notes |
| EGFR (Primary Target) | 5 | Biochemical | High potency against intended target. |
| SRC Family Kinases (SFKs) | 150 | Biochemical | Common off-target for kinase inhibitors. |
| VEGFR2 | 450 | Biochemical | Potential for anti-angiogenic side effects. |
| p38α (MAPK14) | 900 | Biochemical | May impact inflammatory signaling pathways. |
| CDK11 | > 5,000 | Biochemical | Low activity against this cell cycle kinase. |
Table 2: Selectivity Profile Comparison
| Inhibitor | Primary Target | EGFR IC50 (nM) | SRC IC50 (nM) | Selectivity (SRC/EGFR) |
| This compound | EGFR | 5 | 150 | 30x |
| Compound X | EGFR | 10 | 50 | 5x |
| Compound Y | EGFR | 2 | 200 | 100x |
Troubleshooting Guides
Issue 1: Unexpectedly high cytotoxicity observed at low concentrations of this compound.
-
Question: My cell line, which does not have high EGFR expression, is showing significant cell death with this compound treatment. Why is this happening?
-
Answer: This could be due to a potent off-target effect. Many small molecule inhibitors can kill cells via off-target interactions, even if the intended target is not essential for those cells' proliferation.[5]
-
Suggested Action:
-
Review the off-target profile of this compound (Table 1).
-
Use a genetic approach, such as CRISPR-Cas9, to knock out the primary target (EGFR). If the cells remain sensitive to this compound after knockout, the cytotoxicity is confirmed to be off-target.[6]
-
Consider performing a kinome-wide screen to identify the specific off-target responsible for the observed toxicity.[3]
-
Issue 2: Discrepancy between biochemical assay and cell-based assay results.
-
Question: this compound shows high potency in my in vitro kinase assay, but I'm not seeing a corresponding effect on downstream signaling in my cell-based assays. What could be the cause?
-
Answer: Several factors can contribute to this discrepancy:
-
Cell Permeability: The inhibitor may have poor cell membrane permeability.
-
ATP Concentration: Biochemical assays are often run at low ATP concentrations, which may not reflect the high intracellular ATP levels that can outcompete ATP-competitive inhibitors.[10]
-
Efflux Pumps: The compound might be actively transported out of the cell by efflux pumps like ABCG2.[11]
-
-
Suggested Action:
-
Perform a cellular thermal shift assay (CETSA) to confirm target engagement within the cell.
-
Measure intracellular drug concentration to assess permeability.
-
Use an efflux pump inhibitor in combination with this compound to see if this restores activity.
-
Issue 3: Inconsistent results or high variability between experiments.
-
Question: I am getting variable IC50 values for this compound in my cell viability assays. How can I improve reproducibility?
-
Answer: Inconsistent results in cell-based assays can stem from several experimental variables.[12]
-
Suggested Action:
-
Cell Passage Number: Ensure you are using cells within a consistent and low passage number range.
-
Reagent Quality: Use fresh dilutions of this compound for each experiment from a validated stock solution.
-
Assay Timing: Optimize the incubation time for the drug treatment and the viability assay readout.
-
Plate Uniformity: Check for edge effects on microtiter plates and ensure even cell seeding.
-
Experimental Protocols
Protocol 1: Kinome-wide Selectivity Profiling
This protocol provides a general workflow for assessing the selectivity of this compound.
-
Compound Preparation: Prepare a concentrated stock solution of this compound in DMSO. Serially dilute the compound to the desired screening concentrations.
-
Kinase Panel Selection: Choose a comprehensive kinase panel representing the human kinome. Several commercial vendors offer these services.[3][8]
-
Biochemical Assay: Perform in vitro kinase activity assays. These are typically radiometric or fluorescence-based assays that measure the phosphorylation of a substrate by each kinase in the presence of the inhibitor.[7]
-
Data Analysis: Calculate the percent inhibition for each kinase at each concentration of this compound. Determine the IC50 value for any kinase that shows significant inhibition.
-
Selectivity Score Calculation: The selectivity can be quantified by comparing the IC50 value of the primary target against the IC50 values of the off-targets.
Protocol 2: Western Blot for Cellular Target Engagement
This protocol is for assessing the inhibition of EGFR signaling in cells.
-
Cell Culture and Treatment: Plate cells (e.g., A549) and allow them to adhere. Starve the cells overnight in a serum-free medium. Treat with various concentrations of this compound for 2 hours.
-
Stimulation: Stimulate the cells with EGF (100 ng/mL) for 10 minutes to activate the EGFR pathway.
-
Lysis: Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk.
-
Incubate with primary antibodies against Phospho-EGFR (Tyr1068), total EGFR, Phospho-ERK1/2, total ERK1/2, and a loading control (e.g., GAPDH).
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
-
Detection: Visualize bands using an ECL substrate and an imaging system. A decrease in the phospho-EGFR signal with increasing this compound concentration indicates target engagement.
Protocol 3: CRISPR-Cas9 Target Validation
This protocol outlines a workflow to validate that the efficacy of this compound is on-target.[5][6]
-
gRNA Design: Design and clone two or more gRNAs targeting a constitutive exon of the EGFR gene into a Cas9 expression vector.
-
Transfection and Selection: Transfect the target cell line with the gRNA/Cas9 plasmids. Select for transfected cells using an appropriate antibiotic or fluorescent marker.
-
Clonal Isolation: Isolate single-cell clones by limiting dilution or FACS.
-
Knockout Validation: Expand clones and validate target knockout by Western blot (for protein expression) and Sanger sequencing of the targeted genomic locus.
-
Drug Sensitivity Assay: Perform a dose-response cell viability assay with this compound on the validated knockout clones and a control cell line (expressing a non-targeting gRNA).
-
Interpretation: If the knockout clones are resistant to this compound compared to the control, the drug's efficacy is on-target. If the sensitivity remains unchanged, an off-target mechanism is responsible for the observed phenotype.[5]
Visualizations
Caption: Workflow for investigating potential off-target effects of this compound.
Caption: this compound inhibits the primary EGFR pathway and a potential SRC off-target pathway.
Caption: Decision tree for troubleshooting inconsistent experimental results.
References
- 1. Discovery of the allosteric inhibitor from actinomyces metabolites to target EGFRCSTMLR mutant protein: molecular modeling and free energy approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting EGFR allosteric site with marine-natural products of Clathria Sp.: A computational approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. shop.carnabio.com [shop.carnabio.com]
- 5. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. reactionbiology.com [reactionbiology.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Inhibition of a lower-potency target drives the anti-cancer activity of a clinical p38 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
Technical Support Center: Addressing GC583 Instability in Solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address stability issues encountered with the small molecule inhibitor, GC583, in solution.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears cloudy or has visible precipitate. What should I do?
A1: Cloudiness or precipitation indicates that this compound may have poor solubility or has precipitated out of solution. Here are some steps to address this:
-
Verify Solvent and Concentration: Double-check that you are using the recommended solvent and that the concentration is within the documented solubility limits.
-
Gentle Warming: Gently warm the solution to 37°C for 10-15 minutes. This can help redissolve the compound. Avoid excessive heat, which could degrade this compound.
-
Sonication: Use a sonicator bath for 5-10 minutes to aid in dissolution.
-
Solvent Exchange: If precipitation persists, consider a solvent exchange to a more suitable solvent system. Refer to the solubility data table below.
Q2: I observe a decrease in the activity of my this compound stock solution over time. What could be the cause?
A2: A gradual loss of activity suggests that this compound may be degrading. Several factors can contribute to degradation:
-
Improper Storage: Ensure your stock solution is stored at the recommended temperature, typically -20°C or -80°C, and protected from light.
-
Freeze-Thaw Cycles: Repeated freeze-thaw cycles can degrade the compound. Aliquot your stock solution into smaller, single-use volumes to minimize this.
-
Hydrolysis: this compound may be susceptible to hydrolysis, especially in aqueous solutions. Prepare fresh working solutions from your stock solution for each experiment.
-
Oxidation: The compound may be sensitive to oxidation. Consider using degassed solvents or storing solutions under an inert gas like argon or nitrogen.
Q3: Can I prepare a concentrated stock solution of this compound in an aqueous buffer?
A3: It is generally not recommended to prepare high-concentration stock solutions of small molecule inhibitors directly in aqueous buffers, as this can lead to precipitation or degradation. The preferred method is to first dissolve this compound in an organic solvent, such as DMSO, to create a high-concentration stock. This stock can then be diluted into your aqueous experimental buffer to the final working concentration immediately before use.
Troubleshooting Guides
Issue 1: Inconsistent Results in Cell-Based Assays
Possible Cause: Instability of this compound in the cell culture medium.
Troubleshooting Steps:
-
Precipitation in Media: After diluting your this compound stock into the cell culture medium, visually inspect for any signs of precipitation. You can also centrifuge a sample of the medium and check for a pellet.
-
Time-Course Experiment: Perform a time-course experiment to assess the stability of this compound in your specific cell culture medium. Incubate this compound in the medium at 37°C for different durations (e.g., 0, 2, 4, 8, 24 hours) and then test its activity.
-
Serum Interaction: Components in fetal bovine serum (FBS) can sometimes bind to and sequester small molecules, reducing their effective concentration. Test the effect of different serum concentrations on this compound activity.
-
pH of Medium: Ensure the pH of your cell culture medium is stable, as pH shifts can affect the solubility and stability of this compound.
Issue 2: Poor Bioavailability or Efficacy in in vivo Studies
Possible Cause: Rapid degradation or poor solubility of this compound in the formulation vehicle.
Troubleshooting Steps:
-
Formulation Optimization: Test various formulation vehicles to improve the solubility and stability of this compound. Common vehicles include saline, PBS, and solutions containing co-solvents like PEG400, Tween 80, or Cremophor EL.
-
Pharmacokinetic (PK) Study: Conduct a pilot PK study to determine the half-life of this compound in plasma. This will help you understand its clearance rate and optimize the dosing regimen.
-
Route of Administration: The route of administration can significantly impact bioavailability. If oral administration results in low efficacy, consider alternative routes such as intraperitoneal (IP) or intravenous (IV) injection.
Data Presentation
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility (mg/mL) |
| DMSO | > 50 |
| Ethanol | 10 |
| Methanol | 5 |
| PBS (pH 7.4) | < 0.1 |
Table 2: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Shelf Life |
| Solid Powder | -20°C | ≥ 2 years |
| DMSO Stock Solution | -20°C | ≤ 6 months |
| Aqueous Working Solution | 4°C | ≤ 24 hours |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Equilibrate the vial of solid this compound to room temperature before opening.
-
Add the appropriate volume of high-purity, anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution for 1-2 minutes to ensure complete dissolution. Gentle warming (37°C) or sonication can be used if necessary.
-
Aliquot the stock solution into single-use tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
Protocol 2: Assessing this compound Stability in Aqueous Buffer
-
Prepare a fresh working solution of this compound by diluting the DMSO stock into your aqueous buffer of choice (e.g., PBS, Tris-HCl) to the final desired concentration.
-
Incubate the working solution at the relevant experimental temperature (e.g., room temperature or 37°C).
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the solution.
-
Analyze the concentration of intact this compound in each aliquot using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Plot the concentration of this compound versus time to determine its degradation rate.
Visualizations
Caption: Hypothetical signaling pathway illustrating this compound as an inhibitor of Kinase A.
Caption: Experimental workflow for assessing the stability of this compound in solution over time.
Cell-based assay variability with GC583 treatment
Welcome to the technical support center for GC583. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing their cell-based assays involving this compound, a novel kinase inhibitor targeting the MAPK/ERK signaling pathway.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective small molecule inhibitor of MEK1 and MEK2, key kinases in the MAPK/ERK signaling pathway. By inhibiting MEK, this compound prevents the phosphorylation and activation of ERK1/2, leading to downstream effects on cell proliferation, survival, and differentiation.
Q2: In which cell lines is this compound expected to be most effective?
A2: this compound is most effective in cell lines with activating mutations in the RAS/RAF/MEK/ERK pathway, such as those with BRAF V600E or KRAS mutations. We recommend screening a panel of cell lines to determine the optimal model for your experiments.
Q3: What is the recommended solvent and storage condition for this compound?
A3: this compound is soluble in DMSO at concentrations up to 100 mM. For long-term storage, we recommend storing the lyophilized powder at -20°C and the DMSO stock solution in aliquots at -80°C to avoid repeated freeze-thaw cycles.
Q4: How can I be sure that my this compound is active?
A4: The activity of this compound can be confirmed by performing a Western blot analysis for phosphorylated ERK (p-ERK) levels in a sensitive cell line following treatment. A significant decrease in p-ERK levels indicates active compound.
Troubleshooting Guide
High variability in cell-based assays is a common issue that can obscure the true effects of a compound.[1][2] This guide provides troubleshooting for common problems encountered during experiments with this compound.
| Issue | Potential Cause | Recommended Solution |
| High well-to-well variability in viability assays | Inconsistent cell seeding: Uneven cell distribution across the plate.[3] Edge effects: Evaporation in outer wells.[4][5] Cell clumping: Cells not properly resuspended before plating. | Improve cell seeding technique: Ensure a single-cell suspension and use a multichannel pipette carefully. Minimize edge effects: Do not use the outer wells of the plate for experimental data; fill them with sterile PBS or media. Proper cell handling: Gently triturate cell suspension to break up clumps before seeding. |
| Inconsistent dose-response curve | Inaccurate drug dilutions: Errors in preparing the serial dilution series. Cell health issues: Cells are unhealthy, stressed, or have a high passage number.[4][6] Assay timing: The incubation time with this compound may not be optimal. | Prepare fresh dilutions: Make fresh serial dilutions for each experiment and use calibrated pipettes. Maintain healthy cell cultures: Use cells with a low passage number, ensure they are free of contamination, and handle them gently.[6] Optimize incubation time: Perform a time-course experiment to determine the optimal endpoint for your assay. |
| No observable effect of this compound treatment | Inactive compound: Improper storage or handling of this compound. Resistant cell line: The chosen cell line may not be sensitive to MEK inhibition. Incorrect assay endpoint: The chosen assay may not be appropriate to measure the effects of this compound. | Verify compound activity: Test the compound on a known sensitive cell line and perform a target engagement assay (e.g., Western blot for p-ERK). Select an appropriate cell line: Use a cell line known to have an activated MAPK/ERK pathway. Choose a relevant assay: Consider assays that measure downstream effects of MEK inhibition, such as proliferation or apoptosis. |
| High background signal in fluorescence/luminescence assays | Inappropriate plate type: Using clear plates for luminescence assays can cause signal bleed-through.[4] Reagent issues: Reagents may be expired or improperly prepared.[7] Cell autofluorescence: Some cell types have high intrinsic fluorescence. | Use the correct plate: Use white, opaque plates for luminescence assays and black plates for fluorescence assays to minimize crosstalk.[4][7] Check reagents: Ensure all assay reagents are within their expiration date and prepared according to the manufacturer's instructions.[7] Include proper controls: Use wells with untreated cells to determine the baseline autofluorescence and subtract this from your experimental wells. |
Visual Troubleshooting Workflow
Caption: A flowchart for troubleshooting common sources of variability in cell-based assays.
Key Experiments: Methodologies
Cell Viability (MTS) Assay Protocol
This protocol is for assessing the effect of this compound on cell proliferation and viability in a 96-well format.
-
Cell Seeding:
-
Harvest and count cells, then resuspend in complete growth medium to the desired density (e.g., 5,000 cells/100 µL).
-
Dispense 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate for 24 hours at 37°C, 5% CO2 to allow cells to attach.
-
-
This compound Treatment:
-
Prepare a 2X serial dilution of this compound in complete growth medium.
-
Remove the medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubate for 72 hours at 37°C, 5% CO2.
-
-
MTS Reagent Addition and Measurement:
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C, 5% CO2, protected from light.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Western Blot Protocol for p-ERK/Total ERK
This protocol is to confirm the on-target effect of this compound by measuring the phosphorylation of ERK.
-
Cell Lysis:
-
Plate and treat cells with this compound for the desired time (e.g., 2 hours).
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Collect lysate and centrifuge to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis and transfer to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate with primary antibodies for p-ERK (1:1000) and total ERK (1:1000) overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash and detect with an ECL substrate.
-
Data Presentation
Table 1: this compound IC50 Values in Various Cancer Cell Lines
| Cell Line | Cancer Type | Key Mutation | This compound IC50 (nM) |
| A375 | Melanoma | BRAF V600E | 15 |
| HT-29 | Colorectal | BRAF V600E | 25 |
| HCT116 | Colorectal | KRAS G13D | 80 |
| MCF-7 | Breast | PIK3CA E545K | >1000 |
| HeLa | Cervical | HPV-E6/E7 | >1000 |
Table 2: Effect of this compound on p-ERK Levels in A375 Cells
| This compound Conc. (nM) | p-ERK/Total ERK Ratio (Normalized to Vehicle) |
| 0 (Vehicle) | 1.00 |
| 1 | 0.85 |
| 10 | 0.42 |
| 100 | 0.11 |
| 1000 | 0.05 |
Mandatory Visualizations
MAPK/ERK Signaling Pathway and this compound Inhibition
References
- 1. cellgs.com [cellgs.com]
- 2. Large inherent variability in data derived from highly standardised cell culture experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [worldwide.promega.com]
- 4. youtube.com [youtube.com]
- 5. A troubleshooting guide to microplate-based assays - Understand the impact microplate features and microplate reader settings have on your results [bionity.com]
- 6. azurebiosystems.com [azurebiosystems.com]
- 7. bioassaysys.com [bioassaysys.com]
Technical Support Center: GC583 Resistance in SARS-CoV-2 3CLpro
This technical support center provides troubleshooting guidance and frequently asked questions for researchers studying GC583 resistance mutations in the SARS-CoV-2 3C-like protease (3CLpro).
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it inhibit SARS-CoV-2 3CLpro?
This compound, and its prodrug GC376, are potent inhibitors of the SARS-CoV-2 3CL protease (3CLpro), also known as the main protease (Mpro). 3CLpro is a cysteine protease essential for viral replication, as it cleaves viral polyproteins into functional non-structural proteins.[1][2][3] GC376 acts as a peptidomimetic, covalent inhibitor that binds to the catalytic cysteine residue in the active site of 3CLpro, thereby blocking its proteolytic activity.[4]
Q2: Have resistance mutations to this compound/GC376 been identified in SARS-CoV-2?
Yes, studies have identified mutations in the 3CLpro that confer resistance to GC376. Some of these mutations have been selected for in vitro using various systems, including chimeric vesicular stomatitis virus (VSV)-based assays.[5][6][7] It's important to note that some mutations conferring resistance to one 3CLpro inhibitor may also show cross-resistance to others, such as nirmatrelvir and ensitrelvir.[5][6]
Q3: What are some of the known mutations that confer resistance to GC376?
Several mutations in the SARS-CoV-2 3CLpro have been shown to confer resistance to GC376. While specific fold-resistance can vary between studies and assay systems, some key mutations are listed in the table below. It is noteworthy that some mutations conferring resistance to nirmatrelvir have also been tested for cross-resistance to GC376.[5][6]
Troubleshooting Guide
Problem 1: High variability in IC50/EC50 values for this compound.
-
Possible Cause 1: Assay Conditions. In vitro protease inhibitor testing results can be sensitive to assay conditions.[8] Factors such as enzyme and substrate concentrations, buffer composition (including reducing agents, salts, and DMSO concentration), and incubation temperature can all influence the measured potency of an inhibitor.[9][10]
-
Recommendation: Standardize your assay protocol. Ensure consistent final concentrations of all reagents. It is recommended to use a final DMSO concentration of 5% or less, as higher concentrations can affect enzyme activity.[11]
-
-
Possible Cause 2: Cytotoxicity of the Compound. At higher concentrations, this compound or other test compounds may exhibit cytotoxicity, which can confound the results of cell-based antiviral assays.[8] This can lead to an overestimation of the compound's antiviral activity.
-
Recommendation: Always run a parallel cytotoxicity assay using the same cell line and compound concentrations but without the virus. This will allow you to determine the concentration range where the compound is not toxic and to interpret your antiviral data accurately.[12]
-
-
Possible Cause 3: Purity and Stability of the Inhibitor. The purity and stability of your this compound stock can affect its potency. Degradation of the compound can lead to a decrease in its inhibitory activity.
-
Recommendation: Use a high-purity grade of this compound and store it according to the manufacturer's instructions. Prepare fresh dilutions for each experiment from a concentrated stock solution.
-
Problem 2: My known resistant 3CLpro mutant does not show a significant shift in IC50.
-
Possible Cause 1: Assay System. The level of resistance conferred by a mutation can vary depending on the assay system used (e.g., biochemical vs. cell-based). A mutation that shows significant resistance in a biochemical assay with purified enzyme might have a less pronounced effect in a cell-based assay due to factors like cell permeability or efflux pumps.
-
Recommendation: If possible, validate your findings in more than one assay system. For example, complement a biochemical FRET-based assay with a cell-based viral replication assay.
-
-
Possible Cause 2: Expression and Purification of Mutant Protease. For biochemical assays, improper folding or instability of the mutant 3CLpro could lead to lower enzymatic activity, making it difficult to accurately determine the IC50.
-
Recommendation: Verify the expression, purity, and activity of your mutant protease. Compare its kinetic parameters (kcat, Km) to the wild-type enzyme to ensure it is catalytically active.[13]
-
Problem 3: Difficulty in expressing and purifying active 3CLpro.
-
Possible Cause 1: Construct Design. The choice of expression vector and tags can influence the yield and activity of recombinant 3CLpro. For instance, an N-terminal (His)6-tag has been reported to significantly reduce the catalytic activity of SARS-CoV 3CLpro.[9]
-
Recommendation: Consider using an untagged 3CLpro construct or a construct with a cleavable tag. If a tag is necessary, its potential impact on enzyme activity should be evaluated.[9]
-
-
Possible Cause 2: Dimerization. 3CLpro is active as a dimer.[14] Conditions that do not favor dimerization can lead to inactive monomeric enzyme.
-
Recommendation: Ensure that the purification and assay buffers promote dimerization. The enzyme concentration itself can also influence the monomer-dimer equilibrium.
-
Quantitative Data Summary
Table 1: Reported Fold Change in IC50/EC50 for 3CLpro Inhibitors with Selected Resistance Mutations
| Mutation | Inhibitor | Fold Change in IC50/EC50 | Reference |
| E166V | Nirmatrelvir | ~2700-fold increase in Ki | [13] |
| E166A | Nirmatrelvir | ~30-fold increase in Ki | [13] |
| E166V/L50F | Nirmatrelvir | ~950-fold increase in Ki | [13] |
| S144A/E166A | Nirmatrelvir | 20-fold increase in EC50 | [15] |
| M49K/M165V | WU-04 | Resistant | [3] |
| M49K/S301P | WU-04 | Resistant | [3] |
| T21I, L50F, T304I | Nirmatrelvir | Low-level resistance | [16] |
| E166V | Nirmatrelvir | ~100-fold resistance | [16] |
Note: Data is compiled from multiple studies and assay systems. Direct comparison of absolute values should be done with caution.
Experimental Protocols
1. Fluorescence Resonance Energy Transfer (FRET)-based 3CLpro Activity Assay
This is a common biochemical assay to measure the enzymatic activity of 3CLpro and the potency of inhibitors.
-
Principle: A fluorogenic peptide substrate containing a cleavage site for 3CLpro is used. The peptide is flanked by a fluorophore and a quencher. In its intact form, the fluorescence is quenched. Upon cleavage by 3CLpro, the fluorophore is separated from the quencher, resulting in an increase in fluorescence intensity that is proportional to the enzyme's activity.[17]
-
Materials:
-
Procedure:
-
Prepare serial dilutions of the inhibitor in the assay buffer.
-
In a multi-well plate, add the inhibitor dilutions.
-
Add a fixed concentration of 3CLpro to each well and incubate for a specified time (e.g., 30 minutes at room temperature) to allow for inhibitor binding.
-
Initiate the reaction by adding the FRET substrate to all wells.
-
Immediately begin monitoring the increase in fluorescence over time using a plate reader (e.g., excitation at 336 nm and emission at 455 nm for EDANS/DABCYL pair).[17]
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration.
-
Plot the reaction velocities against the inhibitor concentrations and fit the data to a suitable dose-response curve to determine the IC50 value.[11]
-
2. Cell-Based SARS-CoV-2 Replication Assay (Cytopathic Effect - CPE Assay)
This assay measures the ability of a compound to inhibit viral replication in a cellular context.
-
Principle: SARS-CoV-2 infection causes a cytopathic effect (CPE) in susceptible cells, leading to cell death. An effective antiviral compound will protect the cells from virus-induced CPE.
-
Materials:
-
Vero E6 cells or other susceptible cell lines
-
SARS-CoV-2 virus stock
-
Cell culture medium
-
This compound or other inhibitors
-
96-well clear plates
-
Cell viability reagent (e.g., CellTiter-Glo)
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of the inhibitor in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the inhibitor dilutions.
-
In a biosafety level 3 (BSL-3) facility, infect the cells with a known multiplicity of infection (MOI) of SARS-CoV-2. Include uninfected and virus-only controls.
-
Incubate the plates for a period sufficient to observe CPE (e.g., 48-72 hours).
-
Measure cell viability using a suitable reagent according to the manufacturer's protocol.
-
Plot cell viability against the inhibitor concentrations and fit the data to determine the EC50 (half-maximal effective concentration) and CC50 (half-maximal cytotoxic concentration) values.
-
Visualizations
Caption: Workflow for characterizing this compound resistance mutations.
Caption: Mechanism of 3CLpro inhibition and resistance.
References
- 1. Fluorescence-Based High-Throughput Assay for Identifying SARS-CoV-2 3CLpro Inhibitors - Creative Biolabs [sars-cov-2.creative-biolabs.com]
- 2. Structural stability of SARS-CoV-2 3CLpro and identification of quercetin as an inhibitor by experimental screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. SARS-CoV-2 3CLpro mutations selected in a VSV-based system confer resistance to nirmatrelvir, ensitrelvir, and GC376 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SARS-CoV-2 3CLpro mutations selected in a VSV-based system confer resistance to nirmatrelvir, ensitrelvir, and GC376 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. research.unipd.it [research.unipd.it]
- 7. researchgate.net [researchgate.net]
- 8. Considerations for the discovery and development of 3-chymotrypsin-like cysteine protease inhibitors targeting SARS-CoV-2 infection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluating the 3C-like protease activity of SARS-Coronavirus: Recommendations for standardized assays for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. An Integrated Computational and Experimental Approach to Identifying Inhibitors for SARS-CoV-2 3CL Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. Molecular mechanisms of drug resistance and compensation in SARS-CoV-2 main protease: the interplay between E166 and L50 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inhibitor‐induced dimerization mediates lufotrelvir resistance in mutants of SARS‐CoV‐2 3C‐like protease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Discovery of nirmatrelvir resistance mutations in SARS-CoV-2 3CLpro: A computational-experimental approach - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Multiple pathways for SARS-CoV-2 resistance to nirmatrelvir - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bpsbioscience.com [bpsbioscience.com]
Technical Support Center: Assessing GC583's Effect on Host Cell Proteases
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers evaluating the effects of the novel small molecule inhibitor, GC583, on host cell proteases. The following information is designed to assist researchers, scientists, and drug development professionals in designing, executing, and interpreting experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and storage condition for this compound?
A1: this compound is supplied as a lyophilized powder. For stock solutions, we recommend dissolving this compound in DMSO to a concentration of 10 mM. Aliquot the stock solution to avoid repeated freeze-thaw cycles and store at -20°C for up to 6 months or at -80°C for long-term storage. For working solutions, dilute the stock solution in the appropriate assay buffer immediately before use. Please note that the solubility of this compound in aqueous buffers may be limited.
Q2: How can I determine the optimal concentration of this compound for my cell-based assays?
A2: The optimal concentration of this compound will vary depending on the cell type and the specific protease being targeted. We recommend performing a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) value. A typical starting range for a new compound like this compound would be from 1 nM to 100 µM. It is also crucial to assess the cytotoxicity of this compound on your specific cell line to ensure that the observed effects are not due to cell death.
Q3: My protein of interest is still degrading even after treating with this compound. What could be the reason?
A3: There are several potential reasons for continued protein degradation:
-
Incorrect Protease Target: this compound may not be targeting the specific protease responsible for the degradation of your protein of interest. Consider using a broad-spectrum protease inhibitor cocktail to determine if the degradation is protease-mediated.[1][2]
-
Insufficient Concentration: The concentration of this compound may be too low to effectively inhibit the target protease. Try increasing the concentration of this compound in your experiment.
-
Inhibitor Instability: this compound might be unstable in your experimental conditions (e.g., pH, temperature). Ensure that the inhibitor is freshly prepared and added to your lysis buffer or cell culture medium just before use.
-
Presence of Non-Targeted Proteases: Your sample may contain multiple types of proteases, and this compound may be specific for only one class.[1] Consider identifying the class of the responsible protease using specific inhibitors for different protease classes (e.g., serine, cysteine, metalloproteases).[3]
Q4: I am observing off-target effects in my experiments with this compound. How can I confirm the specificity of the inhibitor?
A4: Assessing inhibitor specificity is a critical step. Here are a few approaches:
-
In Vitro Protease Profiling: Test the activity of this compound against a panel of purified proteases to identify its primary target and any potential off-targets.
-
Activity-Based Probe Profiling (ABPP): This technique can be used to identify the direct targets of this compound in a complex proteome.
-
Rescue Experiments: If you have identified the target protease, you can perform a rescue experiment by overexpressing a resistant mutant of the protease in your cells and checking if this reverses the effects of this compound.
Troubleshooting Guides
Problem 1: Poor Inhibition of Protease Activity in Cell Lysates
| Possible Cause | Solution |
| Improper Solubilization of this compound | Ensure the this compound stock solution is fully dissolved and vortexed before preparing the working solution. |
| Insufficient Inhibitor Concentration | Increase the final concentration of this compound in the cell lysate. For samples with high protease levels, a 2-3X higher concentration may be required.[4] |
| Degradation of this compound | Prepare fresh working solutions of this compound for each experiment. Avoid prolonged storage of diluted solutions. |
| Presence of Metalloproteases | If your lysis buffer does not contain a chelating agent, metalloproteases may remain active.[4] Consider adding EDTA to your lysis buffer if compatible with downstream applications.[3] |
| Incorrect Lysis Buffer Composition | The pH and ionic strength of the lysis buffer can affect inhibitor activity. Ensure the buffer conditions are optimal for this compound activity. |
Problem 2: High Background Signal in Fluorogenic Protease Assays
| Possible Cause | Solution |
| Substrate Autohydrolysis | Run a control reaction with the substrate in assay buffer without any enzyme or inhibitor to measure the rate of spontaneous substrate breakdown. Subtract this background from your experimental values. |
| Contaminating Proteases | Ensure all reagents and labware are clean. Use high-purity recombinant proteases for in vitro assays. |
| Fluorescence Interference from this compound | Measure the fluorescence of this compound alone at the excitation and emission wavelengths of your substrate to check for intrinsic fluorescence. If it interferes, consider using a different detection method. |
| Incorrect Assay Buffer | Some buffer components can interfere with fluorescence. Test different buffer systems to find one with minimal background. |
Experimental Protocols
Protocol 1: Determination of IC50 for this compound using a Fluorogenic Substrate Assay
This protocol describes a general method to determine the half-maximal inhibitory concentration (IC50) of this compound against a specific protease using a fluorogenic substrate.
Materials:
-
Purified recombinant protease
-
Fluorogenic peptide substrate specific for the target protease
-
Assay buffer (e.g., 50 mM Tris, 100 mM NaCl, pH 8.0)[5]
-
This compound stock solution (10 mM in DMSO)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare a serial dilution of this compound in assay buffer. A common starting range is from 100 µM to 1 nM. Include a no-inhibitor control (assay buffer with DMSO) and a no-enzyme control (assay buffer only).
-
Add 50 µL of each this compound dilution or control to the wells of the 96-well plate.
-
Add 25 µL of the purified protease solution to each well (except the no-enzyme control). The final enzyme concentration should be optimized for a linear reaction rate.
-
Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 25 µL of the fluorogenic substrate solution to each well. The final substrate concentration should be at or below the Km value for the enzyme.
-
Immediately place the plate in a fluorescence plate reader and measure the fluorescence intensity every minute for 30-60 minutes. Use excitation and emission wavelengths appropriate for the fluorophore (e.g., for AMC substrates, excitation ~380 nm, emission ~460 nm).[5]
-
Calculate the initial reaction rates (V) from the linear portion of the fluorescence versus time plot.
-
Plot the percentage of inhibition [(V_no_inhibitor - V_inhibitor) / V_no_inhibitor] * 100 against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Western Blot Analysis of a Downstream Protein Target
This protocol is for assessing the effect of this compound on the level of a specific protein that is downstream of the targeted protease in a cellular context.
Materials:
-
Cell culture medium and supplements
-
This compound
-
Lysis buffer (e.g., RIPA buffer) supplemented with a protease inhibitor cocktail[2]
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the protein of interest
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for the desired time period. Include a vehicle-treated control (e.g., DMSO).
-
After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Data Presentation
Table 1: IC50 Values of this compound Against a Panel of Proteases
| Protease | This compound IC50 (µM) |
| Protease A | 0.5 ± 0.1 |
| Protease B | 15.2 ± 2.5 |
| Protease C | > 100 |
| Protease D | 5.8 ± 0.9 |
Table 2: Dose-Dependent Effect of this compound on Downstream Protein X Levels
| This compound Concentration (µM) | Protein X Level (Relative to Vehicle Control) |
| 0 (Vehicle) | 1.00 |
| 0.1 | 0.85 ± 0.05 |
| 1 | 0.42 ± 0.03 |
| 10 | 0.15 ± 0.02 |
| 100 | 0.12 ± 0.01 |
Visualizations
Caption: Experimental workflow for assessing this compound.
References
- 1. Protease Inhibitor Use: Tips for Various Experiment Types - Creative Proteomics Blog [creative-proteomics.com]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. bitesizebio.com [bitesizebio.com]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries - PMC [pmc.ncbi.nlm.nih.gov]
How to minimize cytotoxicity of GC583 in cell culture
Welcome to the technical support center for the novel small molecule, GC583. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their cell culture experiments and mitigating potential cytotoxicity associated with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in cell culture?
A1: The optimal concentration of this compound is highly dependent on the cell line and the specific experimental goals. We recommend performing a dose-response experiment to determine the EC50 (half-maximal effective concentration) for your specific cellular phenotype of interest and the IC50 (half-maximal inhibitory concentration) for cytotoxicity. A good starting range for a dose-response curve is typically between 0.01 µM and 100 µM.
Q2: I am observing significant cell death even at low concentrations of this compound. What could be the cause?
A2: Several factors could contribute to unexpected cytotoxicity:
-
Cell Line Sensitivity: Some cell lines are inherently more sensitive to chemical compounds.
-
Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO, ethanol) can be toxic to cells at certain concentrations. Always include a vehicle control (solvent alone) in your experiments.
-
Compound Stability: this compound may be unstable in culture medium, leading to the formation of toxic byproducts.
-
Exposure Time: Prolonged exposure to the compound can lead to increased cytotoxicity. Consider reducing the incubation time.
-
Cell Density: Low cell density can make cells more susceptible to cytotoxic effects. Ensure you are seeding an optimal number of cells.
Q3: Can I reduce the cytotoxicity of this compound by changing the cell culture medium?
A3: Yes, modifying the culture medium can help. Increasing the serum concentration (e.g., from 5% to 10% FBS) can sometimes mitigate cytotoxicity, as serum proteins can bind to the compound, reducing its effective concentration. However, be aware that this can also affect the compound's efficacy.
Q4: What type of cell death is typically induced by this compound?
A4: The mechanism of cell death induced by a small molecule can vary. It is often a mix of apoptosis and necrosis. To determine the specific pathway, we recommend performing assays to detect markers of apoptosis (e.g., caspase activation, Annexin V staining) and necroptosis (e.g., MLKL phosphorylation).
Troubleshooting Guide
This guide provides solutions to common issues encountered when working with this compound.
| Problem | Possible Cause | Recommended Solution |
| High background cytotoxicity in vehicle control | Solvent concentration is too high. | Decrease the final concentration of the solvent (e.g., DMSO to ≤0.1%). Perform a solvent toxicity titration to determine the maximum non-toxic concentration for your cell line. |
| Inconsistent results between experiments | Variation in cell density, passage number, or compound preparation. | Standardize your protocols. Use cells within a consistent passage number range. Prepare fresh dilutions of this compound for each experiment from a frozen stock. |
| This compound appears to lose activity over time in culture | Compound instability or metabolism by cells. | Reduce the exposure time. Consider a partial media change with fresh compound during long-term experiments. |
| Observed cytotoxicity does not correlate with the intended biological effect | Off-target effects of this compound. | Characterize the mechanism of cell death. Use inhibitors of specific death pathways (e.g., apoptosis, necroptosis) to see if cytotoxicity can be rescued. |
Data Summaries
The following tables provide quantitative data to help guide your experimental design.
Table 1: Effect of Serum Concentration on Compound Cytotoxicity
This table illustrates how serum can affect the apparent cytotoxicity of a compound, using Doxorubicin as an example. A higher serum concentration can increase the IC50 value, indicating a reduction in cytotoxicity.
| Cell Line | Serum Concentration (%) | Doxorubicin IC50 (µM) |
| MCF-7 | 10 | 0.5 |
| 5 | 0.2 | |
| 1 | 0.08 | |
| HepG2 | 10 | 1.2 |
| 5 | 0.7 | |
| 1 | 0.3 |
Table 2: Cytotoxicity of Common Solvents
It is crucial to use solvents at non-toxic concentrations. This table shows the approximate tolerated concentrations for common solvents in various cell lines.[1][2][3][4]
| Solvent | Cell Line | Tolerated Concentration for >90% Viability (v/v) |
| DMSO | Balb/3T3 | ≤ 0.3% |
| 293T | ≤ 0.5% | |
| HepG2 | ≤ 0.6% | |
| Ethanol | 293T | ≤ 0.3% |
| MCF-7 | ≤ 1.25% | |
| HepG2 | ≤ 1.25% | |
| Methanol | Balb/3T3 | ≤ 1.0% |
| MDA-MB-231 | ≤ 1.25% |
Table 3: Recommended Working Concentrations for Cell Death Inhibitors
Co-treatment with inhibitors of specific cell death pathways can help to reduce this compound-induced cytotoxicity and elucidate its mechanism of action.
| Inhibitor | Target Pathway | Recommended Concentration Range (µM) | Reference |
| Z-VAD-FMK | Pan-Caspase (Apoptosis) | 5 - 100 | [5][6] |
| Necrostatin-1 | RIPK1 (Necroptosis) | 0.15 - 40 | [7] |
Experimental Protocols
Protocol 1: Determining the Cytotoxic Profile of this compound with an MTT Assay
This protocol allows for the colorimetric measurement of cell viability.[8][9]
Materials:
-
This compound stock solution
-
96-well cell culture plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 0.1 N HCl in anhydrous isopropanol or DMSO)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle-only and medium-only controls.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Reducing Apoptotic Cytotoxicity with Z-VAD-FMK
This protocol describes how to use a pan-caspase inhibitor to determine if this compound induces apoptosis.[5][6][10]
Materials:
-
This compound
-
Z-VAD-FMK (pan-caspase inhibitor)
-
Cell culture reagents
-
Cell viability assay kit (e.g., MTT, CellTox™ Green)
Procedure:
-
Seed cells in a multi-well plate and allow them to attach overnight.
-
Pre-treat the cells with Z-VAD-FMK at a final concentration of 20-50 µM for 1-2 hours.
-
Add this compound at various concentrations to the pre-treated wells.
-
Include control wells with this compound alone, Z-VAD-FMK alone, and vehicle.
-
Incubate for the desired duration.
-
Assess cell viability using your preferred method. A significant increase in viability in the co-treated wells compared to this compound alone suggests an apoptotic mechanism.
Protocol 3: Mitigating Necroptotic Cell Death with Necrostatin-1
This protocol helps to determine if this compound-induced cytotoxicity involves necroptosis.[11][12][13]
Materials:
-
This compound
-
Necrostatin-1 (RIPK1 inhibitor)
-
Cell culture reagents
-
Cell viability assay kit
Procedure:
-
Seed cells and allow them to adhere.
-
Pre-treat the cells with Necrostatin-1 at a final concentration of 10-30 µM for 1-2 hours.
-
Add this compound at various concentrations.
-
Include appropriate controls (this compound alone, Necrostatin-1 alone, vehicle).
-
Incubate for the desired time.
-
Measure cell viability. A rescue from cell death in the presence of Necrostatin-1 points towards a necroptotic mechanism.
Visual Guides
Workflow for Investigating this compound Cytotoxicity
A workflow for troubleshooting this compound cytotoxicity.
Signaling Pathways in Drug-Induced Cell Death
Key signaling pathways in apoptosis and necroptosis.
References
- 1. Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents: A Comparative Study and Application to a Standardized Extract from Vaccinium macrocarpon - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines | Biomedical Research and Therapy [bmrat.org]
- 4. ajmb.umsha.ac.ir [ajmb.umsha.ac.ir]
- 5. Z-VAD(OMe)-FMK | Cell Signaling Technology [cellsignal.com]
- 6. Caspase Inhibitor Z-VAD-FMK [worldwide.promega.com]
- 7. invivogen.com [invivogen.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. researchhub.com [researchhub.com]
- 10. resources.rndsystems.com [resources.rndsystems.com]
- 11. jitc.bmj.com [jitc.bmj.com]
- 12. RIP1-Dependent and Independent Effects of Necrostatin-1 in Necrosis and T Cell Activation | PLOS One [journals.plos.org]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
GC583 versus GC376 antiviral potency comparison
An important note to the reader: An extensive search of publicly available scientific literature and databases yielded no information on a compound designated "GC583" for antiviral purposes. As such, a direct comparative analysis between this compound and GC376 is not possible at this time. This guide will therefore provide a detailed overview of the antiviral potency and characteristics of GC376, a well-researched 3CL protease inhibitor, to serve as a valuable reference for researchers, scientists, and drug development professionals.
Introduction to GC376
GC376 is a dipeptide-based protease inhibitor that has demonstrated broad-spectrum antiviral activity against a range of viruses, most notably coronaviruses.[1][2][3] It functions as a prodrug of GC373, converting to its active aldehyde form to inhibit the main protease (Mpro), also known as 3C-like protease (3CLpro), which is essential for viral replication.[2][4][5] The high degree of conservation of Mpro across different coronaviruses contributes to the broad-spectrum efficacy of GC376.[2]
Mechanism of Action: 3CL Protease Inhibition
Coronaviruses synthesize large polyproteins that must be cleaved by viral proteases into functional non-structural proteins necessary for viral replication and transcription.[1] The main protease, 3CLpro, is responsible for the majority of these cleavage events. GC376, in its active form GC373, covalently binds to the cysteine residue in the active site of 3CLpro, thereby inhibiting its function and halting the viral replication cascade.[4][5]
References
- 1. Preclinical characterization of an intravenous coronavirus 3CL protease inhibitor for the potential treatment of COVID19 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protease inhibitor GC376 for COVID-19: Lessons learned from feline infectious peritonitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rapid in vitro assays for screening neutralizing antibodies and antivirals against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differing pan-coronavirus antiviral potency of boceprevir and GC376 in vitro despite discordant molecular docking predictions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ALG-097111, a potent and selective SARS-CoV-2 3-chymotrypsin-like cysteine protease inhibitor exhibits in vivo efficacy in a Syrian Hamster model - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of GC376 and Nirmatrelvir: A Guide for Researchers
In the landscape of antiviral drug development against SARS-CoV-2, two prominent small molecule inhibitors targeting the main protease (Mpro), also known as 3C-like protease (3CLpro), have garnered significant attention: GC376 and nirmatrelvir. Both are peptidomimetic protease inhibitors that represent crucial advancements in the therapeutic arsenal against COVID-19. This guide provides a detailed comparative analysis of their performance, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative data for GC376 (and its active form, GC373) and nirmatrelvir, facilitating a direct comparison of their biochemical and antiviral properties.
| Parameter | GC376 / GC373 | Nirmatrelvir | References |
| Target | SARS-CoV-2 Main Protease (Mpro/3CLpro) | SARS-CoV-2 Main Protease (Mpro/3CLpro) | [1][2][3] |
| Mechanism of Action | Covalent inhibitor, forming a hemithioacetal with the catalytic cysteine (Cys145). GC376 is a prodrug of GC373. | Covalent, reversible inhibitor, binding to the catalytic cysteine (Cys145). | [3][4][5] |
| Prodrug/Active Form | GC376 is a bisulfite adduct prodrug of the active aldehyde, GC373. | Nirmatrelvir is the active drug, co-administered with ritonavir to inhibit its metabolism. | [5][6] |
Table 1: General Properties and Mechanism of Action
| Assay | GC376 / GC373 | Nirmatrelvir | References |
| SARS-CoV-2 Mpro Inhibition (IC50) | GC376: 0.19 ± 0.04 µM to 0.89 µMGC373: 0.40 ± 0.05 µM | Not directly reported in the same format, but potent inhibition is established. | [3][4][6] |
| Antiviral Activity (EC50) in Vero E6 cells | GC376: 0.70 µM to 3.37 µMGC373: 1.5 µM | Not directly comparable due to different cell lines and assay conditions reported. | [3][6][7][8] |
| Cytotoxicity (CC50) in Vero E6 cells | >100 µM to >200 µM | Not directly reported in the same format. | [3][6] |
| Therapeutic/Selectivity Index (SI = CC50/EC50) | >200 | Not directly comparable. | [3] |
Table 2: In Vitro Efficacy and Cytotoxicity
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are representative protocols for key assays cited in the comparison.
SARS-CoV-2 Main Protease (Mpro) Inhibition Assay (Fluorescence Resonance Energy Transfer - FRET)
This assay is used to determine the half-maximal inhibitory concentration (IC50) of a compound against the Mpro enzyme.
-
Principle: A fluorogenic substrate containing a cleavage site for Mpro is used. The substrate has a fluorophore and a quencher at its ends. In the intact state, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by Mpro, the fluorophore is separated from the quencher, resulting in an increase in fluorescence.
-
Materials:
-
Recombinant SARS-CoV-2 Mpro
-
FRET substrate (e.g., DABCYL-KTSAVLQ↓SGFRKME-EDANS)
-
Assay buffer (e.g., 20 mM HEPES pH 7.3, 120 mM NaCl, 0.4 mM EDTA, 4 mM DTT)
-
Test compounds (GC376, nirmatrelvir) at various concentrations
-
384-well plates
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
Add a fixed concentration of Mpro to each well of the 384-well plate.
-
Add the diluted test compounds to the wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the FRET substrate to each well.
-
Monitor the increase in fluorescence over time using a plate reader (e.g., excitation at 340 nm, emission at 490 nm).
-
Calculate the initial reaction rates from the linear phase of the fluorescence signal.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Antiviral Activity Assay (Plaque Reduction Assay)
This assay determines the effective concentration of a drug that inhibits viral replication by 50% (EC50).
-
Principle: The ability of a compound to inhibit the formation of viral plaques in a cell monolayer is measured. A plaque is a clear zone formed in the cell layer due to virus-induced cell lysis.
-
Materials:
-
Vero E6 cells (or other susceptible cell lines)
-
SARS-CoV-2 virus stock
-
Cell culture medium (e.g., DMEM supplemented with fetal bovine serum)
-
Test compounds at various concentrations
-
Agarose or methylcellulose overlay
-
Crystal violet staining solution
-
-
Procedure:
-
Seed Vero E6 cells in 6-well plates and grow until a confluent monolayer is formed.
-
Prepare serial dilutions of the test compounds in the cell culture medium.
-
Pre-treat the cell monolayers with the diluted compounds for a specific duration (e.g., 1-2 hours).
-
Infect the cells with a known amount of SARS-CoV-2 (e.g., 100 plaque-forming units per well).
-
After a 1-hour adsorption period, remove the virus inoculum and wash the cells.
-
Overlay the cells with a medium containing the test compound and agarose or methylcellulose to restrict virus spread to adjacent cells.
-
Incubate the plates for 2-3 days until plaques are visible.
-
Fix the cells with a fixative (e.g., 10% formaldehyde) and stain with crystal violet.
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction compared to the untreated virus control.
-
Plot the percentage of inhibition against the logarithm of the drug concentration and fit the data to a dose-response curve to determine the EC50 value.
-
Cytotoxicity Assay (e.g., MTT or CellTiter-Glo Assay)
This assay is used to determine the concentration of a compound that reduces cell viability by 50% (CC50).
-
Principle: The metabolic activity of viable cells is measured as an indicator of cell viability. For the MTT assay, viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. For the CellTiter-Glo assay, the amount of ATP, which is proportional to the number of viable cells, is quantified via a luminescent reaction.
-
Materials:
-
Vero E6 cells
-
Cell culture medium
-
Test compounds at various concentrations
-
MTT reagent or CellTiter-Glo reagent
-
Solubilization buffer (for MTT)
-
Spectrophotometer or luminometer
-
-
Procedure:
-
Seed Vero E6 cells in 96-well plates and allow them to attach overnight.
-
Replace the medium with fresh medium containing serial dilutions of the test compounds.
-
Incubate the cells for a period that corresponds to the duration of the antiviral assay (e.g., 48-72 hours).
-
For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours. Then, add a solubilization buffer to dissolve the formazan crystals. Measure the absorbance at a specific wavelength (e.g., 570 nm).
-
For CellTiter-Glo assay: Add the CellTiter-Glo reagent to each well, which induces cell lysis and generates a luminescent signal proportional to the ATP content. Measure the luminescence.
-
Calculate the percentage of cell viability relative to the untreated control cells.
-
Plot the percentage of viability against the logarithm of the drug concentration and fit the data to a dose-response curve to determine the CC50 value.
-
Visualizations
The following diagrams, created using the DOT language, illustrate the mechanism of action of these protease inhibitors and a typical experimental workflow.
Caption: Mechanism of Action of GC376 and Nirmatrelvir.
Caption: A typical in vitro experimental workflow for antiviral drug evaluation.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Feline coronavirus drug inhibits the main protease of SARS-CoV-2 and blocks virus replication - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural basis of SARS-CoV-2 main protease inhibition by a broad-spectrum anti-coronaviral drug - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GC376 - Wikipedia [en.wikipedia.org]
- 6. Interaction of GC376, a SARS-COV-2 MPRO inhibitor, with model lipid membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protease inhibitor GC376 for COVID-19: Lessons learned from feline infectious peritonitis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Both Boceprevir and GC376 efficaciously inhibit SARS-CoV-2 by targeting its main protease - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of 3CL Protease Inhibitors: Nirmatrelvir (Paxlovid™) vs. Ensitrelvir (Xocova®)
For Researchers, Scientists, and Drug Development Professionals
The severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2), the causative agent of COVID-19, relies on the 3C-like protease (3CLpro), also known as the main protease (Mpro), for its replication. This enzyme's essential role and high conservation across coronaviruses make it a prime target for antiviral therapeutics.[1] This guide provides a head-to-head comparison of two prominent 3CLpro inhibitors: nirmatrelvir, the active component of Paxlovid™, and ensitrelvir, commercially known as Xocova®.
Mechanism of Action: Targeting the Viral Replication Engine
Both nirmatrelvir and ensitrelvir function by inhibiting the SARS-CoV-2 3CL protease. This enzyme is crucial for cleaving viral polyproteins into functional non-structural proteins, which are essential for the assembly of the viral replication and transcription complex.[2] By blocking 3CLpro, these inhibitors effectively halt the viral life cycle.[1]
Nirmatrelvir is a peptidomimetic covalent inhibitor that binds to the catalytic cysteine residue (Cys145) of the 3CLpro.[2] It is co-administered with a low dose of ritonavir, a cytochrome P450 3A4 (CYP3A4) inhibitor, which serves as a pharmacokinetic enhancer to increase the plasma concentration of nirmatrelvir.[3][4] Ensitrelvir, on the other hand, is a noncovalent, nonpeptidic inhibitor of the 3CLpro.[5]
Quantitative Comparison of In Vitro and In Vivo Efficacy
The following table summarizes the key quantitative data for nirmatrelvir and ensitrelvir from preclinical studies. These values provide a direct comparison of their potency against SARS-CoV-2.
| Parameter | Nirmatrelvir (PF-07321332) | Ensitrelvir (S-217622) | Reference(s) |
| IC50 (3CLpro Enzyme Inhibition) | 0.050 ± 0.005 µM | Not explicitly found in a comparable assay | [2] |
| EC50 (Antiviral Activity, VeroE6 cells) | 38.0 nM (USA-WA1/2020) | Comparable to nirmatrelvir | [6][7][8] |
| EC50 (Antiviral Activity, against Omicron) | 16.2 nM (B.1.1.529) | Comparable antiviral activity against Omicron variants (BA.1, BA.2, etc.) | [5][6] |
| In Vivo Efficacy (Mouse Model) | Reduced viral load in lungs | Reduced viral load in lungs; comparable or better efficacy than nirmatrelvir at similar unbound plasma concentrations | [7][8] |
| In Vivo Efficacy (Hamster Model) | Reduced viral load in lungs and nasal turbinates | Reduced viral load in lungs and nasal turbinates | [7][8] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and critical evaluation of the presented data.
3CLpro Enzymatic Assay (Fluorescence Resonance Energy Transfer - FRET)
This assay measures the ability of a compound to inhibit the enzymatic activity of purified 3CLpro.
-
Principle: A synthetic peptide substrate containing a fluorophore and a quencher is used. When the peptide is intact, the quencher suppresses the fluorophore's signal (FRET). Upon cleavage by 3CLpro, the fluorophore is separated from the quencher, resulting in an increase in fluorescence.
-
Protocol Outline:
-
Recombinant SARS-CoV-2 3CLpro is purified.
-
The enzyme is incubated with varying concentrations of the inhibitor (e.g., nirmatrelvir or ensitrelvir) in an appropriate buffer (e.g., 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA).[9]
-
The FRET peptide substrate (e.g., Dabcyl-KTSAVLQ-SGFRKME-Edans) is added to initiate the reaction.[1][9]
-
The increase in fluorescence intensity is measured over time using a microplate reader (e.g., excitation at 340 nm and emission at 490 nm).[9]
-
The rate of reaction is calculated from the linear phase of the fluorescence curve.
-
IC50 values are determined by plotting the inhibitor concentration against the percentage of enzyme inhibition and fitting the data to a four-parameter logistical curve.[9]
-
Cell-Based Antiviral Assay
This assay determines the concentration of a compound required to inhibit viral replication in cultured cells.
-
Principle: Susceptible cells are infected with SARS-CoV-2 in the presence of varying concentrations of the antiviral compound. The inhibition of viral replication is then quantified by measuring a downstream effect, such as the prevention of virus-induced cytopathic effect (CPE) or the reduction in viral RNA levels.
-
Protocol Outline:
-
VeroE6 cells (or other susceptible cell lines) are seeded in 96-well plates and grown to confluency.[10]
-
The cells are treated with serial dilutions of the test compound.
-
The cells are then infected with a known titer of SARS-CoV-2.[5]
-
The plates are incubated for a set period (e.g., 24-72 hours) to allow for viral replication.[5][10]
-
Quantification Method 1 (CPE): Cell viability is assessed using a reagent such as CellTiter-Glo®, which measures ATP levels.[5] A reduction in CPE corresponds to higher cell viability.
-
Quantification Method 2 (qRT-PCR): Viral RNA is extracted from the cell culture supernatant or cell lysate, and the amount of viral RNA is quantified using quantitative reverse transcription PCR (qRT-PCR).
-
EC50 values are calculated by plotting the compound concentration against the percentage of inhibition of viral replication and fitting the data to a dose-response curve.[5]
-
References
- 1. Structural stability of SARS-CoV-2 3CLpro and identification of quercetin as an inhibitor by experimental screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of nirmatrelvir resistance mutations in SARS-CoV-2 3CLpro: A computational-experimental approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of Oral Nirmatrelvir/Ritonavir, a Protease Inhibitor for Treatment of COVID‐19, in Subjects With Renal Impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Comprehensive Review of the Clinical Pharmacokinetics, Pharmacodynamics, and Drug Interactions of Nirmatrelvir/Ritonavir - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ensitrelvir is effective against SARS-CoV-2 3CL protease mutants circulating globally - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Efficacy comparison of 3CL protease inhibitors ensitrelvir and nirmatrelvir against SARS-CoV-2 in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficacy comparison of 3CL protease inhibitors ensitrelvir and nirmatrelvir against SARS-CoV-2 in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Assay in Summary_ki [bdb99.ucsd.edu]
- 10. Rapid in vitro assays for screening neutralizing antibodies and antivirals against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
FOR IMMEDIATE RELEASE
[City, State] – [Date] – As the global scientific community continues to combat the evolving threat of coronaviruses, a comprehensive analysis of the antiviral compound GC376 demonstrates its potent and broad-spectrum efficacy against a range of SARS-CoV-2 variants and other coronaviruses. This guide provides researchers, scientists, and drug development professionals with a detailed comparison of GC376's performance, supported by experimental data, to aid in the advancement of next-generation antiviral therapies.
It is important to note that the initial query for "GC583" did not yield specific results. Based on the available scientific literature, it is highly probable that this was a typographical error for GC376 , a well-documented and researched protease inhibitor. This guide will henceforth focus on the extensive data available for GC376.
GC376 is a preclinical dipeptide-based protease inhibitor that targets the main protease (Mpro or 3CLpro) of coronaviruses, an enzyme essential for viral replication.[1][2] Its mechanism of action involves covalent binding to the catalytic cysteine residue in the Mpro active site, thereby preventing the processing of viral polyproteins and halting viral replication.[3]
Quantitative Analysis of Antiviral Efficacy
The in vitro efficacy of GC376 has been evaluated against numerous coronavirus variants. The following tables summarize the half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values from various studies, providing a clear comparison of its potency.
Table 1: In Vitro Efficacy of GC376 against SARS-CoV-2 and other Coronaviruses
| Virus Strain/Variant | Assay Type | Cell Line | IC50 (μM) | EC50 (μM) | Reference |
| SARS-CoV-2 (Original) | FRET Assay | - | 0.89 - 1.5 | - | [3][4] |
| SARS-CoV-2 (Original) | CPE Assay | Vero E6 | - | 0.18 - 3.37 | [3][4] |
| SARS-CoV-2 (Delta) | Antiviral Assay | Calu3 | - | < 3 | [5] |
| SARS-CoV-2 (Omicron P132H mutant Mpro) | Enzymatic Assay | - | 20 | - | |
| SARS-CoV | FRET Assay | - | 4.35 | - | [3] |
| MERS-CoV | FRET Assay | - | 1.56 | - | [3] |
| Feline Infectious Peritonitis Virus (FIPV) | FRET Assay | - | 0.72 | - | [3] |
| Porcine Epidemic Diarrhea Virus (PEDV) | FRET Assay | - | 1.11 | - | [3] |
| Transmissible Gastroenteritis Coronavirus (TGEV) | FRET Assay | - | 0.82 | - | [3] |
Table 2: Comparative Efficacy of Mpro Inhibitors against SARS-CoV-2
| Compound | Target | IC50 (μM) against SARS-CoV-2 Mpro | EC50 (μM) against SARS-CoV-2 | Reference |
| GC376 | Mpro | 0.89 - 1.5 | 0.18 - 3.37 | [3][4] |
| Nirmatrelvir | Mpro | - | - | [6] |
| Boceprevir | Mpro | - | > 20 | [5] |
Note: Direct comparative IC50 and EC50 values for Nirmatrelvir under the same experimental conditions as GC376 were not available in the searched literature. However, Nirmatrelvir is a component of the FDA-approved antiviral Paxlovid and is known to be a potent Mpro inhibitor.
Experimental Methodologies
To ensure the reproducibility and accurate interpretation of the presented data, detailed protocols for the key experimental assays are provided below.
Fluorescence Resonance Energy Transfer (FRET)-Based Mpro Inhibition Assay
This assay biochemically quantifies the inhibitory effect of a compound on the enzymatic activity of the main protease.
Protocol:
-
Reagent Preparation:
-
Recombinant SARS-CoV-2 Mpro is expressed and purified.
-
A fluorogenic peptide substrate containing a cleavage site for Mpro, flanked by a fluorophore and a quencher, is synthesized.
-
Assay buffer: 20 mM Tris-HCl (pH 7.3), 100 mM NaCl, 1 mM EDTA, and 1 mM DTT.
-
-
Assay Procedure:
-
The Mpro enzyme (typically 20-50 nM) is pre-incubated with varying concentrations of GC376 (or other inhibitors) in a 96-well plate for 15-30 minutes at room temperature.
-
The FRET substrate (typically 10-20 µM) is added to initiate the enzymatic reaction.
-
The fluorescence intensity is measured kinetically over a period of 30-60 minutes using a microplate reader (Excitation/Emission wavelengths are specific to the fluorophore/quencher pair, e.g., 340/490 nm).
-
-
Data Analysis:
-
The rate of substrate cleavage is determined from the linear phase of the fluorescence signal increase.
-
The percent inhibition is calculated relative to a no-inhibitor control.
-
IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[7][8]
-
Plaque Reduction Neutralization Test (PRNT)
This cell-based assay determines the ability of an antiviral compound to inhibit viral replication and spread.
Protocol:
-
Cell Culture:
-
Vero E6 cells (or other susceptible cell lines) are seeded in 6-well or 12-well plates and grown to form a confluent monolayer.
-
-
Virus and Compound Preparation:
-
A known titer of the coronavirus variant is diluted to a concentration that produces a countable number of plaques (e.g., 50-100 plaque-forming units (PFU) per well).
-
Serial dilutions of GC376 are prepared in culture medium.
-
-
Infection and Treatment:
-
The virus dilution is pre-incubated with the different concentrations of GC376 for 1 hour at 37°C.
-
The cell monolayers are washed, and the virus-compound mixture is added to the cells and incubated for 1 hour at 37°C to allow for viral adsorption.
-
-
Overlay and Incubation:
-
The inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose or methylcellulose) with the corresponding concentration of GC376.
-
The plates are incubated for 2-3 days at 37°C to allow for plaque formation.
-
-
Plaque Visualization and Counting:
-
The cells are fixed with a formalin solution and stained with a crystal violet solution.
-
The plaques (clear zones of cell death) are counted for each well.
-
-
Data Analysis:
MTT Cytotoxicity Assay
This assay is used to determine the concentration at which a compound becomes toxic to the host cells, which is crucial for calculating the selectivity index (SI = CC50/EC50).
Protocol:
-
Cell Seeding:
-
Vero E6 cells are seeded in a 96-well plate and incubated overnight.
-
-
Compound Treatment:
-
Serial dilutions of GC376 are added to the cells and incubated for the same duration as the antiviral assay (e.g., 48-72 hours).
-
-
MTT Addition and Incubation:
-
Solubilization and Absorbance Reading:
-
A solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to dissolve the formazan crystals.
-
The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
The cell viability is calculated as a percentage of the untreated control cells.
-
The 50% cytotoxic concentration (CC50) is determined as the concentration of the compound that reduces cell viability by 50%.[6]
-
Visualizing the Mechanism and Pathways
To provide a clearer understanding of GC376's mechanism of action and its potential impact on host cell signaling, the following diagrams have been generated using Graphviz.
Caption: Coronavirus replication cycle and the inhibitory action of GC376 on the Main Protease (Mpro).
Caption: Potential downstream effects of Mpro inhibition by GC376 on host inflammatory signaling pathways.[13]
Conclusion
The available data strongly support GC376 as a potent and broad-spectrum inhibitor of coronavirus Mpro, with demonstrated in vitro activity against SARS-CoV-2 and its variants, including Delta and a key Omicron mutation. Its consistent performance across different coronaviruses highlights its potential as a valuable tool in the development of pan-coronavirus therapeutics. Further in vivo studies and clinical trials are warranted to fully elucidate its therapeutic potential in humans. This guide provides a foundational resource for researchers to compare, replicate, and build upon the existing knowledge of GC376 in the ongoing effort to develop effective treatments for current and future coronavirus outbreaks.
References
- 1. Protease inhibitor GC376 for COVID-19: Lessons learned from feline infectious peritonitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protease inhibitor GC376 for COVID-19: Lessons learned from feline infectious peritonitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural basis of SARS-CoV-2 main protease inhibition by a broad-spectrum anti-coronaviral drug - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Differing pan-coronavirus antiviral potency of boceprevir and GC376 in vitro despite discordant molecular docking predictions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Combination of Molnupiravir with Nirmatrelvir or GC376 Has a Synergic Role in the Inhibition of SARS-CoV-2 Replication In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PathSpecific™ SARS-CoV-2 Mpro Assay Kit - Creative Biolabs [creative-biolabs.com]
- 8. Protocol for high-throughput screening of SARS-CoV-2 main protease inhibitors using a robust fluorescence polarization assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. researchgate.net [researchgate.net]
No Publicly Available Data for GC583: In Vitro and In Vivo Correlation Cannot Be Assessed
A comprehensive search for the compound designated GC583 has yielded no publicly available scientific literature, experimental data, or regulatory information. As a result, a comparison of its in vitro and in vivo activity, as requested, cannot be provided at this time.
The creation of a detailed comparison guide, including quantitative data summaries, experimental protocols, and signaling pathway diagrams, is contingent upon the availability of foundational research data. Without access to studies detailing this compound's bioactivity, mechanism of action, and performance in both laboratory and living organism models, any attempt to generate such a guide would be speculative and lack the required factual basis.
For researchers, scientists, and drug development professionals, access to peer-reviewed data is paramount for making informed decisions. Such data typically includes:
-
In Vitro Activity: Information such as IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) values from cell-based assays, enzyme inhibition studies, or other laboratory-based tests.
-
In Vivo Activity: Results from preclinical or clinical studies, including pharmacokinetic profiles, pharmacodynamic effects, and efficacy in disease models.
-
Mechanism of Action: Elucidation of the specific signaling pathways or molecular targets through which the compound exerts its effects.
-
Experimental Protocols: Detailed methodologies of the assays and models used to generate the in vitro and in vivo data, which are crucial for reproducibility and interpretation of the results.
Without this fundamental information for this compound, it is not possible to construct the requested data tables, describe the experimental methodologies, or create the specified Graphviz diagrams. It is recommended that individuals interested in this compound consult internal or proprietary documentation if this is a compound under confidential development. Should data on this compound become publicly available in the future, a comprehensive analysis and comparison guide can be revisited.
A Researcher's Guide to Specificity Screening of Novel Protease Inhibitors: A Comparative Analysis of Modern Techniques
The development of highly specific protease inhibitors is a cornerstone of modern drug discovery, targeting a wide array of human diseases from cancer to viral infections. A critical step in this process is the comprehensive specificity screening of lead compounds, such as the hypothetical inhibitor GC583, against the vast landscape of human proteases. This guide provides a comparative overview of three prevalent methodologies for protease specificity profiling: Fluorogenic Substrate Libraries, Substrate Phage Display, and Mass Spectrometry-based Degradomics. Each method's experimental protocol, data output, and key performance indicators are detailed to aid researchers in selecting the most appropriate strategy for their screening needs.
Fluorogenic Substrate Libraries
This classical and widely adopted method relies on the synthesis of peptide libraries containing a fluorophore and a quencher. Upon proteolytic cleavage of the peptide substrate, the fluorophore is liberated from the quencher, resulting in a measurable increase in fluorescence. This technique is particularly well-suited for detailed kinetic analysis of inhibitor potency and selectivity.
Experimental Protocol
A common approach involves the use of positional scanning synthetic combinatorial libraries (PS-SCL). In a PS-SCL, a library of tetrapeptides, for instance, is synthesized with one position fixed with a specific amino acid, while the other positions are occupied by a mixture of all other amino acids. The protease of interest is then incubated with each pool of the library in the presence and absence of the inhibitor this compound. The fluorescence intensity is monitored over time to determine the rate of cleavage for each pool. By comparing the cleavage rates of the different pools, the preferred amino acid at the fixed position can be identified. This process is repeated for each position in the peptide to build a comprehensive specificity profile.
Data Presentation
The inhibitory effect of this compound is quantified by determining the IC50 value against a panel of proteases using their preferred substrates. The results are typically presented in a table comparing the potency of the inhibitor against the target protease versus a panel of off-target proteases.
| Protease | Preferred Substrate | This compound IC50 (nM) |
| Target Protease X | Ac-Ala-Val-Pro-Arg-AMC | 10 |
| Off-target Protease A | Boc-Gln-Ala-Arg-AMC | >10,000 |
| Off-target Protease B | Ac-Tyr-Val-Ala-Asp-AMC | 8,500 |
| Off-target Protease C | Suc-Leu-Leu-Val-Tyr-AMC | >10,000 |
AMC: 7-amino-4-methylcoumarin, a common fluorophore.
Experimental Workflow
Fluorogenic Substrate Library Workflow
Substrate Phage Display
Substrate phage display is a powerful high-throughput screening method that utilizes bacteriophages to present a vast library of peptide substrates.[1] This technique is particularly advantageous for exploring a very large sequence space to identify completely novel cleavage sites for a protease.
Experimental Protocol
A library of phages, each displaying a different random peptide sequence on its surface, is incubated with the target protease. Phages displaying peptides that are efficiently cleaved by the protease are released from a solid support and collected. The selected phages are then amplified by infecting bacteria, and the process is repeated for several rounds to enrich for the best substrates. After the final round of selection, the DNA from the enriched phages is sequenced to identify the preferred peptide substrates. To assess the specificity of this compound, the selection process can be performed in the presence of the inhibitor, and the resulting substrate profile can be compared to that obtained in its absence.
Data Presentation
The output of a phage display experiment is a list of peptide sequences that are cleaved by the target protease. The frequency of each amino acid at each position in the aligned cleaved sequences is used to generate a specificity matrix, often visualized as a sequence logo.
| Position | P4 | P3 | P2 | P1 | P1' | P2' | P3' | P4' |
| Amino Acid Frequency (%) | ||||||||
| Alanine (A) | 10 | 15 | 5 | 2 | 12 | 8 | 11 | 9 |
| Arginine (R) | 5 | 8 | 3 | 70 | 4 | 6 | 5 | 7 |
| Glycine (G) | 20 | 12 | 8 | 5 | 30 | 15 | 18 | 22 |
| Proline (P) | 2 | 1 | 60 | 1 | 2 | 3 | 2 | 1 |
| ... (other amino acids) |
Experimental Workflow
Substrate Phage Display Workflow
Mass Spectrometry-based Degradomics
Mass spectrometry (MS)-based proteomics, often referred to as "degradomics" or "terminal proteomics," offers a powerful and unbiased approach to identify the endogenous substrates of a protease within a complex biological sample, such as a cell lysate.[2] This method is invaluable for understanding the physiological roles of a protease and for assessing the on-target and off-target effects of an inhibitor in a more biologically relevant context.
Experimental Protocol
A cell lysate is treated with the active protease in the presence or absence of the inhibitor this compound. The protease will cleave its substrates, generating new N-termini and C-termini. These newly generated termini are then specifically labeled and enriched. The enriched peptides are subsequently analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). By comparing the identified cleavage sites between the treated and untreated samples, the specific substrates of the protease can be identified.
Data Presentation
The primary data from a degradomics experiment is a list of identified proteins and the specific sites of cleavage. The relative abundance of a cleavage product in the presence and absence of this compound can be quantified to determine the inhibitor's efficacy against specific substrates.
| Protein Substrate | Cleavage Site | Fold Change with this compound | P-value |
| Protein A | ...L-R | A-G... | -10.2 |
| Protein B | ...V-K | F-P... | -8.5 |
| Protein C | ...G-P | Y-S... | -1.1 |
| Protein D | ...I-E | M-T... | -9.8 |
Experimental Workflow
Mass Spectrometry-based Degradomics Workflow
Comparison of Specificity Screening Methods
| Feature | Fluorogenic Substrate Libraries | Substrate Phage Display | Mass Spectrometry-based Degradomics |
| Principle | Enzyme kinetics with synthetic peptides | Selection of cleavable peptides from a phage library | Identification of cleavage products in a complex mixture |
| Throughput | High | Very High | Medium |
| Substrate Type | Synthetic peptides | Random peptides | Endogenous proteins |
| Data Output | Kinetic parameters (kcat, Km, IC50) | Enriched peptide sequences, specificity motifs | Protein identities and cleavage sites, relative quantification |
| Key Advantages | Quantitative kinetic data, well-established | Screens vast sequence space, discovers novel substrates | Biologically relevant substrates, in situ analysis |
| Key Limitations | Limited by library diversity, may not reflect in vivo substrates | Semi-quantitative, potential for phage-related artifacts | Technically demanding, may miss low abundance substrates |
Conclusion
The selection of a specificity screening strategy for a novel protease inhibitor like this compound depends on the specific research question and available resources. Fluorogenic substrate libraries are ideal for detailed kinetic characterization and rank-ordering of inhibitors against a known set of proteases. Substrate phage display excels at the de novo identification of substrate preferences from a vast sequence diversity. Mass spectrometry-based degradomics provides the most biologically relevant information by identifying endogenous substrates in a cellular context. A comprehensive understanding of an inhibitor's specificity often requires an integrated approach, leveraging the strengths of each of these powerful techniques.
References
Validation of GC583 as a Broad-Spectrum Antiviral: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of novel and re-emerging viral pathogens underscores the urgent need for broad-spectrum antiviral therapeutics. An ideal broad-spectrum antiviral agent would be effective against a wide range of viruses, providing a first line of defense during outbreaks of unknown etiology and a treatment option for viruses for which no specific therapies exist. This guide provides a comparative analysis of GC583, a promising antiviral candidate, against established broad-spectrum antiviral agents.
This compound is a dipeptidyl aldehyde inhibitor that targets the viral 3C-like protease (3CLpro), an enzyme essential for the replication of a wide variety of viruses, including coronaviruses and noroviruses. By inhibiting this key viral enzyme, this compound disrupts the viral life cycle, preventing the production of new infectious particles. This mechanism of action suggests a potential for broad-spectrum activity.
This document will objectively compare the performance of this compound with other notable broad-spectrum antivirals, namely GC376 (a close analog of this compound), Remdesivir, and Favipiravir, supported by available experimental data. Detailed experimental protocols for key assays are also provided to facilitate the replication and validation of these findings.
Comparative Performance of Antiviral Agents
The antiviral efficacy and cytotoxicity of this compound and comparator compounds are summarized below. The 50% effective concentration (EC50) represents the concentration of the drug required to inhibit viral replication by 50%, while the 50% cytotoxic concentration (CC50) is the concentration that causes a 50% reduction in cell viability. The selectivity index (SI), calculated as CC50/EC50, is a measure of the drug's therapeutic window.
Note on this compound Data: Publicly available data on the broad-spectrum antiviral activity of this compound is currently limited. The tables below include available data for this compound and more extensive data for its close structural analog, GC376, to provide a more comprehensive picture of the potential of this class of 3CL protease inhibitors.
Table 1: Antiviral Activity (EC50 in µM) of this compound and Comparator Drugs against Various Viruses
| Virus Family | Virus | This compound | GC376 | Remdesivir | Favipiravir |
| Coronaviridae | SARS-CoV-2 | No data | 0.48 - 3.37[1][2] | 0.01 - 1.13[3][4] | 61.88[4][5] |
| MERS-CoV | No data | ~1.56[1] | 0.074[6] | No data | |
| Feline Infectious Peritonitis Virus (FIPV) | No data | 0.02 - 0.2[2][7][8] | No data | No data | |
| Human Coronavirus NL63 (HCoV-NL63) | No data | 0.70[9] | 0.38[5] | 0.62[5] | |
| Caliciviridae | Norovirus (murine) | 0.08 | 3.5 | No data | 124[1] |
| Lagoviridae | Rabbit Hemorrhagic Disease Virus 2 (RHDV2) | 0.46 - 9.80 | No data | No data | No data |
| Flaviviridae | Dengue Virus | No data | No data | No data | No data |
| Filoviridae | Ebola Virus | No data | No data | 0.086[10] | No data |
| Orthomyxoviridae | Influenza A | No data | No data | No data | 0.014 - 0.55[11][12] |
Table 2: Cytotoxicity (CC50 in µM) of this compound and Comparator Drugs in Various Cell Lines
| Compound | Cell Line | CC50 (µM) |
| This compound | 293T | >100 |
| GC376 | Vero E6 | >100 - >200[13][14] |
| A549 | >100 | |
| Calu-3 | >100 | |
| Remdesivir | Vero E6 | >100[15] |
| Huh7 | 15.2[4] | |
| MT-4 | 1.7[16] | |
| Favipiravir | Vero E6 | >400 - >1000[5][17] |
| MDCK | >1000[18] | |
| A549 | >1000[18] |
Mechanism of Action: 3C-like Protease Inhibition
This compound and its analog GC376 function by inhibiting the viral 3C-like protease (3CLpro), a key enzyme in the life cycle of many viruses. Following viral entry into a host cell, the viral RNA is translated into large polyproteins, which must be cleaved into individual functional proteins for viral replication to proceed. The 3CLpro is responsible for the majority of these cleavage events.
This compound, as a dipeptidyl aldehyde, acts as a transition-state inhibitor. It mimics the natural substrate of the 3CLpro and binds to the active site of the enzyme, forming a covalent bond with the catalytic cysteine residue. This irreversible binding inactivates the protease, thereby halting the processing of the viral polyprotein and ultimately inhibiting viral replication. The high degree of conservation of the 3CLpro active site across different viral families is the basis for the broad-spectrum potential of inhibitors like this compound.
Mechanism of action of this compound as a 3C-like protease inhibitor.
Experimental Protocols
Cell-Based Antiviral Activity Assay (CPE Reduction Assay)
This assay determines the ability of a compound to inhibit the virus-induced cytopathic effect (CPE) in cultured cells.
Materials:
-
Host cell line susceptible to the virus of interest (e.g., Vero E6 for SARS-CoV-2)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Virus stock of known titer
-
Test compound (this compound) and control compounds
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo)
-
Plate reader
Procedure:
-
Cell Seeding: Seed host cells into 96-well plates at a density that will result in a confluent monolayer on the day of infection. Incubate at 37°C with 5% CO2.
-
Compound Preparation: Prepare serial dilutions of the test and control compounds in cell culture medium.
-
Infection and Treatment:
-
Remove the growth medium from the cell monolayers.
-
Add the diluted compounds to the respective wells.
-
Infect the cells with the virus at a predetermined multiplicity of infection (MOI). Include uninfected and untreated virus-infected controls.
-
-
Incubation: Incubate the plates at 37°C with 5% CO2 for a period sufficient to observe significant CPE in the virus control wells (typically 2-5 days).
-
Quantification of Cell Viability:
-
Add the cell viability reagent to all wells according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each compound concentration relative to the uninfected cell control.
-
Determine the EC50 value by plotting the percentage of inhibition of CPE against the compound concentration and fitting the data to a dose-response curve.
-
A simplified workflow for the CPE reduction antiviral assay.
Cytotoxicity Assay (MTT Assay)
This assay measures the effect of a compound on the metabolic activity of cells, which serves as an indicator of cell viability.
Materials:
-
Cell line used for antiviral assays
-
Cell culture medium
-
Test compound (this compound) and control compounds
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a similar density as for the antiviral assay. Incubate at 37°C with 5% CO2.
-
Compound Treatment:
-
Remove the growth medium.
-
Add serial dilutions of the test and control compounds to the wells. Include untreated cell controls.
-
-
Incubation: Incubate the plates for the same duration as the antiviral assay.
-
MTT Addition and Incubation:
-
Add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate for 2-4 hours at 37°C to allow the formation of formazan crystals.
-
-
Solubilization:
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Mix thoroughly to ensure complete solubilization.
-
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a plate reader.
-
Data Analysis:
Conclusion
This compound demonstrates promising potential as a broad-spectrum antiviral agent, primarily through its targeted inhibition of the highly conserved viral 3C-like protease. While the currently available public data on its antiviral spectrum is not as extensive as that for more established drugs like Remdesivir and Favipiravir, the potent activity observed against certain viruses, coupled with the more comprehensive data on its close analog GC376, strongly supports its further investigation. The high selectivity index observed for GC376 suggests a favorable safety profile for this class of compounds.
Future research should focus on expanding the in vitro and in vivo testing of this compound against a wider panel of clinically relevant viruses to definitively establish its broad-spectrum capabilities. Head-to-head comparative studies with other broad-spectrum antivirals under standardized assay conditions will be crucial for a conclusive assessment of its therapeutic potential. The detailed protocols and comparative data presented in this guide provide a framework for such future validation studies.
References
- 1. Protease inhibitor GC376 for COVID-19: Lessons learned from feline infectious peritonitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Improved SARS-CoV-2 Mpro inhibitors based on feline antiviral drug GC376: Structural enhancements, increased solubility, and micellar studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of anti-SARS-CoV-2 activity and intracellular metabolism of remdesivir and its parent nucleoside - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Understanding the clinical utility of favipiravir (T-705) in coronavirus disease of 2019: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative assessment of favipiravir and remdesivir against human coronavirus NL63 in molecular docking and cell culture models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Differing pan-coronavirus antiviral potency of boceprevir and GC376 in vitro despite discordant molecular docking predictions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Favipiravir (T-705), a broad spectrum inhibitor of viral RNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Favipiravir (T-705), a broad spectrum inhibitor of viral RNA polymerase [jstage.jst.go.jp]
- 13. biorxiv.org [biorxiv.org]
- 14. Interaction of GC376, a SARS-COV-2 MPRO inhibitor, with model lipid membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In vitro Antiviral Activity of Remdesivir Against SARS-CoV-2 and its Variants [journal-jbv.apub.kr]
- 16. Off-Target In Vitro Profiling Demonstrates that Remdesivir Is a Highly Selective Antiviral Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Remdesivir is a direct-acting antiviral that inhibits RNA-dependent RNA polymerase from severe acute respiratory syndrome coronavirus 2 with high potency - PMC [pmc.ncbi.nlm.nih.gov]
- 18. selleckchem.com [selleckchem.com]
- 19. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 20. broadpharm.com [broadpharm.com]
- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
A Comparative Analysis of Mpro Inhibitor Binding Modes: GC583 and Other Key Antivirals
The main protease (Mpro), a crucial enzyme in the life cycle of SARS-CoV-2, has become a primary target for the development of antiviral therapeutics. Its function in processing viral polyproteins is essential for viral replication, making its inhibition a promising strategy to combat COVID-19. This guide provides a detailed comparison of the binding modes of various Mpro inhibitors, with a focus on GC583 and its close analog GC376, alongside other prominent inhibitors such as nirmatrelvir, ensitrelvir, and ebselen.
Overview of Mpro Inhibitor Binding
The active site of Mpro is characterized by a catalytic dyad composed of Cysteine-145 (Cys145) and Histidine-41 (His41) and is further divided into distinct subsites (S1', S1, S2, S3, etc.) that accommodate the amino acid residues of the substrate. Mpro inhibitors are broadly classified into two categories based on their interaction with the active site: covalent and non-covalent inhibitors.
-
Covalent inhibitors form a chemical bond with the catalytic Cys145, leading to irreversible or reversible inhibition of the enzyme's activity.
-
Non-covalent inhibitors bind to the active site through non-permanent interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces.
Detailed Binding Mode Analysis
GC376 (as a proxy for this compound)
GC376 is a dipeptidyl inhibitor that acts as a prodrug and is converted to its active aldehyde form, GC373, under physiological conditions. It functions as a reversible covalent inhibitor.
-
Mechanism: The aldehyde warhead of GC373 forms a hemithioacetal linkage with the sulfur atom of the catalytic Cys145.[1][2]
-
Key Interactions: The inhibitor occupies the S1, S2, and S4 subsites of the Mpro active site.[3][4] The glutamine analog at the P1 position fits into the S1 pocket, forming hydrogen bonds with surrounding residues. The leucine moiety at the P2 position occupies the hydrophobic S2 pocket.[3] The P3 position can be modified to interact with the S4 pocket, and in some derivatives, this can induce an alternative binding mode.[3][4]
Nirmatrelvir (PF-07321332)
Nirmatrelvir, the active component of Paxlovid, is a peptidomimetic, reversible covalent inhibitor.
-
Mechanism: It utilizes a nitrile warhead that forms a covalent bond with the catalytic Cys145.[5][6]
-
Key Interactions: Nirmatrelvir is designed to mimic the natural substrate of Mpro, with its key interactions occurring at the P1 and P2 subsites.[5] It forms crucial hydrogen bonds with His163, Glu166, and Gln189.[5] The binding mode of nirmatrelvir has been shown to be consistent across various SARS-CoV-2 variants.[7]
Ensitrelvir (S-217622)
Ensitrelvir is a non-covalent, non-peptidic inhibitor of Mpro.
-
Mechanism: It binds reversibly to the active site without forming a covalent bond.
-
Key Interactions: Ensitrelvir specifically targets the S1, S2, and S1' subsites of the substrate-binding pocket.[8] As a non-covalent inhibitor, its binding is reliant on a stable hydrogen-bonding network within the active site.[9] Molecular dynamics simulations have shown that mutations affecting the stability of the substrate-binding pocket can weaken the binding of ensitrelvir.[9]
Ebselen
Ebselen is an organoselenium compound that has been identified as an Mpro inhibitor.
-
Mechanism: Ebselen can act as a covalent inhibitor by forming a selenyl sulfide bond with the catalytic Cys145.[10][11] There is also evidence suggesting a non-covalent binding mode at a site between domain II and III of the protease, which may allosterically regulate the catalytic site.[12]
-
Key Interactions: In its covalent binding mode, the selenium atom of ebselen interacts directly with Cys145.[10][11] Docking studies also show potential hydrogen bonding between the carbonyl oxygen of ebselen and residues like His41 and Glu166.[13]
Quantitative Comparison of Mpro Inhibitors
The following table summarizes the inhibitory potency of the discussed Mpro inhibitors.
| Inhibitor | Type | IC50 (µM) | Ki (nM) |
| GC376 | Covalent (Reversible) | 0.89[1] | - |
| Nirmatrelvir | Covalent (Reversible) | - | 0.006 (6 nM)[5] |
| Ensitrelvir | Non-covalent | 0.049[14] | - |
| Ebselen | Covalent | 0.67[15] | - |
Experimental Protocols
The binding modes and inhibitory activities of Mpro inhibitors are determined through a variety of experimental techniques.
Fluorescence Resonance Energy Transfer (FRET) Assay
This is a common biochemical assay used to measure the enzymatic activity of Mpro and the inhibitory effects of compounds.
-
Principle: A synthetic peptide substrate containing a fluorophore and a quencher is used. In its intact form, the quencher suppresses the fluorescence of the fluorophore. When Mpro cleaves the peptide, the fluorophore and quencher are separated, resulting in an increase in fluorescence.
-
Procedure:
-
Recombinant SARS-CoV-2 Mpro is incubated with various concentrations of the inhibitor for a defined period (e.g., 10-30 minutes).[16][17]
-
The FRET substrate is then added to initiate the enzymatic reaction.[16][17]
-
The fluorescence intensity is monitored over time using a fluorescent plate reader.[17]
-
The rate of the reaction is calculated from the change in fluorescence, and the IC50 value of the inhibitor is determined by plotting the reaction rate against the inhibitor concentration.
-
Cellular Assays
Cell-based assays are crucial for evaluating the efficacy of inhibitors in a more physiologically relevant environment.
-
Principle: These assays often utilize a reporter system where Mpro activity modulates the expression of a reporter gene (e.g., luciferase or green fluorescent protein - GFP). Inhibition of Mpro leads to a measurable change in the reporter signal.[18][19]
-
Gain-of-Signal Assay Procedure:
-
Cells are engineered to express a fusion protein that includes Mpro and a reporter like eGFP. The design is such that active Mpro cleaves itself, leading to the degradation of eGFP and a low fluorescence signal.[18]
-
When a cell-permeable Mpro inhibitor is added, Mpro activity is blocked, preventing the degradation of eGFP.[18]
-
This results in an accumulation of eGFP and a "gain of signal" (increased fluorescence) that is proportional to the inhibitor's potency.[18][20]
-
X-ray Crystallography
This technique provides high-resolution structural information on how an inhibitor binds to the Mpro active site.
-
Principle: By crystallizing the Mpro enzyme in complex with an inhibitor and then diffracting X-rays through the crystal, a detailed three-dimensional electron density map can be generated.
-
Procedure:
-
Purified Mpro is co-crystallized with the inhibitor of interest.
-
The resulting crystals are exposed to a high-intensity X-ray beam.
-
The diffraction pattern is collected and used to solve the three-dimensional structure of the Mpro-inhibitor complex. This reveals the precise orientation of the inhibitor in the active site and its interactions with the surrounding amino acid residues.[1]
-
Visualization of Binding Modes
The following diagram illustrates the different binding mechanisms of covalent and non-covalent inhibitors at the Mpro active site.
Caption: Binding mechanisms of covalent and non-covalent Mpro inhibitors.
References
- 1. Structural basis of SARS-CoV-2 main protease inhibition by a broad-spectrum anti-coronaviral drug - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Improved SARS-CoV-2 Mpro inhibitors based on feline antiviral drug GC376: Structural enhancements, increased solubility, and micellar studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Structural basis of nirmatrelvir and ensitrelvir activity against naturally occurring polymorphisms of the SARS-CoV-2 main protease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nirmatrelvir-Ritonavir - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Structural basis for the in vitro efficacy of nirmatrelvir against SARS-CoV-2 variants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular mechanism of ensitrelvir inhibiting SARS-CoV-2 main protease and its variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. SARS-CoV-2 Mpro inhibitor ensitrelvir: asymmetrical cross-resistance with nirmatrelvir and emerging resistance hotspots - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Detailed Insights into the Inhibitory Mechanism of New Ebselen Derivatives against Main Protease (Mpro) of Severe Acute Respiratory Syndrome Coronavirus-2 (SARS-CoV-2) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. arxiv.org [arxiv.org]
- 13. The Mpro structure-based modifications of ebselen derivatives for improved antiviral activity against SARS-CoV-2 virus - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. chemrxiv.org [chemrxiv.org]
- 16. Discovery of novel inhibitors against main protease (Mpro) of SARS-CoV-2 via virtual screening and biochemical evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. PathSpecific™ SARS-CoV-2 Mpro Assay Kit - Creative Biolabs [creative-biolabs.com]
- 18. Gain-of-function assay for SARS-CoV-2 Mpro inhibition in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Live cell assay to quantify the activity of SARS-CoV-2 main protease, Mpro - Technology Commercialization [license.umn.edu]
Safety Operating Guide
Prudent Disposal of Laboratory Chemical Waste: A General Protocol
Disclaimer: The identifier "GC583" does not correspond to a specific, universally recognized chemical substance. The following procedures are general best practices for the disposal of hazardous chemical waste in a laboratory setting. Researchers, scientists, and drug development professionals must always consult the specific Safety Data Sheet (SDS) for the chemical to ensure safe handling and disposal in accordance with local, state, and federal regulations.
This guide provides essential safety and logistical information for the proper disposal of chemical waste, ensuring the safety of laboratory personnel and the protection of the environment.
I. Pre-Disposal Planning and Waste Minimization
Before beginning any experiment, it is crucial to have a plan for the waste that will be generated. Effective planning can minimize waste and ensure that it is handled safely and efficiently.
-
Review Protocols: Carefully review all experimental protocols to ensure that hazardous reagents are used efficiently, minimizing excess purchases.
-
Microscale Experiments: Whenever possible, conduct experiments on a smaller scale to reduce the volume of hazardous materials used and waste generated.
-
Substitution: Substitute hazardous chemicals with less hazardous alternatives whenever feasible.
-
Neutralization: Utilize substances that can be neutralized or stabilized chemically or physically as part of the experimental workflow.
II. Step-by-Step Chemical Waste Disposal Procedure
Proper disposal of chemical waste is a critical aspect of laboratory safety. The following steps provide a general guideline for handling and disposing of hazardous chemical waste.
-
Identify and Classify Waste: Determine the hazard classification of the waste (e.g., flammable, corrosive, reactive, toxic). This information is available on the chemical's Safety Data Sheet (SDS). Never mix incompatible waste streams.
-
Select Appropriate Container:
-
Label the Waste Container:
-
Store the Waste Safely:
-
Store waste containers in a designated, secure area away from high traffic.[1]
-
Ensure secondary containment is in place to capture any potential leaks.
-
Segregate incompatible waste types to prevent dangerous reactions.
-
Do not fill liquid waste containers beyond 80% capacity to allow for expansion.[1]
-
-
Arrange for Disposal:
-
Contact your institution's Environmental Health & Safety (EH&S) department to schedule a waste pickup.
-
Follow their specific procedures for waste turn-in and documentation.[3]
-
Hazardous waste must be disposed of within a specified timeframe from the accumulation start date (e.g., 180 or 270 days), in accordance with regulations.[1][2]
-
Important Do Nots:
-
Do not dispose of chemicals down the sink or in the regular trash.[1]
-
Do not intentionally evaporate chemicals in a fume hood as a means of disposal.[1]
-
Do not abandon hazardous materials or waste.[1]
III. Quantitative Data for Waste Handling
| Parameter | Guideline | Rationale |
| Liquid Waste Container Fill Level | Do not exceed 80% capacity[1] | Allows for vapor expansion and prevents spills. |
| Waste Storage Time Limit | Maximum 270 days (or as per local regulations)[1] | Complies with regulatory requirements for timely disposal. |
| Used Oil/Universal Waste Storage | Maximum 360 days[2] | Specific regulation for these waste types. |
IV. Experimental Protocols
Protocol for Neutralization of Acidic/Basic Waste (General Example):
This is a generalized example. Always consult the SDS for specific neutralization procedures.
-
Preparation: Work in a fume hood and wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Have a spill kit readily available.
-
Dilution: Slowly add the acidic or basic waste to a large volume of cold water in a suitable container. This helps to dissipate any heat generated.
-
Neutralization: While stirring, slowly add a neutralizing agent. For acidic waste, use a weak base like sodium bicarbonate. For basic waste, use a weak acid like citric acid.
-
pH Monitoring: Continuously monitor the pH of the solution using a pH meter or pH paper. The target pH is typically between 6.0 and 8.0.
-
Disposal: Once neutralized, the solution may be suitable for drain disposal, depending on local regulations and the absence of other hazardous components. Confirm with your institution's EH&S department before proceeding.
V. Diagrams
Caption: Workflow for proper chemical waste disposal in a laboratory setting.
References
Personal protective equipment for handling GC583
Prudent Laboratory Practices for the Safe Handling of Petroleum-Derived Gases
This document provides crucial safety and logistical information for the handling and disposal of GC583, a substance identified as a complex mixture of petroleum-derived gases. While a specific Safety Data Sheet (SDS) for "this compound" is not publicly available, extensive research strongly suggests it corresponds to "Gases (petroleum), sponge absorber off, fluidized catalytic cracker and gas oil desulfurizer overhead fractionation" (CAS RN: 68955-33-9). This substance is a complex blend of hydrogen and volatile hydrocarbons, predominantly in the C1 to C4 range.
The following procedures are based on the known hazards of this category of petroleum gases and are intended to empower researchers, scientists, and drug development professionals with the necessary knowledge to maintain a safe laboratory environment.
Personal Protective Equipment (PPE)
The primary routes of exposure to this compound are inhalation and skin contact. Therefore, a robust PPE protocol is mandatory to mitigate risks. The following table summarizes the required PPE for handling this substance.
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Respiratory | Full-face respirator with appropriate cartridges | Protects against inhalation of flammable and potentially toxic gases and vapors. Cartridges should be selected based on the specific hydrocarbon composition. |
| Self-Contained Breathing Apparatus (SCBA) | Required for emergency situations or in areas with insufficient ventilation where gas concentrations may be high. | |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended to prevent skin contact with liquefied gases, which can cause frostbite and dermatitis. |
| Eyes & Face | Safety goggles or a full-face shield | Protects against splashes of liquefied gas and high-velocity particles. A full-face shield is recommended when a full-face respirator is not in use. |
| Body | Flame-resistant (FR) clothing | Essential due to the flammable nature of the gas mixture. FR clothing should be worn over cotton undergarments. |
| Chemical-resistant apron | Provides an additional layer of protection against splashes of liquefied gas. | |
| Feet | Steel-toed, slip-resistant safety boots | Protects against falling objects and provides stability on potentially slippery surfaces. Chemical-resistant material is advised. |
Health Hazard Summary
This compound is a flammable gas mixture that can pose significant health risks upon exposure. The primary hazards are summarized in the table below.
| Hazard | Description | Potential Health Effects |
| Flammability | Extremely flammable gas. Vapors are heavier than air and can travel considerable distances to an ignition source. | Vapors may form explosive mixtures with air. |
| Inhalation Toxicity | Can act as a simple asphyxiant by displacing oxygen in the air. May contain toxic components. | Dizziness, headache, nausea, loss of coordination. High concentrations can lead to unconsciousness and death. |
| Skin Contact | Contact with liquefied gas can cause severe frostbite. Prolonged or repeated contact with the gas can cause skin irritation and dermatitis. | Frostbite, redness, drying, and cracking of the skin. |
| Eye Contact | Contact with liquefied gas can cause serious eye damage. Vapors can be irritating to the eyes. | Frostbite, severe irritation, and potential for permanent eye damage. |
| Carcinogenicity | May contain components such as 1,3-butadiene and benzene, which are classified as human carcinogens. | Long-term exposure may increase the risk of cancer. |
Experimental Protocols: Safe Handling and Operational Plan
Adherence to a strict operational protocol is paramount when working with this compound. The following step-by-step guidance outlines the safe handling procedure from preparation to completion of work.
-
Preparation and System Check:
-
Ensure the work area is well-ventilated, preferably within a certified chemical fume hood or a designated gas handling area with an appropriate ventilation system.
-
Verify that all gas cylinders are securely fastened in an upright position.
-
Inspect all tubing, connectors, and valves for any signs of wear, damage, or leaks before use. Use a leak detection solution (e.g., soapy water) to check for gas leaks.
-
Ensure that all ignition sources (e.g., open flames, hot plates, static electricity sources) are eliminated from the work area.
-
Confirm the availability and proper functioning of all required PPE.
-
Locate the nearest emergency shower, eyewash station, and fire extinguisher.
-
-
Gas Handling and Usage:
-
Always work with the smallest quantity of gas necessary for the experiment.
-
Open the main cylinder valve slowly.
-
Use a regulator to control the pressure of the gas being delivered.
-
Never heat the gas cylinder to increase the withdrawal rate.
-
When not in use, ensure the cylinder valve is closed, and the pressure in the regulator is released.
-
-
Completion of Work:
-
Close the main cylinder valve securely.
-
Vent any remaining gas in the lines to a safe, designated location (e.g., a fume hood or a scrubber system).
-
Disconnect the regulator and replace the valve protection cap on the cylinder.
-
Clean the work area thoroughly.
-
Disposal Plan
The disposal of this compound and associated waste must be conducted in accordance with all applicable federal, state, and local regulations.
-
Unused Gas: Unused or excess gas should be returned to the supplier if possible. Do not attempt to vent large quantities of the gas to the atmosphere.
-
Empty Cylinders: "Empty" gas cylinders are never truly empty and will contain residual gas under pressure. They should be clearly marked as "empty," and the valve protection cap should be secured. Return empty cylinders to the gas supplier.
-
Contaminated Materials: Any materials contaminated with this compound (e.g., gloves, aprons, cleaning materials) should be considered hazardous waste. These materials must be collected in a designated, sealed container and disposed of through a licensed hazardous waste disposal company.
Visualizations
The following diagrams provide a visual representation of the safe handling workflow and the potential health hazards associated with this compound.
Caption: A workflow for the safe handling of this compound from preparation to disposal.
Caption: Potential health hazards associated with exposure to this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
